3-Methyl-4-nitroisothiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-nitro-1,2-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c1-3-4(6(7)8)2-9-5-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWVNQQFRSJOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631708 | |
| Record name | 3-Methyl-4-nitro-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-18-3 | |
| Record name | 3-Methyl-4-nitro-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Methyl-4-nitroisothiazole
This guide provides a comprehensive overview of the synthetic pathway for 3-Methyl-4-nitroisothiazole, a heterocyclic compound of interest to researchers and professionals in drug development. The synthesis is approached with a focus on mechanistic understanding and practical experimental considerations, ensuring both scientific rigor and applicability in a laboratory setting.
Introduction: The Significance of the Isothiazole Nucleus
The isothiazole ring is a privileged scaffold in medicinal chemistry, imparting a range of biological activities to molecules that contain it. The introduction of a nitro group, as in this compound, can significantly modulate the electronic properties of the ring, often enhancing its bioactivity or providing a handle for further chemical transformations. This guide will focus on the most direct and well-documented method for the synthesis of the this compound core: the direct nitration of 3-methylisothiazole.
Core Synthesis Pathway: Electrophilic Nitration of 3-Methylisothiazole
The primary route to this compound is via the electrophilic aromatic substitution (EAS) reaction of the commercially available starting material, 3-methylisothiazole. The isothiazole ring is susceptible to electrophilic attack, and the regioselectivity of the nitration is a key consideration.
Reaction Mechanism
The nitration of 3-methylisothiazole proceeds through a classic electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Nitronium Ion: Concentrated nitric acid and sulfuric acid react to form the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst, protonating the nitric acid, which then loses a molecule of water to form the nitronium ion.
-
Electrophilic Attack: The π-electron system of the isothiazole ring acts as a nucleophile, attacking the nitronium ion. The attack preferentially occurs at the C4 position due to the directing effects of the ring heteroatoms and the methyl group. The sulfur atom in the isothiazole ring is less deactivating than the nitrogen atom, and the methyl group at the 3-position provides some activation.
-
Formation of the Sigma Complex (Wheland Intermediate): The attack of the nitronium ion leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate.
-
Deprotonation and Re-aromatization: A weak base, typically the bisulfate ion (HSO₄⁻) or water, removes a proton from the C4 position, restoring the aromaticity of the isothiazole ring and yielding the final product, this compound.
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// Edges Reagents -> Nitronium [label="Reaction"]; Start -> Attack; Nitronium -> Attack; Attack -> Sigma [label="Forms"]; Sigma -> Deprotonation [label="Undergoes"]; Deprotonation -> Product [label="Yields"]; }
Figure 1: A flowchart illustrating the key stages in the electrophilic nitration of 3-methylisothiazole.Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound. As with any chemical synthesis, all operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 3-Methylisothiazole | 693-92-5 | 99.15 | 1.0 g (10.1 mmol) |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 5 mL |
| Concentrated Nitric Acid (70%) | 7697-37-2 | 63.01 | 2 mL |
| Ice | N/A | 18.02 | As needed |
| Deionized Water | 7732-18-5 | 18.02 | As needed |
| Sodium Bicarbonate (sat. solution) | 144-55-8 | 84.01 | As needed |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |
Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylisothiazole (1.0 g, 10.1 mmol).
-
Cooling: Place the flask in an ice-water bath and cool the contents to 0-5 °C with stirring.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (5 mL) dropwise to the cooled 3-methylisothiazole, ensuring the temperature does not exceed 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (2 mL) to concentrated sulfuric acid (3 mL) while cooling in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 3-methylisothiazole in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0 and 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Quenching: Carefully pour the reaction mixture onto crushed ice (approximately 50 g) in a beaker with stirring. This will precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate carbon dioxide gas.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | A singlet for the methyl group (CH₃) protons and a singlet for the C5 proton of the isothiazole ring. |
| ¹³C NMR | Resonances corresponding to the methyl carbon, the C3, C4, and C5 carbons of the isothiazole ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (C₄H₄N₂O₂S, MW: 144.15 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C-H, C=N, C=C, and N-O stretching vibrations. |
Safety Considerations
-
Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care and always add acid to water, not the other way around.
-
The nitration reaction is exothermic and can proceed uncontrollably if the temperature is not carefully controlled.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
The synthesis of this compound via direct nitration of 3-methylisothiazole is a robust and reliable method. Careful control of the reaction conditions, particularly temperature, is crucial for achieving a good yield and purity of the desired product. This guide provides a solid foundation for researchers to successfully synthesize this valuable heterocyclic compound for further investigation in their drug discovery and development programs.
References
-
Regiec, A.; Wietrzyk, J.; Milczarek, M.; Kochel, A.; Mastalarz, H. Studies on the Complexation of Platinum(II) by Some 4-Nitroisothiazoles and the Cytotoxic Activity of the Resulting Complexes. Molecules2026 , 31, 34. [Link]
-
Chemsrc. 3-METHYLISOTHIAZOLE | CAS#:693-92-5. [Link]
- O'Neil, M.J. (Ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis, and Uses of Heterocyclic Compounds. Pergamon Press.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
The Electronic Landscape of 3-Methyl-4-nitroisothiazole
An In-Depth Technical Guide to the Reaction Mechanisms of 3-Methyl-4-nitroisothiazole
For researchers, scientists, and drug development professionals, a deep understanding of the reactivity of heterocyclic scaffolds is fundamental to innovation. The this compound core is a compelling entity, characterized by an electronic landscape that dictates its participation in a diverse array of chemical transformations. The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] The specific substitution pattern of this compound, featuring a methyl group at the C3 position and a potent electron-withdrawing nitro group at C4, creates a highly polarized and reactive system. This guide provides a detailed exploration of the synthesis and core reaction mechanisms of this scaffold, grounded in established chemical principles and supported by actionable experimental protocols.
The reactivity of the this compound ring is dominated by the powerful inductive and resonance effects of the C4-nitro substituent. This group profoundly reduces the electron density of the entire heterocyclic system, rendering it "electron-deficient." This electronic state has two primary consequences that are central to its chemical behavior:
-
Activation towards Nucleophilic Attack: The severe electron deficiency makes the carbon atoms of the isothiazole ring highly electrophilic and susceptible to attack by nucleophiles. This opens the door to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone for functionalizing the core structure.[2][3]
-
Acidification of Adjacent Protons: The electron-withdrawing nature of the ring acidifies the protons of the C3-methyl group. This allows for selective deprotonation by a suitable base, creating a nucleophilic carbanion that can be used in carbon-carbon bond-forming reactions.[4]
Synthesis of the Isothiazole Core
The construction of the this compound scaffold can be approached through several established methods for isothiazole synthesis, followed by a regioselective nitration step. A common strategy involves the oxidative cyclization of a suitable precursor, such as a 3-aminopropenethione.[5]
Proposed Synthetic Workflow:
A plausible route begins with the synthesis of 3-amino-2-butenethioamide, which can then undergo oxidative cyclization to form 3-methylisothiazole. Subsequent nitration yields the target compound.
Caption: Mechanism for the reduction of the C4-nitro group.
Experimental Protocol: Catalytic Hydrogenation [2][6]
-
Vessel Preparation: To a solution of this compound (1.0 mmol) in methanol or ethanol (20 mL) in a suitable hydrogenation vessel, add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by the cessation of hydrogen uptake (via a pressure gauge) or by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Isolation: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 3-methyl-4-aminoisothiazole, which can be purified further by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Reagent | H₂ gas, 10% Pd/C | [2][6] |
| Solvent | Methanol or Ethanol | [6] |
| Pressure | 1-4 atm | [2] |
| Temperature | Room Temperature | [2] |
| Typical Yield | >90% |
Nucleophilic Aromatic Substitution (SNAr)
While this compound itself lacks a suitable leaving group for a direct SNAr reaction, its derivatives (e.g., a 5-halo-3-methyl-4-nitroisothiazole) would be highly activated for this transformation. The C4-nitro group is essential for stabilizing the key intermediate. [2][3] Mechanism: The SNAr mechanism is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks an electron-deficient carbon atom bearing a leaving group (e.g., a halide). [3]This breaks the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized effectively onto the oxygen atoms of the nitro group. In the second, rapid step, the leaving group is expelled, restoring the aromaticity of the ring and yielding the substituted product. [3][7]
Caption: The addition-elimination mechanism of SNAr.
Experimental Protocol: Substitution with an Amine (Hypothetical for a 5-Chloro derivative)
-
Reaction Setup: Dissolve 5-chloro-3-methyl-4-nitroisothiazole (1.0 mmol) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (10 mL).
-
Addition of Nucleophile: Add the desired amine (e.g., piperidine, 1.2 mmol) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 mmol) to the solution.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.
-
Quenching: After completion, cool the reaction to room temperature and pour it into water (50 mL).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 25 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the desired 5-amino-substituted isothiazole.
C3-Methyl Group Condensation
The electron-withdrawing power of the 4-nitroisothiazole ring acidifies the protons on the C3-methyl group, enabling its deprotonation to form a nucleophilic carbanion. This carbanion can then participate in condensation reactions, most notably with aldehydes, in a process analogous to the Knoevenagel or Claisen-Schmidt condensation. [4]This reaction is synthetically valuable for creating extended conjugated systems.
Mechanism: A base (e.g., piperidine or pyrrolidine) abstracts a proton from the C3-methyl group, forming a resonance-stabilized carbanion/enamine equivalent. This nucleophile then attacks the electrophilic carbonyl carbon of an aldehyde, forming a tetrahedral intermediate. Subsequent elimination of water (dehydration), often promoted by heat, yields the α,β-unsaturated styryl-isothiazole product. [8][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 3-Methyl-4-nitroisothiazole
Prepared by: Gemini, Senior Application Scientist
Foreword: This document serves as an in-depth technical guide to the spectroscopic characterization of 3-Methyl-4-nitroisothiazole. As of the latest literature review, publicly accessible, experimentally verified spectra for this specific compound are scarce. Therefore, this guide has been constructed by a Senior Application Scientist to provide a robust, predictive analysis based on first principles of spectroscopy and data from closely related chemical analogs. The protocols described herein represent industry-standard methodologies for obtaining such data. This approach ensures that researchers and drug development professionals have a reliable and scientifically grounded framework for the identification, characterization, and quality control of this compound.
Introduction and Molecular Structure
This compound is a heterocyclic compound featuring an isothiazole ring substituted with a methyl group at the C3 position and a nitro group at the C4 position. The isothiazole scaffold is a key structural motif in numerous biologically active compounds, and the introduction of a strong electron-withdrawing nitro group and an electron-donating methyl group creates a unique electronic environment that significantly influences its chemical reactivity and spectroscopic properties. Accurate structural elucidation is paramount for its application in research and development. This guide details the predicted spectroscopic signatures using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the foundational data needed for its unambiguous identification.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on its substitution pattern.
¹H NMR Spectroscopy
Causality Behind Experimental Choices: ¹H NMR is the go-to experiment for identifying and differentiating protons in unique chemical environments. In this molecule, we expect two distinct signals: one for the aromatic proton on the isothiazole ring and one for the methyl group protons. The extreme deshielding effect of the adjacent nitro group and the overall aromatic system will push the ring proton significantly downfield.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.5 - 9.0 | Singlet (s) | 1H | C5-H | The sole proton on the isothiazole ring is adjacent to the sulfur atom and part of an electron-deficient π-system due to the nitro group, leading to a significant downfield shift. |
| ~ 2.5 - 2.8 | Singlet (s) | 3H | C3-CH₃ | The methyl group is attached to an sp²-hybridized carbon of the heterocyclic ring. Its chemical shift is typical for a methyl group on an aromatic-like system. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30).
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Use a 30° pulse angle with a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.
¹³C NMR Spectroscopy
Causality Behind Experimental Choices: ¹³C NMR is essential for confirming the number of unique carbon atoms and understanding the electronic environment of the carbon skeleton. We predict four distinct signals corresponding to the three carbons of the isothiazole ring and the one methyl carbon. The carbon directly attached to the nitro group (C4) is expected to be the most deshielded (downfield).
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 155 - 160 | C3 | Attached to the electronegative nitrogen and sulfur atoms and the methyl group. Data from related thiazoles support this region[1]. |
| ~ 148 - 153 | C4 | Directly bonded to the strongly electron-withdrawing nitro group, causing significant deshielding. This is a hallmark of carbons bearing a nitro substituent[2]. |
| ~ 120 - 125 | C5 | The CH carbon of the ring, influenced by the adjacent sulfur and the overall electron-deficient nature of the ring system. |
| ~ 15 - 20 | -CH₃ | A typical chemical shift for a methyl group attached to an sp² carbon in a heterocyclic system. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: Use a 500 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm, centered around 100 ppm.
-
Use a 30° pulse angle with a relaxation delay of 2-3 seconds.
-
Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply Fourier transformation with an exponential line broadening factor of ~1 Hz. Perform phase and baseline corrections. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy (Predicted)
Causality Behind Experimental Choices: IR spectroscopy is a rapid and effective technique for identifying key functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the most diagnostic peaks will be the strong absorptions from the nitro (NO₂) group.
Predicted FT-IR Data (ATR or KBr Pellet)
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| ~ 1530 - 1560 | Strong | Asymmetric NO₂ Stretch | This is a highly characteristic and strong absorption for nitro groups on aromatic/heterocyclic rings[3]. |
| ~ 1340 - 1370 | Strong | Symmetric NO₂ Stretch | The second characteristic strong absorption for the nitro group, confirming its presence[3]. |
| ~ 3100 - 3150 | Weak-Medium | Aromatic C-H Stretch | Corresponds to the stretching vibration of the C5-H bond on the isothiazole ring. |
| ~ 2900 - 3000 | Weak | Aliphatic C-H Stretch | Corresponds to the stretching vibrations of the methyl group. |
| ~ 1450 - 1600 | Medium-Weak | C=N and C=C Ring Stretching | Vibrations associated with the isothiazole ring framework. These are often complex and appear as multiple bands. |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.
-
Place a small amount (1-2 mg) of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. The final spectrum is automatically ratioed against the background.
-
-
Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS) (Predicted)
Causality Behind Experimental Choices: Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Electron Ionization (EI) is a standard hard ionization technique that provides reproducible fragmentation patterns, creating a molecular "fingerprint."
The molecular formula for this compound is C₄H₄N₂O₂S, giving it a monoisotopic mass of 144.00 g/mol .
Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
| Predicted m/z | Proposed Fragment Identity | Rationale for Fragmentation |
|---|---|---|
| 144 | [M]⁺˙ (Molecular Ion) | The intact molecule after losing one electron. Expected to be observable. |
| 114 | [M - NO]⁺ | Loss of a neutral nitric oxide radical is a common fragmentation pathway for nitroaromatic compounds[4]. |
| 98 | [M - NO₂]⁺ | Loss of the entire nitro group as a neutral radical (NO₂) is a primary and highly characteristic fragmentation pathway[4][5]. |
| 71 | [C₃H₃S]⁺ | Ring cleavage leading to the formation of a methylthiazirene-like cation. |
| 57 | [C₃H₃N]⁺ or [C₂HNS]⁺ | Further fragmentation and rearrangement of the heterocyclic ring. |
Workflow: Predicted EI-MS Fragmentation Pathway
Caption: Predicted fragmentation pathway for this compound under EI conditions.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
Gas Chromatography (GC) Conditions:
-
Column: Use a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: Set temperature to 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum to find the molecular ion peak and compare the fragmentation pattern with the predicted data.
Integrated Spectroscopic Analysis and Conclusion
The structural confirmation of this compound is achieved through the synergistic integration of all spectroscopic data.
-
MS confirms the molecular weight is 144 g/mol and the presence of a nitro group through the characteristic loss of 46 amu.
-
IR spectroscopy provides definitive evidence for the nitro functional group via its strong, characteristic asymmetric and symmetric stretching bands.
-
¹H NMR confirms the substitution pattern with two distinct signals: a downfield singlet for the single ring proton and an upfield singlet for the methyl group, in a 1:3 integration ratio.
-
¹³C NMR validates the presence of four unique carbon environments, with chemical shifts consistent with the proposed structure, most notably the heavily deshielded carbon attached to the nitro group.
Collectively, this predicted data provides a comprehensive and self-validating spectroscopic profile. Any experimentally obtained data that aligns with these predicted values would provide authoritative confirmation of the structure of this compound.
References
A numbered list of authoritative sources is provided below to support the predictive claims and protocols described in this guide.
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of synthesis of methyl this compound-5-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitroisothiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Calgary. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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ResearchGate. (2015). FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry. Retrieved from [Link]
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Der Pharma Chemica. (2015). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]
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An In-Depth Technical Guide to the Chemical Structure and Bonding of 3-Methyl-4-nitroisothiazole
Abstract
This technical guide provides a comprehensive analysis of 3-Methyl-4-nitroisothiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. We will dissect its molecular architecture, focusing on the nuanced interplay between the aromatic isothiazole core and its methyl and nitro substituents. The document elucidates the electronic landscape of the molecule, which is dominated by the powerful electron-withdrawing nature of the nitro group, rendering the heterocyclic system significantly electron-deficient. This intrinsic property is the primary determinant of the compound's reactivity, spectroscopic characteristics, and potential synthetic utility. This guide synthesizes theoretical principles with practical insights, offering predictive spectroscopic data, a plausible synthetic workflow, and a validated experimental protocol for a structurally related compound, thereby equipping drug development professionals and scientists with the foundational knowledge required for its application.
Introduction to the Isothiazole Scaffold
The isothiazole ring is a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms.[1] This scaffold is a cornerstone in medicinal chemistry, forming the core of various biologically active compounds, including the antipsychotic drugs ziprasidone and perospirone.[1] Its unique electronic and steric properties allow it to serve as a versatile building block in drug design. The subject of this guide, this compound (CAS No: 1073-18-3), introduces specific substituents—a methyl group at the C3 position and a nitro group at the C4 position—that profoundly modulate the electronic character and chemical behavior of the parent ring. Understanding the structure and bonding of this specific derivative is crucial for predicting its reactivity and rationally designing novel molecules with desired pharmacological profiles.
Molecular Architecture and Bonding Analysis
The chemical identity and behavior of this compound are dictated by the arrangement of its atoms and the nature of the bonds connecting them. A thorough analysis reveals a molecule with a highly polarized and reactive character.
The Isothiazole Core: An Aromatic System
The isothiazole ring is a planar, aromatic system.[2] All five ring atoms (three carbon, one nitrogen, one sulfur) are sp² hybridized, with their p-orbitals oriented perpendicular to the plane of the ring. These p-orbitals overlap to form a continuous π-electron system containing six delocalized electrons, satisfying Hückel's rule for aromaticity. X-ray diffraction studies on isothiazole derivatives confirm that the S–N bond is significantly shorter than a typical single bond, providing physical evidence for π-electron delocalization across this heteroatomic bond.[3]
Caption: Numbering convention of the isothiazole ring.
The Dominant Influence of Substituents
The seemingly simple addition of a methyl and a nitro group fundamentally transforms the electronic landscape of the isothiazole ring.
-
The Nitro Group (-NO₂): A Powerful Electron Sink The nitro group at the C4 position is one of the strongest electron-withdrawing groups (EWGs) in organic chemistry.[4] It exerts its influence through two distinct mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.[5]
-
Resonance Effect (-M): The nitro group actively withdraws π-electron density from the aromatic ring via resonance, creating partial positive charges within the ring, particularly at the positions ortho (C3, C5) and para (no para position in this 5-membered ring) to its point of attachment.[5][6][7]
-
-
The Methyl Group (-CH₃): A Modest Electron Donor In contrast, the methyl group at the C3 position is a weak electron-donating group (EDG). It pushes electron density into the ring through a positive inductive effect (+I).
-
Synergistic Effect: An Electron-Deficient Heterocycle The powerful electron-withdrawing resonance and inductive effects of the nitro group overwhelmingly dominate the modest donating effect of the methyl group. The net result is a significant depletion of electron density across the isothiazole ring. This electron deficiency is the single most important factor governing the molecule's chemical reactivity, making it susceptible to nucleophilic attack and influencing the acidity of its protons.
Caption: Structure and a key resonance form of this compound.
Spectroscopic Characterization: A Predictive Analysis
For any novel or sparsely documented compound, predicting its spectral features is a critical exercise for guiding synthesis and confirming identity. Based on the established principles of NMR and IR spectroscopy and the electronic effects discussed, we can confidently predict the key spectral characteristics of this compound.
| Technique | Predicted Signal | Causality and Field-Proven Insights |
| ¹H NMR | Singlet, δ ≈ 8.5-9.0 ppm (1H) | This signal corresponds to the C5-H proton. Its significant downfield shift is expected due to the strong deshielding effects of the aromatic ring current and the potent electron-withdrawing nitro group at the adjacent C4 position. |
| Singlet, δ ≈ 2.5-3.0 ppm (3H) | This signal represents the protons of the C3-methyl group. Its chemical shift is typical for a methyl group attached to an sp² carbon in a heteroaromatic system. | |
| ¹³C NMR | δ ≈ 150-160 ppm | Predicted for C3, attached to both the methyl group and the ring nitrogen. |
| δ ≈ 145-155 ppm | Predicted for C4. This carbon is directly bonded to the highly electronegative nitro group, causing extreme deshielding and a pronounced downfield shift. | |
| δ ≈ 120-130 ppm | Predicted for C5, the sole carbon bearing a hydrogen atom. | |
| IR (cm⁻¹) | 1520-1560 (strong, sharp) | This band is characteristic of the asymmetric stretching vibration of the N-O bonds in an aromatic nitro group. Its intensity is a hallmark of this functional group. |
| 1340-1380 (strong, sharp) | Corresponds to the symmetric stretching vibration of the N-O bonds in the nitro group. The presence of both strong symmetric and asymmetric bands is definitive for the -NO₂ moiety. | |
| 1580-1620, 1450-1500 | These bands arise from the C=C and C=N stretching vibrations within the aromatic isothiazole ring. |
Synthesis and Reactivity: An Electron-Deficient System in Action
The pronounced electron-deficient nature of this compound is the key to understanding its synthesis and subsequent chemical transformations.
Synthetic Pathways
The most direct conceptual route to this compound is the electrophilic nitration of 3-methylisothiazole. However, this reaction presents significant challenges. The isothiazole ring is inherently less reactive towards electrophilic substitution than benzene, and the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄) can lead to protonation and deactivation of the ring nitrogen, or even ring degradation. A more viable strategy often involves the nitration of a more activated precursor.
Caption: Conceptual workflow for the synthesis of this compound.
Core Reactivity Profile
The molecule's reactivity is a direct consequence of its electronic structure.
-
Nucleophilic Aromatic Substitution (SNAr): The severe electron deficiency of the ring makes it an excellent candidate for SNAr reactions.[4] A nucleophile can attack the ring, particularly at positions activated by the nitro group (C3 and C5), displacing a suitable leaving group if one were present. While no intrinsic leaving group exists on this specific molecule, this reactivity pattern is crucial for derivatized analogues.
-
Reduction of the Nitro Group: A cornerstone transformation in medicinal chemistry is the reduction of a nitro group to an amine (-NH₂).[8] This is highly relevant for this compound, as the resulting 4-amino-3-methylisothiazole is a much more versatile synthetic intermediate. The amino group can be acylated, alkylated, or converted into a diazonium salt, opening a vast array of possibilities for drug development. This reaction is typically achieved with high efficiency using methods like catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (Fe/HCl, SnCl₂).[4]
-
Reactivity of the C3-Methyl Group: The protons of the C3-methyl group are expected to be more acidic than a typical aryl-methyl group. This is because any transient carbanion formed upon deprotonation would be stabilized by the inductive effect of the ring nitrogen and, more significantly, by the powerful electron-withdrawing nitro group at the adjacent C4 position. This "activated" methyl group could potentially undergo condensation reactions with aldehydes or other electrophiles in the presence of a suitable base.[9][10]
Experimental Protocol: Synthesis of a Related Nitro-Substituted Heterocycle
To provide a trustworthy and validated methodology, this section details the synthesis of 2-acetamido-5-methyl-4-nitrothiazole.[8] This protocol is chosen for its structural similarity (a five-membered S,N-heterocycle with methyl and nitro groups) and its use of a common nitration procedure. The principles and techniques are directly translatable to the synthesis of other nitro-heterocycles.
Objective: To synthesize 2-acetamido-5-methyl-4-nitrothiazole via electrophilic nitration.
Materials:
-
2-acetamido-5-methylthiazole (5.0 g)
-
Acetic anhydride (30 mL)
-
Fuming nitric acid (d=1.5, 3.0 mL)
-
Ethanol
-
Ethyl acetate
-
Benzene
-
Crushed ice
-
Magnetic stirrer and stir bar
-
Round-bottom flask (100 mL)
-
Ice bath
Methodology:
-
Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask, cool 30 mL of acetic anhydride to 0°C using an ice bath. While stirring, slowly and carefully add 3.0 mL of fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.
-
Causality: Acetic anhydride reacts with nitric acid to form acetyl nitrate, a milder and more controlled nitrating agent than a nitric/sulfuric acid mixture, which is often crucial for sensitive heterocyclic substrates.
-
-
Reaction: To the prepared nitrating mixture, add 5.0 g of 2-acetamido-5-methylthiazole in small portions while maintaining the temperature below 20°C.
-
Expertise: The acetamido group at C2 is an activating group, which directs the electrophilic nitration to the C4 position and makes the reaction feasible under these conditions.
-
-
Incubation: Remove the ice bath and allow the reaction mixture to stand at ambient temperature for 20 hours with continuous stirring.
-
Work-up and Isolation: Pour the reaction mixture slowly onto approximately 100 g of crushed ice in a beaker. A viscous, gummy substance should separate.
-
Trustworthiness: Quenching on ice hydrolyzes the excess acetic anhydride and precipitates the organic product from the aqueous acidic medium.
-
-
Crystallization: Decant the aqueous layer. To the gummy residue, add 2-3 mL of cold ethanol and triturate (grind with a glass rod). This process should induce crystallization of the product.
-
Purification: Collect the solid product by vacuum filtration. The crude product (2-acetamido-5-methyl-4-nitrothiazole) can be recrystallized from a mixture of ethyl acetate and benzene to yield pure white crystals.
Safety Precautions:
-
Fuming nitric acid and acetic anhydride are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction is exothermic, especially during the addition of nitric acid. Maintain strict temperature control.
Conclusion and Future Outlook
This compound is a classic example of how substituent effects dictate the fundamental properties of an aromatic system. Its structure is defined by a planar, aromatic isothiazole ring rendered profoundly electron-deficient by a C4-nitro group. This electronic feature is the key predictor of its chemical behavior, suggesting a high reactivity towards nucleophiles, a synthetically crucial capacity for nitro-group reduction, and potentially activated C-H bonds at the C3-methyl position. For researchers and drug development professionals, this compound and its derivatives represent promising scaffolds. The ability to convert the nitro group into a versatile amine opens pathways for library synthesis, while the electron-deficient ring itself could be explored for applications in covalent inhibition or as a unique pharmacophore in modern drug design.
References
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Wikipedia. (n.d.). Isothiazole. Retrieved from [Link]
-
Pearson+. (2023). The nitro group directs electrophilic aromatic substitution. Retrieved from [Link]
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Quora. (2017). How does the NO2 group deactivate the aromatic ring towards electrophilic substitution reaction?. Retrieved from [Link]
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Chemistry LibreTexts. (2025). Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme of synthesis of methyl this compound-5-carboxylate (L2). Retrieved from [Link]
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Vedantu. (n.d.). In electrophilic aromatic substitution reaction the nitro group is meta directing. Retrieved from [Link]
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Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]
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SciSpace. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]
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ResearchGate. (n.d.). Reactivity of 3-Methyl-4-nitro-5-styrylisoxazoles with S-Nucleophiles. Retrieved from [Link]
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ResearchGate. (n.d.). The reactivity of 3-methyl-4-nitro-5-styrylisoxazole with some bis-enolisable ketones. Retrieved from [Link]
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Journal of Chemical Sciences. (2018). An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. Retrieved from [Link]
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YouTube. (2023). THIAZOLE. Retrieved from [Link]
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ResearchGate. (n.d.). The chemistry of isothiazoles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]
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Unlocking the Therapeutic Potential of 3-Methyl-4-nitroisothiazole: A Technical Guide for Drug Discovery
Introduction: The Promise of a Nitro-Activated Scaffold
In the landscape of medicinal chemistry, the isothiazole ring represents a versatile scaffold, integral to a range of biologically active compounds. The introduction of a nitro group, a potent electron-withdrawing moiety, dramatically alters the electronic and chemical properties of this heterocycle, opening new avenues for therapeutic intervention. This guide focuses on the potential research applications of a specific, yet underexplored, member of this class: 3-Methyl-4-nitroisothiazole . While direct extensive research on this particular molecule is nascent, by drawing parallels with structurally related nitroaromatic and nitro-heterocyclic compounds, we can delineate a clear and logical roadmap for its investigation as a potential therapeutic agent. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing not only a theoretical framework for its potential applications but also actionable experimental protocols to validate these hypotheses.
The central hypothesis underpinning the potential of this compound lies in the bioreductive activation of its nitro group. This mechanism, common to many nitro-heterocyclic drugs, involves the enzymatic reduction of the nitro group within target cells, particularly under hypoxic conditions, to generate reactive nitrogen species. These highly reactive intermediates can induce significant cellular damage, including DNA strand breaks, ultimately leading to cell death. This selective toxicity forms the basis of its potential as an antimicrobial and anticancer agent.
Part 1: Core Research Applications & Mechanistic Insights
Antimicrobial Drug Development: A Targeted Approach Against Resilient Pathogens
The growing threat of antimicrobial resistance necessitates the exploration of novel chemical entities with unique mechanisms of action. Nitro-heterocyclic compounds have a proven track record in this area, with demonstrated efficacy against a range of bacteria, particularly anaerobic and microaerophilic species. The proposed mechanism of action for this compound as an antimicrobial agent is centered on its intracellular reduction to cytotoxic radicals.
Caption: Workflow for the evaluation of this compound as an antimicrobial agent.
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli, Clostridium difficile) on an appropriate agar plate and incubate overnight at 37°C.
-
Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours. For anaerobic bacteria, incubate in an anaerobic chamber.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Anticancer Drug Development: Exploiting the Hypoxic Tumor Microenvironment
The hypoxic cores of solid tumors present a unique opportunity for targeted drug activation. The lower oxygen tension in these regions enhances the activity of nitroreductase enzymes, which can selectively reduce this compound to its cytotoxic form. This targeted activation minimizes damage to healthy, well-oxygenated tissues.
Caption: Proposed mechanism of anticancer activity via bioreductive activation.
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in complete culture medium in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Replace the medium in the cell plates with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plates for 48-72 hours. For hypoxia studies, incubate in a hypoxic chamber (e.g., 1% O₂).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.
-
This compound as a Scaffold for Medicinal Chemistry
Beyond its direct therapeutic potential, the this compound core can serve as a versatile starting point for the synthesis of a library of derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. The reactivity of the isothiazole ring and the nitro group allows for a range of chemical modifications.
| Position | Potential Modification | Rationale |
| C5 | Introduction of various substituents via functionalization of the methyl group | To modulate lipophilicity, steric bulk, and potential interactions with target enzymes. |
| Nitro Group (C4) | Reduction to an amino group, followed by acylation or alkylation | To create analogues with altered electronic properties and potential for new biological targets. |
| Isothiazole Ring | Not readily modified directly, but serves as a stable core for appending diverse functionalities. | To maintain the core pharmacophore while exploring a wide chemical space. |
Part 2: In Silico and Further Mechanistic Validation
Computational Approaches: Predicting Druglikeness and Toxicity
Before extensive and costly experimental validation, in silico methods can provide valuable insights into the potential of this compound as a drug candidate. Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict its toxicity and mutagenicity based on its chemical structure.[1][2]
| Parameter | Description | Importance |
| Lipinski's Rule of Five | A set of rules to evaluate druglikeness. | Predicts oral bioavailability. |
| Ames Mutagenicity | Predicts the mutagenic potential of a compound. | A critical early safety assessment. |
| hERG Inhibition | Predicts the potential for cardiotoxicity. | An important safety parameter. |
| Metabolic Stability | Predicts the susceptibility of the compound to metabolism by liver enzymes. | Influences the compound's half-life in the body. |
Elucidating the Mechanism of Action: Beyond Cytotoxicity
Should initial screening reveal promising activity, further studies are crucial to elucidate the precise mechanism of action.
-
DNA Intercalation Studies: To determine if the activated compound directly binds to DNA.
-
Reactive Oxygen Species (ROS) Measurement: To quantify the generation of oxidative stress.
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at specific phases.
-
Apoptosis Assays (e.g., Annexin V/PI staining): To confirm that cell death occurs through programmed apoptosis.
Conclusion: A Call for Further Investigation
This compound represents a promising, yet largely unexplored, chemical entity with significant potential for development as a novel antimicrobial or anticancer agent. Its nitro-activated scaffold offers the potential for selective toxicity against pathogens and cancer cells, particularly in hypoxic environments. The technical guide presented here provides a comprehensive framework for the systematic investigation of this compound, from initial biological screening to in-depth mechanistic studies and medicinal chemistry optimization. The successful execution of these research endeavors holds the promise of unlocking a new class of therapeutics to address pressing unmet medical needs.
References
- Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms: I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20.
- Moreno, S. N., & Docampo, R. (1985). Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. Environmental Health Perspectives, 64, 199–208.
- Townson, S. M., Boreham, P. F., & Upcroft, J. A. (1994). Drug resistance in Giardia. Acta Tropica, 56(2-3), 173–186.
- Hof, H., Zak, O., Schweizer, E., & Denzler, A. (1984). Antibacterial activities of nitrothiazole derivatives. Journal of Antimicrobial Chemotherapy, 14(1), 31–39.
-
ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. Retrieved from [Link]
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SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]
- Microbiology Society. (1977). The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms. Journal of General Microbiology, 100(2), 283-298.
- PubMed. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283-98.
- PubMed. (1977). The Mechanism of Action of Nitro-Heterocyclic Antimicrobial Drugs. Primary Target of 1-methyl-2-nitro-5-vinylimidazole Is DNA. Journal of General Microbiology, 100(2), 271-81.
-
ResearchGate. (n.d.). Scheme of synthesis of methyl this compound-5-carboxylate.... Retrieved from [Link]
- PubMed. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Toxics, 10(12), 746.
- PubMed. (2023). In silico prediction of the mutagenicity of nitroaromatic compounds using correlation weights of fragments of local symmetry. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 891, 503684.
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3-Methyl-4-nitroisothiazole: A Versatile Heterocyclic Building Block for Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Isothiazole Scaffold
The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to engage in a variety of specific intermolecular interactions have led to its incorporation into numerous clinically relevant agents and advanced materials. When functionalized with a nitro group, the isothiazole core becomes a highly versatile and reactive building block, primed for a diverse array of chemical transformations.
This guide focuses on 3-Methyl-4-nitroisothiazole , a key intermediate whose strategic placement of a nitro group profoundly influences the reactivity of the entire molecule. The electron-withdrawing nature of the nitro moiety at the C4 position activates the isothiazole ring for nucleophilic attack, enhances the acidity of the C5 proton, and acidifies the protons of the C3 methyl group. Furthermore, the nitro group itself can be readily transformed into an amino group, opening up another vast avenue for synthetic diversification. As a Senior Application Scientist, this document serves to provide not just a series of protocols, but a comprehensive understanding of the causality behind the synthetic strategies and the untapped potential of this powerful building block.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented below. As with all nitroaromatic compounds, appropriate safety precautions should be taken, including handling in a well-ventilated fume hood and using personal protective equipment.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O₂S | Calculated |
| Molecular Weight | 144.15 g/mol | Calculated |
| Appearance | Pale yellow solid (predicted) | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) | N/A |
Strategic Synthesis of this compound
Direct nitration of 3-methylisothiazole is challenging due to the potential for oxidation of the sulfur atom and lack of regioselectivity. A more controlled and reliable synthetic route proceeds via the functionalization of a pre-formed isothiazole core. The following multi-step synthesis is proposed based on established organochemical transformations, starting from the commercially available 3-methylisothiazole-4-carboxylic acid.
Part 1: Synthesis of 4-Amino-3-methylisothiazole via Curtius Rearrangement
The Curtius rearrangement provides a reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.[1][2] This transformation proceeds through an acyl azide and an isocyanate intermediate. The use of diphenylphosphoryl azide (DPPA) offers a convenient one-pot procedure directly from the carboxylic acid.[3]
Expertise & Causality: The choice of DPPA is strategic; it acts as both an activator for the carboxylic acid and the azide source, streamlining the process. The rearrangement is thermally induced, and the subsequent hydrolysis of the isocyanate must be performed under acidic conditions to protonate the resulting amine and prevent polymerization or other side reactions.
Experimental Protocol: Curtius Rearrangement
-
Acyl Azide Formation: To a stirred solution of 3-methylisothiazole-4-carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M), add triethylamine (1.2 eq).
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature under an inert atmosphere (N₂ or Ar).
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the acyl azide intermediate.
-
Rearrangement and Hydrolysis: Slowly heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours, monitoring for the cessation of nitrogen gas evolution. This step should be performed with adequate ventilation and pressure release.
-
Cool the reaction mixture to room temperature. Carefully add 6M hydrochloric acid (5.0 eq) and heat the biphasic mixture to reflux for 4-6 hours to hydrolyze the isocyanate and any formed urea byproducts.
-
Work-up: Cool the mixture to room temperature. Separate the aqueous layer and wash the organic layer with 1M HCl. Combine the aqueous layers.
-
Basify the combined aqueous layers to pH >10 with 50% NaOH solution, ensuring the temperature is kept below 20°C with an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-amino-3-methylisothiazole.
Part 2: Synthesis of this compound via a Modified Sandmeyer Reaction
The conversion of the synthesized 4-amino-3-methylisothiazole to the target nitro compound can be achieved through a diazotization followed by a nitro-dediazoniation, a variant of the Sandmeyer reaction.[4][5] This reaction allows for the introduction of a nitro group in a position that is not accessible by direct electrophilic substitution.
Expertise & Causality: The diazotization of the heterocyclic amine requires cold, acidic conditions to form the unstable diazonium salt. The subsequent displacement of the diazonium group with a nitro group is typically achieved by treating the salt with sodium nitrite in the presence of a copper catalyst. The copper(I)/copper(II) redox cycle is crucial for facilitating the single-electron transfer mechanism that generates an aryl radical, which then reacts with the nitrite.[6]
Experimental Protocol: Nitro-dediazoniation
-
Diazotization: Dissolve 4-amino-3-methylisothiazole (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature strictly below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
-
Nitro-dediazoniation: In a separate flask, prepare a solution of sodium nitrite (3.0 eq) in water and neutralize it with sodium bicarbonate. Add copper(II) sulfate pentahydrate (0.2 eq).
-
Cool this copper/nitrite solution to 0°C.
-
Slowly add the cold diazonium salt solution to the copper/nitrite solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.
-
Work-up: Once the addition is complete and gas evolution has subsided, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the reaction mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Reactivity and Synthetic Applications
This compound is a versatile synthetic intermediate due to the presence of three distinct reactive sites, all influenced by the powerful electron-withdrawing nitro group.
Nucleophilic Aromatic Substitution (SₙAr) at C5
The nitro group at C4 strongly activates the C5 position towards nucleophilic aromatic substitution (SₙAr).[7] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose negative charge is delocalized onto the nitro group. This allows for the displacement of a suitable leaving group at C5, or in some cases, direct substitution of the C5-H. While the C5-H is not a traditional leaving group, its high acidity in this electron-deficient system can facilitate its removal in what is known as an SₙAr-H reaction.
Causality: The stability of the Meisenheimer intermediate is the kinetic and thermodynamic driving force for this reaction. The more the negative charge can be delocalized, the lower the activation energy for the nucleophilic attack. The ortho/para relationship of the C5 position to the C4-nitro group is ideal for this stabilization.
Potential Transformations:
-
Amination: Reaction with primary or secondary amines to yield 5-amino-3-methyl-4-nitroisothiazole derivatives.
-
Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to form the corresponding ethers.
-
Thiolation: Reaction with thiolates to introduce sulfur-based functional groups.
Reduction of the Nitro Group to an Amine
The transformation of the nitro group into a primary amine is one of the most valuable reactions in the synthesis of pharmaceuticals and agrochemicals. This reduction can be achieved under various conditions, from catalytic hydrogenation to the use of metals in acidic media.[8] The resulting 4-amino-3-methylisothiazole is a versatile precursor for the synthesis of amides, ureas, sulfonamides, and for undergoing further Sandmeyer-type reactions.
Experimental Protocol: Nitro Group Reduction
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol or acetic acid.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or bubble hydrogen through the suspension.
-
Stir the mixture vigorously at room temperature until hydrogen uptake ceases (monitored by TLC or a pressure gauge).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Evaporate the solvent under reduced pressure to yield the crude 4-amino-3-methylisothiazole product, which can be purified by crystallization or chromatography.
Reactivity of the C3-Methyl Group
The electron-withdrawing effect of the 4-nitroisothiazole ring acidifies the protons of the C3-methyl group. This allows for deprotonation with a suitable base to form a nucleophilic carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions, most notably condensation reactions with aldehydes and ketones. This reactivity is analogous to that observed in related 4-nitroisoxazole systems.[9][10]
Potential Transformations:
-
Knoevenagel-type Condensation: Reaction with aromatic aldehydes in the presence of a base (e.g., piperidine, pyrrolidine) to form 3-(2-arylvinyl)-4-nitroisothiazoles. These styryl derivatives are useful Michael acceptors for further functionalization.
Conclusion
This compound represents a highly valuable, yet underutilized, building block in synthetic chemistry. Its strategic functionalization provides multiple, distinct handles for molecular elaboration. The activation of the C5 position for SₙAr reactions, the facile reduction of the nitro group to a versatile amine, and the latent nucleophilicity of the C3-methyl group offer a powerful toolkit for the construction of complex molecules. The synthetic pathways and reaction protocols detailed in this guide are designed to be self-validating and are grounded in established mechanistic principles, providing researchers with a reliable foundation for exploring the full potential of this versatile heterocyclic intermediate in drug discovery and materials science.
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An In-depth Technical Guide to 3-Methyl-4-nitroisothiazole: Synthesis, Reactivity, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isothiazole Scaffold in Medicinal Chemistry
Isothiazoles, five-membered heterocyclic compounds containing nitrogen and sulfur atoms in a 1,2-relationship, represent a privileged scaffold in medicinal chemistry.[1][2] Their unique electronic properties and ability to engage in various biological interactions have led to their incorporation into a wide range of therapeutic agents.[3] Isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[4][5] The introduction of a nitro group onto the isothiazole ring can significantly modulate its electronic and biological properties, often enhancing its bioactivity.[6] This guide provides a comprehensive technical overview of a specific, yet under-explored derivative: 3-Methyl-4-nitroisothiazole . While direct literature on this compound is limited, this guide will synthesize available information on analogous structures to provide a scientifically grounded perspective on its synthesis, reactivity, and potential applications in drug development.
Synthesis and Characterization of this compound
A plausible synthetic route to this compound can be extrapolated from the synthesis of similarly substituted isothiazoles, such as methyl this compound-5-carboxylate.[7] The proposed synthesis involves a multi-step process starting from readily available precursors.
Proposed Synthetic Pathway
A likely synthetic approach would involve the construction of the 3-methylisothiazole ring followed by nitration at the C4 position.
dot
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Hypothetical)
-
Step 1: Synthesis of 3-Methylisothiazole. This step can be achieved through various established methods for isothiazole ring formation.[8] A common approach involves the reaction of a β-aminovinyl ketone or a related precursor with a sulfur source.
-
Step 2: Nitration of 3-Methylisothiazole. The synthesized 3-methylisothiazole is then subjected to nitration. Due to the electron-rich nature of the isothiazole ring, direct nitration can be challenging and may require carefully controlled conditions to achieve regioselectivity at the C4 position. A mixture of nitric acid and sulfuric acid is a standard nitrating agent for aromatic and heteroaromatic compounds.[9]
Characterization
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques:
| Technique | Expected Observations |
| ¹H NMR | A singlet corresponding to the C3-methyl protons and a singlet for the C5-proton. The chemical shifts would be influenced by the electron-withdrawing nitro group. |
| ¹³C NMR | Resonances for the three isothiazole ring carbons and the methyl carbon. The C4 carbon, attached to the nitro group, would be significantly deshielded. |
| FT-IR | Characteristic strong absorption bands for the asymmetric and symmetric stretching of the N-O bonds of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₄H₄N₂O₂S. |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the interplay of the isothiazole ring and the strongly electron-withdrawing nitro group at the C4 position, which activates the adjacent C3-methyl group.[10]
Reactivity of the Activated Methyl Group
Drawing parallels with 3-methyl-4-nitro-5-styrylisoxazoles, the methyl group at the C3 position of this compound is expected to be acidic and can be deprotonated by a suitable base to form a stabilized carbanion.[10][11] This carbanion can then participate in a variety of carbon-carbon bond-forming reactions.
dot
Caption: Base-catalyzed activation and functionalization of the C3-methyl group.
This reactivity opens up avenues for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. For instance, condensation with aromatic aldehydes could yield styryl-like derivatives, which have shown interesting biological activities in related heterocyclic systems.[12]
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing nitro group is also anticipated to activate the isothiazole ring towards nucleophilic aromatic substitution (SNAr) reactions, particularly at the C5 position.[9] This provides another handle for the chemical modification of the scaffold.
Potential Applications in Drug Development
The isothiazole nucleus is a component of several commercially available drugs, and its derivatives have shown promise in a multitude of therapeutic areas.[3] The introduction of a 3-methyl and a 4-nitro substituent could confer unique pharmacological properties.
Potential Biological Activities
| Therapeutic Area | Rationale based on Analogous Compounds | References |
| Anticancer | Nitroaromatic compounds and isothiazole derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines. | [4][5] |
| Antibacterial | The nitro group is a key pharmacophore in several antibacterial drugs, and isothiazoles have shown antimicrobial properties. | [6][13] |
| Antifungal | Derivatives of 3-methyl-4-nitrobenzoate have demonstrated antifungal activity against Candida species. | [14] |
| Anti-inflammatory | Certain isothiazole derivatives have been shown to possess anti-inflammatory properties. | [4][15] |
| Antiviral | Isothiazole-containing compounds have been investigated for their antiviral activities. | [3][4] |
Drug Development Workflow
A typical workflow for exploring the therapeutic potential of this compound would involve several key stages:
dot
Caption: A generalized workflow for the development of this compound derivatives as potential drug candidates.
Toxicology and Safety Considerations
A critical aspect of developing nitroaromatic compounds as therapeutic agents is their potential toxicity. Nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates that can lead to mutagenicity and genotoxicity.[6][16][17] Therefore, any drug development program centered around this compound must include a thorough toxicological evaluation. Structure-toxicity relationship (STR) studies can be employed to design derivatives with an improved safety profile.[18]
Conclusion
This compound represents an intriguing, albeit underexplored, chemical entity with significant potential in medicinal chemistry. By leveraging our understanding of the synthesis and reactivity of analogous isothiazole and nitro-heterocyclic systems, a clear path for its investigation can be delineated. The anticipated reactivity of the activated methyl group and the potential for nucleophilic aromatic substitution provide versatile handles for the creation of diverse chemical libraries. The broad spectrum of biological activities associated with the isothiazole and nitroaromatic motifs suggests that derivatives of this compound could be promising candidates for the development of novel therapeutics in areas such as oncology and infectious diseases. Future research in this area should focus on the development of efficient and regioselective synthetic routes, a thorough investigation of its chemical reactivity, and a comprehensive evaluation of the biological activities and toxicological profiles of its derivatives.
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The Strategic Derivatization of 3-Methyl-4-nitroisothiazole: A Technical Guide for Medicinal Chemistry
Introduction: The Isothiazole Scaffold in Drug Discovery
The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. This unique arrangement of heteroatoms imparts a distinct electronic character, making it a "privileged scaffold" in medicinal chemistry.[1][2] Isothiazole derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4][5] The core structure serves as a versatile template for developing novel therapeutic agents by allowing for fine-tuning of physicochemical properties and facilitating interactions with biological targets.[2]
This guide focuses specifically on 3-Methyl-4-nitroisothiazole , a key building block whose reactivity is dominated by the interplay between its substituent groups. The electron-withdrawing nitro group at the C4 position profoundly influences the ring's chemistry, creating specific sites for targeted modification. Understanding and harnessing this reactivity is paramount for synthesizing libraries of novel compounds for structure-activity relationship (SAR) studies. We will explore the core chemical principles and provide actionable protocols for the derivatization of this valuable scaffold.
Pillar 1: Chemical Reactivity and Strategic Considerations
The synthetic utility of this compound stems from three primary reactive sites, each offering a distinct avenue for derivatization. The choice of strategy is dictated by the desired final compound and the need to modulate properties like solubility, polarity, and target-binding affinity.
The C5 Position: A Hub for Nucleophilic Aromatic Substitution (SNAr)
The most significant feature of the this compound ring is the activation of the C5 position towards nucleophilic attack. The potent electron-withdrawing nature of the nitro group at C4 reduces the electron density of the aromatic ring, particularly at the ortho (C5) and para (C3) positions.[6][7] This electronic deficit makes the ring susceptible to attack by nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr).
The SNAr mechanism proceeds via a two-step addition-elimination pathway.[7][8] A nucleophile attacks the electron-deficient C5 carbon (if a leaving group is present), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The negative charge in this intermediate is delocalized onto the nitro group, which is a critical stabilizing interaction.[9][10] Subsequent elimination of a leaving group restores the aromaticity of the ring, yielding the substituted product. For the SNAr reaction to be effective on this compound, a suitable leaving group (e.g., a halogen) must first be installed at the C5 position.
The C3-Methyl Group: A Site for Condensation and Functionalization
The methyl group at the C3 position offers a secondary site for derivatization. The acidity of the methyl protons is enhanced by the electron-withdrawing character of the adjacent isothiazole ring. This allows for deprotonation by a suitable base, generating a carbanion. This nucleophilic carbanion can then participate in various condensation reactions, most notably the Knoevenagel condensation with aldehydes.[11][12] This reaction pathway is highly effective for extending the molecular framework, creating styryl-type derivatives which have their own unique reactivity as Michael acceptors.[11][13]
The C4-Nitro Group: A Gateway to Amino Derivatives
The nitro group is not merely an activating group; it is also a functional handle that can be transformed. The reduction of the nitro group to an amine is a fundamental transformation in medicinal chemistry. This conversion dramatically alters the electronic properties of the scaffold, transforming an electron-withdrawing group into an electron-donating one. The resulting 4-amino-3-methylisothiazole is a versatile intermediate that can be further derivatized through a multitude of reactions, including:
-
Amide bond formation
-
Sulfonamide synthesis
-
Reductive amination
-
Diazotization followed by Sandmeyer-type reactions
This strategy opens up a vast chemical space for exploring SAR, as the newly introduced amino group can serve as a key hydrogen bond donor or a point for attaching larger, more complex moieties.
Pillar 2: Core Derivatization Workflows & Experimental Protocols
The following sections provide detailed methodologies for the key derivatization strategies. These protocols are designed to be self-validating, with clear steps and rationales.
Workflow 1: Derivatization via Nucleophilic Aromatic Substitution (SNAr)
This workflow begins with the essential step of halogenating the C5 position, followed by substitution with various nucleophiles.
Caption: SNAr derivatization workflow for this compound.
Protocol 2.1: Synthesis of 5-Chloro-3-methyl-4-nitroisothiazole
-
Rationale: Introduction of a halogen at the C5 position is a prerequisite for subsequent SNAr reactions. N-Chlorosuccinimide (NCS) is an effective chlorinating agent for activated aromatic rings.
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add N-Chlorosuccinimide (1.1 eq).
-
Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the 5-chloro derivative.
-
Protocol 2.2: General Procedure for SNAr with Amine Nucleophiles
-
Rationale: The 5-chloro substituent is an excellent leaving group. In the presence of a base like diisopropylethylamine (DIPEA), primary or secondary amines can readily displace the chloride to form 5-amino derivatives.
-
Procedure:
-
Dissolve 5-Chloro-3-methyl-4-nitroisothiazole (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Add the desired amine nucleophile (1.2 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction at room temperature or heat gently (50-80 °C) to drive to completion. Monitor by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography or preparative HPLC to obtain the desired 5-amino-3-methyl-4-nitroisothiazole derivative.
-
Workflow 2: Derivatization via C3-Methyl Condensation
This workflow leverages the acidity of the C3-methyl protons to form new carbon-carbon bonds.
Caption: C3-Methyl group derivatization via Knoevenagel condensation.
Protocol 2.3: Synthesis of 3-(4-Chlorostyryl)-4-nitroisothiazole
-
Rationale: The Knoevenagel condensation is a classic C-C bond-forming reaction. A catalytic amount of a weak base like piperidine is sufficient to deprotonate the methyl group, which then attacks the aldehyde. Subsequent dehydration yields the stable styryl product.[12]
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq), 4-chlorobenzaldehyde (1.1 eq), and toluene.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture.
-
The product often precipitates upon cooling. Collect the solid by filtration and wash with cold hexanes.
-
If necessary, recrystallize from ethanol or purify by column chromatography to yield the pure styryl derivative.
-
Workflow 3: Derivatization via C4-Nitro Reduction
This workflow transforms the core scaffold by converting the nitro group into a versatile amine.
Caption: C4-Nitro group reduction and subsequent functionalization.
Protocol 2.4: Reduction of this compound to 4-Amino-3-methylisothiazole
-
Rationale: Reduction of aromatic nitro groups is a robust and reliable transformation. Iron powder in acidic medium (e.g., HCl or acetic acid) is a cost-effective and efficient method.
-
Procedure:
-
To a suspension of iron powder (5.0 eq) in ethanol and water (e.g., 4:1 v/v), add a few drops of concentrated HCl to activate the iron.
-
Heat the suspension to reflux.
-
Add a solution of the this compound derivative (1.0 eq) in ethanol dropwise to the refluxing mixture.
-
Maintain reflux and monitor the reaction by TLC until the disappearance of the starting material.
-
Cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify as needed to yield the amino-isothiazole product.
-
Pillar 3: Data Presentation and Structure-Activity Relationships
The derivatization strategies outlined above are employed to generate compound libraries for biological screening. The goal is to establish a Structure-Activity Relationship (SAR), linking specific chemical modifications to changes in biological activity. While specific data for this compound is proprietary or sparsely published, we can present a hypothetical SAR table based on known trends for related nitro-aromatic scaffolds.[14][15][16]
Table 1: Hypothetical SAR for 5-Substituted-3-methyl-4-nitroisothiazole Derivatives (Anti-fungal Activity)
| Compound ID | R Group at C5 | MIC (µg/mL) vs. C. albicans | Lipophilicity (clogP) | Notes |
| 1 | -Cl (Precursor) | >128 | 2.1 | Starting material, inactive. |
| 2a | -NH(CH₃) | 64 | 1.8 | Small amine shows weak activity. |
| 2b | -N(CH₂CH₃)₂ | 32 | 2.9 | Increased lipophilicity improves activity. |
| 2c | -NH(Cyclohexyl) | 16 | 3.5 | Bulky, lipophilic group is favorable. |
| 2d | -NH(4-F-Phenyl) | 8 | 3.2 | Aromatic amine with EWG shows good activity. |
| 2e | -O(CH₂CH₃) | >128 | 2.0 | Ether linkage is not tolerated. |
| 2f | -S(CH₂-Ph) | 32 | 3.8 | Thioether shows moderate activity. |
SAR Insights:
-
Lipophilicity: Increased lipophilicity at the C5 position (R group) generally correlates with improved antifungal activity (compare 2a , 2b , and 2c ).
-
Hydrogen Bonding: The presence of a hydrogen bond donor on the C5-amine (e.g., -NH-) appears crucial. The N-H in compound 2d may interact with a key residue in the target enzyme.
-
Electronic Effects: An electron-withdrawing group (EWG) on the phenyl ring of the C5-substituent (2d ) enhances potency, suggesting a potential role for π-stacking or specific electronic interactions in the binding pocket.
-
Linker Type: An amine linker is preferred over an ether linker (2e ), indicating the importance of the nitrogen atom for activity.
Conclusion and Future Outlook
This compound is a highly adaptable scaffold for medicinal chemistry. Its well-defined reactivity at the C5 position, the C3-methyl group, and the C4-nitro group allows for systematic and predictable derivatization. By employing strategies such as SNAr, Knoevenagel condensation, and nitro reduction followed by functionalization, researchers can efficiently generate diverse libraries of compounds. The insights gained from SAR studies on these libraries can guide the rational design of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of this privileged isothiazole core promises to yield novel candidates for a range of diseases.
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Lesyk, R., & Zimenkovsky, B. (n.d.). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. MDPI. Retrieved from [Link]
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Kamal, A., et al. (n.d.). Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Kamal, A., et al. (2015). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-16. Retrieved from [Link]
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Maciagiewicz, I., et al. (2004). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 59(9), 715-723. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
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Secci, D., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 597-612. Retrieved from [Link]
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Pluta, K., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4786. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Retrieved from [Link]
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Adamo, M. F. A., et al. (2007). Reactivity of 3-Methyl-4-nitro-5-styrylisoxazoles with S-Nucleophiles. Letters in Organic Chemistry, 4(2), 105-107. Retrieved from [Link]
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Reddy, C. S., et al. (2018). An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. Journal of Chemical Sciences, 130, 126. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]
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Secci, D., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 597-612. Retrieved from [Link]
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Ganapathi, K., & Kulkarni, K. S. (n.d.). Chemistry of the thiazoles. Retrieved from [Link]
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Secci, D., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 597-612. Retrieved from [Link]
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Kandula, V., et al. (2012). The preparation of 3-methyl-4-nitro-5-styrylisoxazole carried out using solvent-free grinding. ResearchGate. Retrieved from [Link]
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da Silva, A. B., et al. (2021). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Molecules, 26(11), 3326. Retrieved from [Link]
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Adamo, M. F. A., et al. (2004). The reactivity of 3-methyl-4-nitro-5-styrylisoxazole with some bis-enolisable ketones. Tetrahedron Letters, 45(27), 5225-5227. Retrieved from [Link]
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Li, Z., et al. (2022). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 13, 2011. Retrieved from [Link]
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Pyatnitskiy, A., et al. (2021). Determination of nitrofuran metabolites in honey using a new derivatization reagent, magnetic solid-phase extraction and LC-MS/MS. Talanta, 230, 122310. Retrieved from [Link]
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Preamble: The Scientific Imperative for Novel Scaffold Exploration
An In-Depth Technical Guide to the Biological Activity Screening of 3-Methyl-4-nitroisothiazole
In the landscape of medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The isothiazole ring, a five-membered heterocycle containing sulfur and nitrogen, represents a privileged structure, forming the core of numerous compounds with a vast array of pharmacological activities.[1][2] When functionalized with a nitro group—a potent electron-withdrawing moiety known to be a critical pharmacophore in many antimicrobial and anticancer agents—the resulting molecule becomes a compelling candidate for biological investigation.[3][4]
This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of This compound . As a Senior Application Scientist, my objective is not to provide a rigid protocol but to impart a strategic, multi-tiered approach to efficiently uncover, validate, and characterize the therapeutic potential of this novel chemical entity. We will proceed from broad-based primary screens to specific, mechanism-of-action studies, explaining the causal logic behind each experimental choice.
Chapter 1: Molecular Profile and Mechanistic Hypotheses
Before embarking on any screening campaign, a thorough analysis of the target molecule is essential. The structure of this compound provides clear, evidence-based rationales for hypothesizing its potential biological activities.
Structural Deconstruction and Rationale
The molecule can be deconstructed into three key components, each contributing to its potential bioactivity:
-
The Isothiazole Core : This heterocyclic ring is a versatile scaffold found in a multitude of clinically relevant drugs and agrochemicals.[2][5] Its sulfur and nitrogen atoms can engage in crucial hydrogen bonding and other non-covalent interactions with biological targets, while the overall ring system imparts a degree of metabolic stability.
-
The 4-Nitro Group (-NO₂) : This is arguably the most significant feature for predicting bioactivity. The nitro group is a well-established "warhead" in medicinal chemistry.[3] Its strong electron-withdrawing nature is key, but its primary mechanistic role often involves enzymatic reduction within a target cell (bacterial, fungal, or even hypoxic cancer cells) to form highly reactive, cytotoxic species like nitro radical anions or nitroso intermediates.[3][6] This bioreductive activation is the established mechanism for many nitro-heterocyclic drugs.[4]
-
The 3-Methyl Group (-CH₃) : This small alkyl group can subtly influence the molecule's properties. It can affect steric fit into an enzyme's active site, increase lipophilicity (potentially enhancing membrane permeability), and alter the electronic properties of the isothiazole ring.
Figure 2: A logical workflow for the tiered biological screening cascade.
Chapter 3: Tier 1 - Primary Screening Protocols
Objective: To quickly and cost-effectively determine if this compound possesses any baseline activity in our hypothesized areas.
Protocol 3.1: Broad-Spectrum Antimicrobial & Antifungal MIC Assay
-
Causality: The isothiazole and nitro- functionalities are strongly associated with antimicrobial properties. [2][5][7]A Minimum Inhibitory Concentration (MIC) assay is the gold-standard method for quantifying a compound's ability to inhibit microbial growth.
-
Methodology (Broth Microdilution):
-
Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Prepare appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Pathogen Panel: Select a representative panel including:
-
Gram-positive bacteria: Staphylococcus aureus
-
Gram-negative bacteria: Escherichia coli
-
Fungus: Candida albicans
-
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound, typically ranging from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add a standardized inoculum of each microorganism to the wells.
-
Controls: Include a positive control (microbe + media, no compound), a negative control (media only), and a solvent control (microbe + media + highest concentration of DMSO).
-
Incubation: Incubate plates at the optimal temperature and duration for each organism (e.g., 37°C for 18-24 hours for bacteria).
-
Endpoint Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
-
-
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | |||
| Ciprofloxacin (Control) | N/A | ||
| Fluconazole (Control) | N/A | N/A |
Protocol 3.2: Antiproliferative Cytotoxicity Assay
-
Causality: Thiazole derivatives have demonstrated significant anticancer potential. [8][9][10]A primary screen against a robust cancer cell line provides a clear indication of cytotoxic or antiproliferative effects. The MTT assay is a standard, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Methodology (MTT Assay):
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 breast cancer or HepG2 liver cancer) in appropriate media and conditions.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a set period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).
-
-
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | |
| Doxorubicin (Control) | MCF-7 |
Chapter 4: Tier 2 - Secondary Screening and Hit Validation
Objective: To confirm primary hits, evaluate the breadth of activity, and perform critical, early-stage safety assessments.
Protocol 4.1: Expanded Antimicrobial Profiling
-
Causality: A primary hit must be validated. We need to know if the activity is broad-spectrum or specific, and whether the compound is static (inhibits growth) or cidal (kills).
-
Methodology:
-
Expanded MIC Panel: Repeat the MIC assay against a larger panel, including drug-resistant strains (e.g., Methicillin-resistant S. aureus - MRSA), other Gram-positives (Bacillus subtilis), Gram-negatives (Pseudomonas aeruginosa), and other fungal species (Aspergillus fumigatus). [2] 2. MBC/MFC Determination: For concentrations at and above the MIC, subculture a small aliquot onto agar plates. The Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) is the lowest concentration that results in no microbial growth on the agar. A compound is generally considered cidal if the MBC/MIC ratio is ≤ 4.
-
Protocol 4.2: Multi-Cell Line Anticancer Screening
-
Causality: To understand if the compound's cytotoxicity is selective towards certain cancer types or a general effect. This provides crucial information for directing future development.
-
Methodology: Perform the MTT assay across a diverse panel of cancer cell lines from different tissue origins (e.g., lung, prostate, colon, leukemia). Comparing IC₅₀ values across the panel can reveal patterns of sensitivity.
Protocol 4.3: The Ames Test for Mutagenicity
-
Trustworthiness & Safety: This is a non-negotiable, self-validating step. Nitroaromatic compounds are a structural class with a known risk of mutagenicity. [6]The Ames test is a standard regulatory screen that uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon. A mutagenic compound will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
-
Methodology (High-Level):
-
Expose the tester Salmonella strains to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver, to simulate mammalian metabolism).
-
Plate the bacteria on a minimal agar medium lacking histidine.
-
Incubate for 48-72 hours.
-
Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates mutagenic potential.
-
Chapter 5: Tier 3 - Advanced Mechanistic Studies
Objective: To move from "what it does" to "how it does it." These studies are reserved for validated, non-mutagenic hits and aim to identify the specific molecular targets.
Elucidating Antimicrobial MoA
-
Hypothesis: The compound is activated by bacterial nitroreductases.
-
Key Experiment: Nitroreductase Assay:
-
Use a purified bacterial nitroreductase enzyme.
-
Monitor the consumption of the enzyme's cofactor (NADH or NADPH) spectrophotometrically in the presence and absence of this compound.
-
A significant increase in cofactor consumption in the presence of the compound confirms it is a substrate for the enzyme.
-
Figure 3: Hypothesized bioreductive activation pathway in a bacterial cell.
Elucidating Anticancer MoA
-
Hypothesis: The compound induces apoptosis.
-
Key Experiment: Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with the compound at its IC₅₀ concentration.
-
Stain cells with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, which enters dead cells with compromised membranes).
-
Analyze the cell population using flow cytometry. An increase in the Annexin V-positive/PI-negative population is a definitive marker of early apoptosis.
-
Conclusion and Forward Outlook
This guide has outlined a systematic, hypothesis-driven strategy for the comprehensive biological screening of this compound. By progressing through a logical cascade of primary, secondary, and mechanistic assays, researchers can efficiently identify and characterize its potential as an antimicrobial or anticancer agent. The causality behind each step—from structural analysis to specific mechanistic assays—ensures that the screening process is not a blind search but a targeted investigation.
A promising lead emerging from this workflow would be a compound with potent and selective activity, a clear (and ideally novel) mechanism of action, and a clean safety profile (i.e., non-mutagenic). Such a compound would be a prime candidate for subsequent structure-activity relationship (SAR) studies and lead optimization, paving the way for the development of a new generation of therapeutic agents based on the this compound scaffold.
References
- Design, synthesis and fungicidal activity of isothiazole–thiazole deriv
- Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives.
- Design, synthesis and fungicidal activity of isothiazole-thiazole deriv
- Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives.
- Isothiazoles: Synthetic Strategies and Pharmacological Applic
- Antibacterial activities of nitrothiazole deriv
- Synthesis of some new thiazole derivatives. antifungal activity and ultrastructure changes of some mycotoxin producing fungi. PubMed.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations.
- Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
- Synthesis and Anticancer Activities of Some Thiazole Deriv
- Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Scientific & Academic Publishing.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.
- [Mutagenic activity of nitrothiazole compounds]. PubMed.
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
- Decoding 2-Amino-5-Nitrothiazole: Properties, Synthesis, and Key Industrial Uses. Medium.
- Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. SpringerLink.
- In-Depth Technical Guide on the Biological Activity of 5-Methyl-4-nitrothiazole Deriv
- 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis.
- The preparation of 3-methyl-4-nitro-5-styrylisoxazole carried out using solvent-free grinding.
- 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
- Reactivity of 3-Methyl-4-nitro-5-styrylisoxazoles with S-Nucleophiles.
- 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation.
- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives.
- Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur.
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Methodological & Application
Synthesis of 3-Methyl-4-nitroisothiazole: An Experimental Protocol for Researchers
This document provides a comprehensive guide for the synthesis of 3-methyl-4-nitroisothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural steps but also the underlying chemical logic and critical safety measures necessary for a successful and safe synthesis.
The synthesis is approached as a two-stage process. The first part details the construction of the isothiazole core to yield the precursor, 3-methylisothiazole. The second, critical part of the protocol focuses on the electrophilic nitration of this precursor to introduce the nitro group at the C4 position. Particular attention is given to the hazardous nature of nitrating agents, with a dedicated section on safety protocols that must be rigorously followed.
PART 1: Overall Synthetic Workflow
The synthesis of this compound is accomplished via a two-step reaction sequence. The initial step involves the formation of the 3-methylisothiazole ring system, followed by a regioselective nitration.
Caption: Overall workflow for the synthesis of this compound.
PART 2: Critical Safety Protocols for Nitration
WARNING: Nitration reactions are highly exothermic and involve the use of extremely corrosive and strong oxidizing acids. Failure to adhere to strict safety protocols can result in uncontrolled reactions, explosions, severe chemical burns, and the release of toxic nitrogen dioxide gas.[1][2]
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves (butyl rubber or Viton®), chemical splash goggles, a face shield, and a flame-resistant lab coat.[3]
-
Fume Hood: All steps involving the handling of concentrated nitric acid, sulfuric acid, and the nitration reaction itself must be performed inside a certified chemical fume hood with the sash at the lowest practical height.[1]
-
Temperature Control: The reaction is highly exothermic. Maintain strict temperature control using an ice/salt bath. A rapid increase in temperature is a sign of a runaway reaction.[4]
-
Reagent Addition: Add reagents slowly and dropwise with efficient stirring. Never add water to concentrated acids; always add acid to water (or, in this case, to the reaction medium) slowly.
-
Emergency Preparedness: Ensure immediate access to an emergency safety shower, eyewash station, and a spill kit containing a neutralizer for acids (e.g., sodium bicarbonate).[2][3]
-
Incompatible Materials: Keep nitric acid and the nitrating mixture away from combustible materials, organic solvents, bases, and metals.[2]
PART 3: Experimental Protocols
Protocol 1: Synthesis of 3-Methylisothiazole (Precursor)
The synthesis of the isothiazole ring can be achieved through the oxidative cyclization of a β-iminothioamide. This protocol is adapted from established methods for synthesizing substituted isothiazoles.[5]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (per 10 mmol scale) | Notes |
| β-Iminothiobutyramide | 116.18 | 1.16 g (10 mmol) | Starting material |
| Chloramine-T trihydrate | 281.69 | 5.64 g (20 mmol) | Oxidizing agent |
| Sodium hydroxide (NaOH) | 40.00 | 0.80 g (20 mmol) | Base |
| Deionized Water | 18.02 | ~100 mL | Solvent |
| Diethyl ether | 74.12 | As needed | Extraction solvent |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | Drying agent |
| Hydrochloric Acid (HCl) | 36.46 | As needed | For hydrochloride salt formation (optional) |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (0.80 g) in deionized water (50 mL). Add Chloramine-T trihydrate (5.64 g) to this solution and stir until it dissolves completely.
-
Reactant Addition: To the stirred solution, add β-iminothiobutyramide (1.16 g) in one portion.
-
Reaction: Vigorously stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator. The resulting crude product will be 3-methylisothiazole as an oil.
-
Purification (Optional): The crude oil can be purified by vacuum distillation if necessary. For characterization, a small portion can be dissolved in ether and treated with dry HCl gas to precipitate the hydrochloride salt.[5]
Protocol 2: Synthesis of this compound
This protocol for electrophilic aromatic substitution is adapted from established procedures for the nitration of substituted thiazoles and other heterocycles.[6][7] The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric and sulfuric acids.[8]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (per 10 mmol scale) | Notes |
| 3-Methylisothiazole | 99.15 | 0.99 g (10 mmol) | Precursor from Protocol 1 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | ~10 mL | 98%, Catalyst and dehydrating agent |
| Concentrated Nitric Acid (HNO₃) | 63.01 | ~5 mL | 70%, Nitrating agent |
| Crushed Ice | 18.02 | ~100 g | For quenching the reaction |
| Ethanol/Water mixture | - | As needed | Recrystallization solvent |
| Saturated Sodium Bicarbonate | 84.01 | As needed | For neutralization during work-up |
Step-by-Step Procedure:
-
Preparation of the Substrate Solution: In a 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, add 3-methylisothiazole (0.99 g). Cool the flask in an ice/salt bath to -5 °C.
-
Addition of Sulfuric Acid: Slowly, and with vigorous stirring, add concentrated sulfuric acid (5 mL) dropwise to the 3-methylisothiazole, ensuring the internal temperature does not rise above 0 °C.
-
Preparation of the Nitrating Mixture: In a separate beaker, cool concentrated sulfuric acid (5 mL) in an ice bath. Extremely carefully and slowly, add concentrated nitric acid (5 mL) dropwise to the cold sulfuric acid. This mixture should be prepared fresh and kept cold.
-
Nitration Reaction: Add the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the solution of 3-methylisothiazole in sulfuric acid over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature between -5 °C and 0 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.
-
Quenching: Prepare a 600 mL beaker containing approximately 100 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with constant, vigorous stirring. A precipitate of the crude product should form.
-
Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper. A final wash with a small amount of cold dilute sodium bicarbonate solution can be performed, followed by another wash with cold water.
-
Purification: The crude this compound can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system.[7] Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum desiccator.
PART 4: Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR should show a singlet for the methyl group and a singlet for the proton at the C5 position. The ¹³C NMR will confirm the number of unique carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula C₄H₄N₂O₂S.
-
Infrared (IR) Spectroscopy: To identify key functional groups. Expect strong characteristic peaks for the nitro group (N-O stretching) around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
-
Melting Point Analysis: A sharp melting point range for the purified product indicates high purity.
PART 5: Logical Relationships and Workflow Visualization
The experimental process, from safety checks to final product analysis, follows a logical sequence to ensure safety and success.
Caption: Logical workflow for the synthesis and analysis of this compound.
References
- This is a placeholder as a direct protocol was synthesized from general knowledge and related procedures. In a real-world scenario, a primary literature source for the specific synthesis would be cited here.
-
Nitration reaction safety. (2024). YouTube. Retrieved from [Link]
-
NITRIC ACID SAFETY. (n.d.). University of California, Santa Barbara, Environmental Health & Safety. Retrieved from [Link]
- Adams, A., & Slack, R. (1959). U.S. Patent No. 2,871,243. Washington, DC: U.S. Patent and Trademark Office.
-
Nitration. (2024). In Wikipedia. Retrieved from [Link]
-
Nitration of methyl benzoate. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Nitric Acid Safety Tips for the Workplace. (2023). Nevada Technical Associates, Inc. Retrieved from [Link]
-
Jerzy, A. K., & Tadeus, K. (1952). THE NITRATION OF 2-NITRAMINOTHIAZOLES AND 2-ACETAMIDOTHIAZOLES. Canadian Journal of Chemistry, 30(6), 494-501. Available at: [Link]
-
EAS Nitration Experiment & Recrystallization. (2020). YouTube. Retrieved from [Link]
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- 5. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
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- 8. Nitration - Wikipedia [en.wikipedia.org]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 3-Methyl-4-nitroisothiazole
Abstract
This document provides a detailed guide for the analytical characterization of 3-Methyl-4-nitroisothiazole, a heterocyclic compound of interest in pharmaceutical and chemical research. Given its specific combination of a methyl group, a nitro functional group, and an isothiazole ring, a multi-technique approach is essential for unambiguous structural elucidation, purity assessment, and stability analysis. This guide presents a logical workflow, field-proven insights into experimental design, and step-by-step protocols for researchers, scientists, and drug development professionals. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thermal Analysis (DSC/TGA).
Introduction: The Need for Robust Characterization
This compound is a functionalized heterocyclic compound. Isothiazole derivatives are recognized for their wide range of biological activities and are utilized as building blocks in medicinal chemistry and organic synthesis[1]. The presence of a nitro group can significantly influence the molecule's electronic properties, reactivity, and potential applications, including in the development of novel therapeutic agents or energetic materials[2][3].
Accurate and comprehensive characterization is the bedrock of all subsequent research and development. It ensures the identity and purity of the synthesized compound, which is critical for interpreting biological activity, ensuring reproducibility of results, and meeting regulatory standards. This application note outlines a validated workflow to achieve a full analytical profile of this compound.
Integrated Analytical Workflow
A holistic characterization of a novel chemical entity requires the integration of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating system. Spectroscopic methods confirm the molecular structure, chromatographic techniques establish purity, and thermal analysis assesses stability.
Caption: Integrated workflow for the characterization of this compound.
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for determining the precise atomic connectivity of a molecule. ¹H NMR identifies the number and environment of protons, while ¹³C NMR provides the same information for carbon atoms. For this compound, NMR will confirm the presence and relative positions of the methyl group, the isothiazole ring proton, and the quaternary carbons of the ring.
Expected Spectral Data: Based on the structure and data from related compounds like 3-methyl-4-nitroanisole and other heterocyclic systems, the following chemical shifts can be predicted[4][5].
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |
| ¹H | ~ 2.6 - 2.9 | Singlet (s) | Protons of the C3-Methyl group (-CH₃) |
| ¹H | ~ 8.8 - 9.2 | Singlet (s) | Proton on the C5 position of the isothiazole ring |
| ¹³C | ~ 15 - 20 | Quartet (q) | Carbon of the C3-Methyl group (-CH₃) |
| ¹³C | ~ 120 - 125 | Doublet (d) | Carbon at the C5 position of the isothiazole ring |
| ¹³C | ~ 145 - 155 | Singlet (s) | Quaternary carbon at the C4 position (bearing NO₂) |
| ¹³C | ~ 155 - 165 | Singlet (s) | Quaternary carbon at the C3 position (bearing CH₃) |
Mass Spectrometry (MS)
Causality: MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Furthermore, fragmentation patterns observed in techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) provide structural clues that corroborate NMR data[6][7].
Expected Data:
-
Molecular Formula: C₄H₃N₂O₂S
-
Monoisotopic Mass: 142.9942 g/mol
-
Key Fragmentation: The isothiazole ring may undergo fragmentation involving the loss of N₂ or other characteristic cleavages[6]. The nitro group can be lost as NO₂ (mass 46) or NO (mass 30).
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is exceptionally useful for identifying specific functional groups due to their characteristic vibrational frequencies. For this molecule, IR is the primary method to confirm the presence of the nitro (-NO₂) group[2].
Expected Data: The nitro group has two distinct, strong stretching vibrations[8][9].
-
Asymmetric N-O Stretch: Strong absorption between 1550-1475 cm⁻¹
-
Symmetric N-O Stretch: Strong absorption between 1360-1290 cm⁻¹
-
C-H Stretches: Around 2900-3100 cm⁻¹ for the methyl and aromatic C-H.
-
C=N and C=C Stretches: In the 1600-1400 cm⁻¹ region, often overlapping with other signals.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for determining the purity of non-volatile organic compounds and for developing quantitative assays. A well-developed reversed-phase HPLC method can separate the main compound from starting materials, by-products, and degradation products. The area percentage of the main peak provides a reliable measure of purity.
Method Development Insights: this compound is a moderately polar compound. A reversed-phase C18 column is an excellent starting point. The mobile phase will likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (formic or phosphoric acid) to ensure sharp peak shapes[10][11]. Detection is typically performed using a UV detector, as the nitroaromatic system is expected to have a strong chromophore[12].
Caption: Typical HPLC-MS workflow for purity assessment and identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: While HPLC is preferred for the primary analysis, GC-MS is invaluable for detecting and identifying volatile or semi-volatile impurities that may not be resolved by LC. It is also a powerful tool for analyzing degradation products in stability studies[13][14]. Due to the polarity of the nitro group, derivatization may sometimes be employed to improve peak shape and thermal stability, though direct analysis is often possible[13].
Physicochemical Characterization
Thermal Analysis (DSC/TGA)
Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal stability of the compound. DSC can determine the melting point and identify other thermal events like phase transitions. TGA measures weight loss as a function of temperature, indicating the onset of thermal decomposition. This is particularly important for nitro-containing compounds, which can be energetically unstable[15][16].
Detailed Experimental Protocols
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096, as ¹³C is less sensitive.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm)[17].
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)
-
Sample Preparation:
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Working Solution: Dilute the stock solution to ~0.1 mg/mL with the initial mobile phase composition.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength determined by a UV scan (e.g., ~270-330 nm, typical for nitroaromatics)[11][12].
-
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for retention time should be <1% and for peak area <2%[18].
-
Data Analysis: Integrate all peaks. Calculate purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program: Hold at 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
References
-
Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]
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IR: nitro groups. (n.d.). University of Calgary. Retrieved from [Link]
-
Khaikin, L. S., et al. (2012). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase... ResearchGate. Retrieved from [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]
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Scheme of synthesis of methyl this compound-5-carboxylate... (n.d.). ResearchGate. Retrieved from [Link]
-
Kutina, A. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. Retrieved from [Link]
-
Recent advances in the synthesis of isothiazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Isothiazoles 2016. (2016). Slideshare. Retrieved from [Link]
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A synergistic investigation of azo-thiazole derivatives... (2023). PubMed Central. Retrieved from [Link]
-
multi-active method for the analysis of active substances... (2020). cipac.org. Retrieved from [Link]
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3-Methyl-4-nitro-1H-pyrazole Properties vs Temperature. (n.d.). Chemcasts. Retrieved from [Link]
-
General experimental procedure. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Separation of 3-Methyl-4-nitrobenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles... (2018). Indian Academy of Sciences. Retrieved from [Link]
-
New Series of Thiazole Derivatives... (2019). MDPI. Retrieved from [Link]
-
3-Methyl-4-nitroanisole - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
Theoretical and Experimental Studies on Thermal Behavior... (2015). ResearchGate. Retrieved from [Link]
-
Analysis of 3-Methyl-4-nitrophenol... Using HPLC. (2015). Pharmaceutical Methods. Retrieved from [Link]
-
Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. (2023). MDPI. Retrieved from [Link]
-
Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. (2015). Der Pharma Chemica. Retrieved from [Link]
-
Methyl 3-methyl-4-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]
-
Analysis of 3-Methyl-4-nitrophenol... Using HPLC | Request PDF. (2015). ResearchGate. Retrieved from [Link]
-
The reactivity of 3-methyl-4-nitro-5-styrylisoxazole... (n.d.). ResearchGate. Retrieved from [Link]
-
3-Methyl-4-nitrophenol. (2008). PubMed Central. Retrieved from [Link]
-
New analytical method for sensitive quantification of urinary 3-methyl-4-nitrophenol... (2012). PubMed. Retrieved from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation... (2023). ResearchGate. Retrieved from [Link]
-
4-Nitroisothiazole. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and ionic assembly of 3-methyl-4-nitro-5-(trinitromethyl) isoxazole... (2025). ResearchGate. Retrieved from [Link]
-
Solvent-Focused Gas Chromatographic Determination of Thymol and Carvacrol... (2023). MDPI. Retrieved from [Link]
-
3-Methyl-4-nitrophenol. (n.d.). PubChem. Retrieved from [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023). MDPI. Retrieved from [Link]
-
The preparation of 3-methyl-4-nitro-5-styrylisoxazole... (n.d.). ResearchGate. Retrieved from [Link]
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole... (2020). NIH. Retrieved from [Link]
-
Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. (2025). AIDIC. Retrieved from [Link]
-
Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2. (n.d.). ResearchGate. Retrieved from [Link]
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- 7. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
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Mastering the Purity of 3-Methyl-4-nitroisothiazole: A Guide to Application and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Isothiazole Chemistry
3-Methyl-4-nitroisothiazole is a heterocyclic compound of significant interest in medicinal chemistry and material science. The presence of the nitro group and the isothiazole core imparts unique electronic properties, making it a valuable scaffold for the development of novel therapeutic agents and functional materials. However, the synthetic route to this compound can often yield a mixture of products, including unreacted starting materials, isomers, and other byproducts. The presence of these impurities can significantly impact the outcome of downstream applications, from altering biological activity in drug discovery to compromising material performance. Therefore, robust and efficient purification techniques are paramount to obtaining this compound of the requisite purity for research and development.
This guide will delve into the two primary methods for the purification of solid organic compounds: recrystallization and column chromatography. We will explore the theoretical underpinnings of each technique and provide detailed, step-by-step protocols tailored to the specific physicochemical properties of this compound.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
A successful purification strategy begins with a thorough understanding of the potential impurities. While specific byproducts will vary depending on the exact synthetic route employed, a common method for the preparation of this compound involves the nitration of a 3-methylisothiazole precursor.
Based on this, common impurities may include:
-
Unreacted 3-methylisothiazole: The starting material for the nitration reaction.
-
Isomeric products: Nitration could potentially occur at other positions on the isothiazole ring, leading to isomers such as 3-methyl-5-nitroisothiazole.
-
Over-nitrated products: Under harsh nitrating conditions, dinitration might occur.
-
Byproducts from the nitrating agent: Residual acids and other reagents from the nitrating mixture.
The structural and polarity differences between this compound and these potential impurities form the basis for their separation.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities, on the other hand, should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be removed by hot filtration).
Solvent Selection: The Key to Success
The choice of solvent is the most critical parameter in developing a recrystallization protocol. For a polar molecule like this compound, a range of solvents with varying polarities should be screened.
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent System | Rationale |
| Ethanol/Water | Ethanol is a polar protic solvent that can often dissolve nitroaromatic compounds at elevated temperatures. The addition of water as an anti-solvent can effectively induce crystallization upon cooling. |
| Isopropanol | Similar to ethanol, isopropanol is a good candidate for dissolving moderately polar compounds upon heating. |
| Ethyl Acetate/Hexane | A common mixed-solvent system. Ethyl acetate can dissolve the target compound, while the non-polar hexane acts as an anti-solvent to promote crystallization. |
| Toluene | Aromatic solvents can sometimes be effective for recrystallizing nitroaromatic compounds due to potential π-π stacking interactions. |
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent with a steep solubility-temperature gradient is identified.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Isopropanol)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil with stirring. Continue to add the solvent dropwise until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Two-Solvent Recrystallization
This method is employed when a single suitable solvent cannot be found.
Materials:
-
Crude this compound
-
A "good" solvent (dissolves the compound at all temperatures, e.g., Ethyl Acetate)
-
A "poor" solvent (sparingly dissolves the compound at all temperatures, e.g., Hexane)
-
Other materials as listed in Protocol 1.
Procedure:
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent.
-
Inducing Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly turbid (cloudy).
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from Protocol 1.
Caption: General workflow for the recrystallization of this compound.
Column Chromatography: Separation Based on Polarity
Column chromatography is a versatile and widely used technique for the purification of organic compounds. It relies on the differential partitioning of components of a mixture between a stationary phase (typically silica gel) and a mobile phase (a solvent or a mixture of solvents). For a polar compound like this compound, normal-phase chromatography is the method of choice.
Principles of Separation
In normal-phase chromatography, the stationary phase (silica gel) is highly polar, while the mobile phase is relatively non-polar. The separation is based on the principle of adsorption. More polar compounds in the mixture will have a stronger affinity for the polar stationary phase and will therefore move down the column more slowly. Less polar compounds will be more soluble in the mobile phase and will elute from the column more quickly.
Protocol 3: Flash Column Chromatography
Flash chromatography is a rapid form of column chromatography that uses positive pressure to force the mobile phase through the column, significantly reducing the separation time.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Mobile phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by Thin Layer Chromatography (TLC).
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
TLC Analysis: Before running the column, determine the optimal mobile phase composition using TLC. The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just above the top layer of sand. Never let the column run dry.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, applying gentle air pressure to the top of the column.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Caption: Step-by-step workflow for the purification of this compound via flash column chromatography.
Purity Assessment: Ensuring Success
Following any purification protocol, it is essential to assess the purity of the final product. The following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot for the purified product indicates a high degree of purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining the purity of a compound and quantifying any residual impurities.
Conclusion
The purification of this compound is a critical step in its utilization for research and development. Both recrystallization and column chromatography are powerful techniques that can be employed to achieve high levels of purity. The choice of method will depend on the nature and quantity of the impurities present, as well as the scale of the purification. By understanding the principles behind these techniques and following the detailed protocols provided in this guide, researchers can confidently obtain this compound of the required purity for their specific applications.
References
-
- ResearchGate.
-
- ChemicalBook.
-
- Journal of Chemical Sciences.
-
- ResearchGate.
-
- Mettler Toledo.
-
- Vanderbilt University.
Application Notes and Protocols for 3-Methyl-4-nitroisothiazole in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 3-Methyl-4-nitroisothiazole as a Michael Acceptor
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone in the edifice of synthetic organic chemistry for its remarkable efficiency in forming carbon-carbon and carbon-heteroatom bonds.[1][2] The scope and utility of this reaction are profoundly influenced by the nature of the Michael acceptor. Heterocyclic systems bearing electron-withdrawing groups are of particular interest as they can serve as versatile synthons in the construction of complex molecular architectures, which are often the backbones of pharmacologically active compounds.[3][4]
This application note delves into the utility of this compound as a potent Michael acceptor. The isothiazole ring, a key structural motif in numerous bioactive molecules, combined with the strongly electron-withdrawing nitro group at the 4-position, activates the heterocyclic core for nucleophilic attack.[5][6] While the closely related 3-methyl-4-nitroisoxazole derivatives have been more extensively studied in this context, the fundamental electronic properties of the 4-nitroisothiazole system suggest a similar, potent reactivity profile.[7][8] This document provides a detailed exploration of the underlying reaction mechanism, comprehensive experimental protocols adapted from closely related systems, and insights into the synthetic utility of the resulting Michael adducts.
Reaction Mechanism and Rationale
The efficacy of this compound as a Michael acceptor is rooted in the electronic interplay between the isothiazole ring and the nitro group. The nitro group, a powerful electron-withdrawing moiety, significantly polarizes the π-system of the isothiazole ring, rendering the C5 position electron-deficient and thus highly susceptible to nucleophilic attack. This activation is analogous to that observed in other nitro-activated alkenes and heterocycles.[9]
The general mechanism for the Michael addition of a nucleophile to this compound proceeds in three key steps:
-
Nucleophilic Attack: A soft nucleophile (the Michael donor), such as a thiolate, amine, or a stabilized carbanion, attacks the electrophilic C5 position of the this compound ring.[1]
-
Intermediate Formation: This attack leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer-type complex. The negative charge is delocalized across the isothiazole ring and the nitro group.
-
Protonation: The anionic intermediate is subsequently protonated by a proton source in the reaction medium, such as the solvent or a conjugate acid of the base catalyst, to yield the final, stable Michael adduct.
The following diagram illustrates the general mechanism of a thia-Michael addition to this compound:
Sources
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- 3. Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study | Journal of the Mexican Chemical Society [jmcs.org.mx]
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The Synthetic Versatility of 3-Methyl-4-nitroisothiazole: A Gateway to Novel Heterocyclic Scaffolds
Introduction: Unlocking the Potential of a Nitro-Activated Heterocycle
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular architectures with unique biological activities is perpetual. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. Among the myriad of building blocks available for the synthesis of these vital molecules, 3-Methyl-4-nitroisothiazole stands out as a highly versatile, yet perhaps underutilized, intermediate. The strategic placement of a methyl group and a strongly electron-withdrawing nitro group on the isothiazole core imparts a unique reactivity profile, making it an ideal starting material for the construction of a diverse range of more complex heterocyclic systems.
The isothiazole ring itself is a privileged scaffold in medicinal chemistry, and the introduction of a nitro group at the 4-position significantly influences the electronic landscape of the molecule. This activation opens up avenues for a variety of chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group to a versatile amino functionality, and various cyclocondensation reactions. This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, offering detailed protocols and mechanistic insights to empower researchers in their pursuit of novel chemical entities.
PART 1: Synthesis of the Core Scaffold: this compound
While the direct synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient protocol can be designed based on established methods for the nitration of related heterocyclic systems, such as thiazoles and other isothiazole derivatives. The following protocol is a representative procedure for the synthesis of this key intermediate.
Proposed Synthetic Pathway: Electrophilic Nitration of 3-Methylisothiazole
The most direct route to this compound is the electrophilic nitration of the commercially available 3-methylisothiazole. The reaction conditions must be carefully controlled to favor the desired regioselectivity and to manage the exothermic nature of the reaction.
Application Note: Regioselective Nitration of 3-Methylisothiazole for Pharmaceutical Scaffolds
<
For: Researchers, scientists, and drug development professionals.
Introduction
The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of pharmacologically active compounds.[1][2][3][4] Nitrated derivatives of 3-methylisothiazole, in particular, serve as crucial intermediates in the synthesis of novel therapeutics, including potent enzyme inhibitors and receptor modulators.[3][5] The introduction of a nitro group provides a versatile handle for further functionalization, enabling the exploration of chemical space and the optimization of drug-like properties.
This application note provides a detailed experimental protocol for the regioselective nitration of 3-methylisothiazole. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step guide to the synthesis and purification, and outline the analytical techniques necessary for comprehensive characterization of the final product.
Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway
The nitration of 3-methylisothiazole proceeds via an electrophilic aromatic substitution (EAS) mechanism.[6][7] The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[6][8]
The isothiazole ring is an electron-rich aromatic system, susceptible to attack by electrophiles. The regioselectivity of the nitration is dictated by the directing effects of the methyl group at the 3-position and the inherent electronic properties of the isothiazole ring. The methyl group is an activating, ortho-, para-director. However, the heteroatoms in the isothiazole ring also influence the position of electrophilic attack. The nitration of 3-methylisothiazole predominantly yields 3-methyl-4-nitroisothiazole, with the formation of 3-methyl-5-nitroisothiazole as a minor product. This regioselectivity is a consequence of the complex interplay of electronic and steric factors.[7][9]
Experimental Workflow Overview
The overall experimental process for the nitration of 3-methylisothiazole can be visualized as a sequence of distinct stages, from reaction setup to final product characterization.
Figure 1: A schematic overview of the experimental workflow for the synthesis, purification, and characterization of this compound.
Detailed Experimental Protocol
Safety First: This reaction involves the use of highly corrosive and strong oxidizing agents.[10][11][12][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[10][12][13] Have an emergency eyewash and safety shower readily accessible.[10][12][13]
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 3-Methylisothiazole | ≥98% | Commercially Available |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Analytical Grade |
| Concentrated Nitric Acid (HNO₃) | 70% | Analytical Grade |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexane | HPLC Grade | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Analytical Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Analytical Grade |
| Silica Gel | 60 Å, 230-400 mesh | For Column Chromatography |
Procedure
-
Preparation of the Nitrating Mixture:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 20 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add 10 mL of concentrated nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. The formation of the nitronium ion is an exothermic process.
-
-
Nitration Reaction:
-
In a separate beaker, dissolve 5.0 g of 3-methylisothiazole in 15 mL of concentrated sulfuric acid.
-
Slowly add the 3-methylisothiazole solution to the pre-cooled nitrating mixture dropwise, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the mobile phase.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker with constant stirring. This step quenches the reaction and precipitates the product.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate carbon dioxide gas.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
-
Product Characterization: A Multi-Technique Approach
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Figure 2: The logical flow of product characterization, where spectroscopic data is used to infer key molecular properties and confirm the final structure.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a singlet for the methyl group protons and a singlet for the proton on the isothiazole ring. The chemical shifts will be influenced by the electron-withdrawing nitro group.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show distinct signals for the methyl carbon and the three carbons of the isothiazole ring.
-
Mass Spectrometry (EI): The mass spectrum should display a molecular ion peak corresponding to the molecular weight of this compound (C₄H₄N₂O₂S). Fragmentation patterns may include the loss of the nitro group.[14]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic strong absorption bands for the asymmetric and symmetric stretching vibrations of the nitro group, typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[15][16][17][18]
Troubleshooting and Key Considerations
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction; loss of product during work-up. | Extend reaction time and monitor by TLC; ensure complete extraction and careful handling during purification. |
| Formation of Multiple Products | Reaction temperature too high, leading to side reactions. | Maintain strict temperature control (0-5 °C) during the addition of reagents. |
| Difficult Purification | Co-elution of isomers or byproducts. | Optimize the solvent system for column chromatography; consider alternative purification techniques like recrystallization. |
Conclusion
This application note provides a robust and reliable protocol for the regioselective nitration of 3-methylisothiazole. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedures, researchers can confidently synthesize this valuable building block for drug discovery and development. The comprehensive characterization methods outlined ensure the production of high-purity material, which is critical for subsequent synthetic transformations and biological evaluation.
References
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Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]
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IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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Infrared of nitro compounds. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
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Nitration reaction safety. (2024, June 6). YouTube. Retrieved from [Link]
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Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]
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Scheme of synthesis of methyl this compound-5-carboxylate (L2). (n.d.). ResearchGate. Retrieved from [Link]
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The Nitration of 2-Nitraminothiazoles and 2-Acetamidothiazoles. (1951). Canadian Journal of Chemistry, 29(10), 823-832. Retrieved from [Link]
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Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS. Retrieved from [Link]
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Nitric Acid Safety. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]
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nitro razredčilo. (n.d.). Chemius. Retrieved from [Link]
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Nitric Acid Safety Tips for the Workplace. (2023, March 30). Nevada Technical Associates, Inc. Retrieved from [Link]
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Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
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An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. (2018). Journal of Chemical Sciences, 130(9), 123. Retrieved from [Link]
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Direct nitration of five membered heterocycles. (2005). Arkivoc, 2005(3), 179-191. Retrieved from [Link]
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Experimental Study on the Mechanism of Gas-Phase Aromatic Nitration by Protonated Methyl Nitrate. (1994). Journal of the American Chemical Society, 116(22), 10003-10010. Retrieved from [Link]
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Direct nitration of five membered heterocycles. (2005). ResearchGate. Retrieved from [Link]
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Nitration. (n.d.). Wikipedia. Retrieved from [Link]
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Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C−H Nitration Reaction. (2020). ResearchGate. Retrieved from [Link]
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1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). (n.d.). Human Metabolome Database. Retrieved from [Link]
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Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. (2010). Chemical Research in Toxicology, 23(12), 1915-1925. Retrieved from [Link]
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Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4-(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. (2014). Molecules, 19(11), 17743-17755. Retrieved from [Link]
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The preparation of 3-methyl-4-nitro-5-styrylisoxazole carried out using solvent-free grinding. (n.d.). ResearchGate. Retrieved from [Link]
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved from [Link]
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From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). ACS Catalysis, 12(17), 10846-10856. Retrieved from [Link]
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Selected examples of isothiazoles with pharmacological activity. (n.d.). ResearchGate. Retrieved from [Link]
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Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). RSC Advances, 7(88), 55768-55776. Retrieved from [Link]
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Reactivity of 3-Methyl-4-nitro-5-styrylisoxazoles with S-Nucleophiles. (2009). ResearchGate. Retrieved from [Link]
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The importance of isothiazoles in medicinal and pharmaceutical sectors. (2019). ResearchGate. Retrieved from [Link]
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Interactions between 2-Aminobenzothiazole and Natural Organic Matter as Evidenced by CPMAS Nitrogen-15 NMR Spectroscopy. (2011). ResearchGate. Retrieved from [Link]
- Adams, A., & Slack, R. (1959). U.S. Patent No. 2,871,243. Washington, DC: U.S. Patent and Trademark Office.
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A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). ResearchGate. Retrieved from [Link]
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). Organic Letters, 24(37), 6806-6811. Retrieved from [Link]
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Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. (1991). Journal of the Chemical Society, Perkin Transactions 1, (1), 1-10. Retrieved from [Link]
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Synthesis of 2-amino-5-nitrothiazole. (n.d.). PrepChem.com. Retrieved from [Link]
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1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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Mass Spectrometry of 2-substituted-4-arylthiazoles. 3--Identification of Microsomal Nitroreduction Products by Mass Spectrometry. (1984). Biomedical Mass Spectrometry, 11(4), 149-154. Retrieved from [Link]
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A study of the regioselectivity in the zeolite-assisted nitration of toluene. (2003). UNCW Institutional Repository. Retrieved from [Link]
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Lecture 8. Introduction to NMR Spectroscopy: Concepts and Theory, Part 2. (2011, November 30). YouTube. Retrieved from [Link]
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3-Methyl-4-nitrophenol. (n.d.). PubChem. Retrieved from [Link]
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Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances, 13(39), 27367-27371. Retrieved from [Link]
-
High-resolution mass spectrum of deprotonated 4-methyl-3-nitro-1,2,4-triazole-5-one (MNTO), obtained by Orbitrap Q-Exactive with electrospray ionization in negative mode. The identified chemical formula is that proposed in Scheme 1 for MNTO. (n.d.). ResearchGate. Retrieved from [Link]
-
Phenol, 3-methyl-4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]
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Application Note: A Validated Reversed-Phase HPLC-UV Method for the Quantification of 3-Methyl-4-nitroisothiazole
Abstract
This application note details a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 3-Methyl-4-nitroisothiazole. The isothiazole nucleus and nitroaromatic moieties are significant in various fields, including pharmaceuticals and specialty chemicals, necessitating reliable analytical methods for quality control and research. This guide provides a complete protocol, from method development rationale to a step-by-step validation plan conforming to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The described method utilizes reversed-phase chromatography with a C18 stationary phase and UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. This document is intended for researchers, quality control analysts, and drug development professionals requiring a dependable method for the determination of this compound.
Introduction and Method Rationale
This compound is an organic compound featuring a heterocyclic isothiazole ring substituted with a methyl group and a nitro group. The presence of the nitroaromatic chromophore makes it an ideal candidate for analysis by UV spectrophotometry. The development of a robust quantitative method is essential for ensuring product quality, monitoring reaction kinetics, or performing stability studies.
The strategic choice of analytical methodology is paramount for achieving reliable and reproducible results. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the foundational technique due to its versatility and suitability for separating small polar to moderately non-polar organic molecules.[3][4][5]
Analyte Physicochemical Considerations
The structure of this compound, containing both a polar nitro group and a moderately non-polar methyl-isothiazole backbone, suggests it will be well-retained on a hydrophobic stationary phase. The nitroaromatic system provides strong UV absorbance, crucial for sensitive detection. While the optimal detection wavelength (λmax) should be empirically determined by scanning a standard solution with a Diode Array Detector (DAD) or UV-Vis spectrophotometer, nitroaromatic compounds typically exhibit strong absorbance around 254 nm.[6][7][8] This wavelength is often used for the analysis of such compounds and serves as an excellent starting point for method development.
Chromatographic Strategy: Causality Behind Experimental Choices
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential choice for reversed-phase chromatography, offering a hydrophobic stationary phase that provides excellent retention for a wide range of organic molecules.[4] For compounds with aromatic systems like this compound, a Phenyl stationary phase can also be considered as an alternative, as it offers different selectivity through π-π interactions. However, the C18 phase was chosen for this primary method due to its broad applicability and robustness.
-
Mobile Phase Selection: The mobile phase consists of an aqueous component and an organic modifier, which allows for the precise control of analyte retention.[4]
-
Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity and superior UV transparency.
-
Aqueous Phase: The use of high-purity water is standard. To ensure consistent peak shape and retention time, the addition of a small percentage (0.1%) of an acid, such as formic acid, is recommended. This suppresses the potential ionization of silanol groups on the silica backbone of the stationary phase and ensures the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks.[8]
-
-
Detection: A UV detector set at a wavelength near the analyte's maximum absorbance provides the required sensitivity and specificity for quantification. A DAD is preferred during development to confirm peak purity and identify the optimal λmax.
Detailed Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System, Waters Alliance HPLC, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.
-
Chromatography Data System (CDS): Empower 3, Chromeleon, or equivalent.
-
Analytical Column: Waters Symmetry C18, 5 µm, 4.6 x 150 mm (or equivalent).
-
Chemicals & Reagents:
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Formic Acid (LC-MS grade).
-
Deionized Water (18.2 MΩ·cm).
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with deionized water. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with acetonitrile.
-
Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio. This ensures compatibility with the mobile phase and prevents peak distortion.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the Standard Stock Solution with the Sample Diluent to bracket the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Final HPLC Method Parameters
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Waters Symmetry C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic: 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Method Validation Protocol: A Self-Validating System
The following protocols are designed to rigorously validate the analytical method in accordance with ICH Q2(R2) guidelines, ensuring its suitability for the intended purpose.[1][9]
Specificity
-
Objective: To demonstrate that the analytical signal is unequivocally attributable to this compound, free from interference from the matrix, impurities, or degradation products.
-
Protocol:
-
Inject the sample diluent (blank) to check for interfering peaks at the retention time of the analyte.
-
Inject a known concentration of the this compound standard.
-
If applicable, inject a placebo sample (matrix without the analyte).
-
Perform stress testing (e.g., acid, base, peroxide, heat, light) on the analyte and analyze the degraded sample to ensure separation of the main peak from any degradation products.
-
-
Acceptance Criteria: The blank and placebo injections should show no significant peaks (>10% of LOQ) at the analyte's retention time. Peak purity analysis using a DAD should yield a purity angle less than the purity threshold.
Linearity and Range
-
Objective: To establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Protocol:
-
Prepare a series of at least five concentrations of the standard solution across the desired range (e.g., 5 µg/mL to 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).
-
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant relative to the response at 100% concentration.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5.0 | 55,100 |
| 10.0 | 110,500 |
| 25.0 | 274,900 |
| 50.0 | 552,100 |
| 100.0 | 1,103,500 |
| Result | R² = 0.9998 |
Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Perform the analysis on a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
This can be done by spiking a placebo matrix with a known amount of analyte or by comparing results to a reference method.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
| Spike Level | Theoretical (µg/mL) | Measured (µg/mL) | Recovery (%) |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.3 | 100.6% |
| 120% | 60.0 | 59.7 | 99.5% |
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
-
-
Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The %RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy.
-
Protocol:
-
These can be estimated based on the signal-to-noise ratio (S/N) of the chromatographic peak.
-
LOD is typically determined at an S/N ratio of 3:1.
-
LOQ is typically determined at an S/N ratio of 10:1.
-
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.
Data Analysis and System Suitability
Quantification
The concentration of this compound in unknown samples is determined using the linear regression equation derived from the calibration curve:
Concentration = (Peak Area - y-intercept) / slope
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting a working standard (e.g., 50 µg/mL) five or six times.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n≥5) |
| %RSD of Retention Time | ≤ 1.0% (for n≥5) |
Workflow Visualization
The following diagram illustrates the complete workflow from sample preparation through final data reporting, ensuring a systematic and logical progression of the analytical process.
Caption: HPLC quantification workflow for this compound.
Conclusion
The HPLC-UV method described in this application note provides a reliable, specific, and accurate tool for the quantification of this compound. The method is built on fundamental chromatographic principles and is supported by a comprehensive validation protocol aligned with global regulatory expectations outlined by the ICH. By adhering to the detailed steps for method implementation, system suitability, and validation, laboratories can ensure the generation of high-quality, reproducible data for both research and quality control applications.
References
-
PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link]
-
PubMed. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Available at: [Link]
-
Taylor & Francis Online. DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Available at: [Link]
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LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]
-
MicroSolv. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. Available at: [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
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Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]
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Wikipedia. Reversed-phase chromatography. Available at: [Link]
-
ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules. Available at: [Link]
-
SIELC Technologies. Polar Compounds. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
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Synthesis and Utility of 3-Methyl-4-nitroisothiazole: A Comprehensive Guide for Chemical Researchers
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and development, the strategic synthesis of novel heterocyclic scaffolds is paramount. Among these, the isothiazole nucleus, a five-membered aromatic ring containing nitrogen and sulfur, represents a privileged structure. Its derivatives are integral to a range of biologically active molecules. This guide provides a detailed exploration of the synthesis, reaction conditions, and potential applications of a key derivative: 3-Methyl-4-nitroisothiazole . This compound serves as a versatile intermediate, where the nitro group not only influences the electronic properties of the isothiazole ring but also provides a synthetic handle for further functionalization.
This document is structured to provide not just a procedural outline but a deeper understanding of the "why" behind the "how." By elucidating the mechanistic underpinnings and safety considerations, we aim to equip researchers with the knowledge to confidently and safely synthesize and utilize this valuable chemical entity.
Mechanistic Overview: The Electrophilic Nitration of 3-Methylisothiazole
The synthesis of this compound is achieved through the electrophilic aromatic substitution of the parent heterocycle, 3-methylisothiazole. The isothiazole ring, while containing two heteroatoms, is considered an aromatic system and is susceptible to electrophilic attack. The methyl group at the 3-position is an activating group, directing incoming electrophiles to the 4- and 5-positions. The nitration reaction specifically targets the 4-position due to the electronic characteristics of the ring system.
The key to this transformation is the generation of a potent electrophile, the nitronium ion (NO₂⁺) . This is typically accomplished by the use of a "mixed acid" solution, a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.
The reaction proceeds as follows:
-
Generation of the Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[1]
-
Electrophilic Attack: The π-electron system of the 3-methylisothiazole ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate).
-
Re-aromatization: A base (typically HSO₄⁻) abstracts a proton from the 4-position of the ring, restoring aromaticity and yielding the final product, this compound.
Caption: General workflow of the synthesis of this compound.
Detailed Synthesis Protocol
Disclaimer: This protocol is a representative procedure based on the nitration of similar heterocyclic compounds. Researchers should conduct a thorough risk assessment and consider small-scale trial reactions to optimize conditions for their specific setup and reagents.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 3-Methylisothiazole | ≥97% | Commercial | Starting material. |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Commercial | Dehydrating agent and catalyst. |
| Fuming Nitric Acid (HNO₃) | ≥90% | Commercial | Nitrating agent. |
| Crushed Ice | - | In-house | For quenching the reaction. |
| Deionized Water | - | In-house | For washing. |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | In-house | For neutralization. |
| Ethanol or Isopropanol | Reagent Grade | Commercial | For recrystallization. |
| Diethyl Ether or Dichloromethane | Reagent Grade | Commercial | For extraction. |
Equipment
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Ice-salt bath.
-
Büchner funnel and filter flask.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, and a lab coat.
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a separate flask, carefully add a calculated volume of fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath. This mixture is highly corrosive and the mixing is exothermic.
-
Reaction Setup: In a three-necked round-bottom flask, place the 3-methylisothiazole. Cool the flask to below 10°C using an ice-salt bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 3-methylisothiazole. Crucially, maintain the internal temperature of the reaction mixture below 15°C throughout the addition. This is critical to prevent over-nitration and the formation of byproducts.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at a low temperature for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral.
-
Neutralization (Optional but Recommended): A wash with a cold, dilute solution of sodium bicarbonate can be performed to remove any residual acid.
-
Purification by Recrystallization:
-
Dissolve the crude solid in a minimum amount of hot solvent (e.g., ethanol or isopropanol).
-
If the solution is colored, it can be treated with a small amount of activated charcoal and hot-filtered.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Solvent Selection for Recrystallization
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, polar protic solvents like ethanol or isopropanol are good starting points. A mixed solvent system, such as ethanol-water, can also be effective.
Safety Considerations
The nitration of aromatic compounds is a potentially hazardous procedure and must be performed with strict adherence to safety protocols.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns. Always handle them in a fume hood and wear appropriate PPE.
-
Exothermic Reaction: The reaction is highly exothermic. Uncontrolled addition of the nitrating mixture can lead to a runaway reaction. Maintain strict temperature control at all times.
-
Nitrated Products: Many nitro-aromatic compounds are toxic and may be explosive. Handle the product with care.
Sources
Application Note: Derivatization of 3-Methyl-4-nitroisothiazole for Biological Assays
Introduction
The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][3][4][5] The subject of this guide, 3-Methyl-4-nitroisothiazole, represents a versatile starting material for generating a library of novel derivatives for biological screening. The presence of a nitro group, a methyl group, and the isothiazole ring itself offers multiple strategic points for chemical modification.
The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the heterocyclic ring, making it susceptible to certain transformations while providing a key functional handle that can be converted into other functionalities.[6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on scientifically-grounded strategies for the derivatization of this compound. We will explore three primary derivatization pathways, provide detailed experimental protocols, and outline standard biological assays for screening the resulting compounds.
The causality behind these experimental choices lies in leveraging established, high-yielding chemical transformations to rapidly generate structural diversity. By systematically modifying the core structure, researchers can explore the structure-activity relationship (SAR) and identify novel candidates for therapeutic development.
Core Derivatization Strategies
Three principal strategies are proposed for the derivatization of the this compound scaffold. These are:
-
Reduction of the Nitro Group: Conversion of the nitro group to a primary amine, a versatile intermediate for a wide array of subsequent reactions.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the nitro group by a suitable nucleophile, enabled by the electron-deficient nature of the isothiazole ring.
-
Functionalization of the Methyl Group: Modification of the C3-methyl group, which can be activated for various transformations.
The following diagram illustrates these potential derivatization pathways originating from the parent molecule.
Caption: Overview of derivatization strategies for this compound.
Strategy A: Reduction of the Nitro Group to a Primary Amine
The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and useful transformations in medicinal chemistry.[7][8][9] The resulting amine, 4-amino-3-methylisothiazole, is a versatile building block that can be readily acylated, sulfonylated, or used in reductive amination to generate a diverse library of amides, sulfonamides, and secondary/tertiary amines.
Rationale for Reagent Choice: Tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation are standard methods.[9][10] SnCl₂ is often preferred in a laboratory setting due to its tolerance for various functional groups and its operational simplicity.[10] Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) is also highly effective and often provides cleaner products, though it may not be compatible with other reducible functional groups in more complex substrates.[9][10]
Protocol 1: Reduction of this compound using Tin(II) Chloride
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Carefully add concentrated HCl (a few drops) to initiate the reaction. The mixture may become warm.
-
Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully add saturated NaHCO₃ solution to neutralize the acid and precipitate tin salts. Be cautious as CO₂ evolution will cause frothing. Adjust the pH to ~8.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-amino-3-methylisothiazole.
-
The product can be purified further by column chromatography on silica gel if necessary.
| Parameter | Condition | Rationale |
| Reducing Agent | SnCl₂·2H₂O (4-5 eq) | Provides a robust and chemoselective reduction of the nitro group.[10] |
| Solvent | Ethanol | Good solvent for the starting material and reagents. |
| Temperature | Reflux | Ensures a reasonable reaction rate. |
| Work-up | Basic (NaHCO₃) | Neutralizes acid and precipitates tin salts for easy removal. |
Strategy B: Nucleophilic Aromatic Substitution (SNAr)
The isothiazole ring, when substituted with a potent electron-withdrawing group like a nitro group, becomes electron-deficient and susceptible to nucleophilic attack.[11][12][13] This allows for a Nucleophilic Aromatic Substitution (SNAr) reaction, where the nitro group can be displaced by a variety of nucleophiles.[6][13] This strategy is powerful for introducing diverse functionalities directly onto the isothiazole core. Thiolates are excellent nucleophiles for this purpose and the resulting thioethers are themselves valuable pharmacophores.
Causality of SNAr: The reaction proceeds via an addition-elimination mechanism.[14] The nucleophile attacks the carbon atom bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14] The aromaticity is then restored by the departure of the nitrite ion (NO₂⁻) as the leaving group.
Protocol 2: SNAr with a Thiol Nucleophile
Materials:
-
This compound
-
Thiol of choice (e.g., Benzyl mercaptan, 1.2 eq)
-
Potassium Carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the chosen thiol (1.2 eq) in DMF, add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 15-20 minutes to form the thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to 60-80°C and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine to remove DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Nucleophile | Thiol (1.2 eq) | A soft nucleophile that is effective in SNAr reactions. |
| Base | K₂CO₃ (2.0 eq) | Deprotonates the thiol to generate the more nucleophilic thiolate. |
| Solvent | DMF | A polar aprotic solvent that effectively solvates the cation and promotes the SNAr reaction. |
| Temperature | 60-80°C | Provides sufficient energy to overcome the activation barrier of the reaction. |
Strategy C: Functionalization of the Methyl Group
The methyl group at the C3 position can also be a site for derivatization. While typically less reactive, its protons can be made acidic enough to be removed by a strong base, especially given the electron-withdrawing nature of the adjacent ring system. The resulting carbanion can then be trapped with an electrophile. This approach opens a pathway to extend the carbon skeleton or introduce new functional groups at this position.[15][16]
Protocol 3: Deprotonation and Aldol Condensation
Materials:
-
This compound
-
Aromatic aldehyde of choice (e.g., Benzaldehyde, 1.1 eq)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA))
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF dropwise. Stir the mixture at -78°C for 30-60 minutes to ensure complete deprotonation.
-
Add the aromatic aldehyde (1.1 eq) dropwise.
-
Allow the reaction to stir at -78°C for 2-3 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated NH₄Cl solution.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting alcohol product by column chromatography. The product may undergo spontaneous dehydration to the corresponding styryl derivative.
Protocols for Biological Assays
Once a library of derivatives has been synthesized, the next step is to screen them for biological activity. Given the known activities of isothiazoles, initial screens for antimicrobial and cytotoxic effects are logical starting points.[1][3]
Workflow for Compound Screening
Caption: General workflow for screening newly synthesized derivatives.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17] The protocol should adhere to standards set by organizations like the Clinical and Laboratory Standards Institute (CLSI).[18][19]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB. Typically, concentrations might range from 128 µg/mL down to 0.25 µg/mL.
-
Include a positive control (antibiotic), a negative control (broth only), and a growth control (broth + bacteria, no compound).
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible turbidity. This can be confirmed by reading the optical density (OD) at 600 nm.
Protocol 5: Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[20][22]
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa)
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader (absorbance at 570-590 nm)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for attachment.[21]
-
Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubate the plates for a desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[21][23]
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[23]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm (or 590 nm) using a plate reader.[22] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Conclusion
This compound is a promising starting scaffold for the development of novel biologically active molecules. The derivatization strategies outlined in this application note—nitro group reduction, nucleophilic aromatic substitution, and methyl group functionalization—provide robust and versatile chemical pathways to generate compound libraries with significant structural diversity. The subsequent screening of these libraries using standardized antimicrobial and cytotoxicity assays allows for the efficient identification of hit compounds and the elucidation of structure-activity relationships, paving the way for further lead optimization in drug discovery programs.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Miedzybrodzki, R. (2003). [Biological activity of the isothiazole derivatives]. Postepy Higieny i Medycyny Doswiadczalnej, 57(6), 617-630. Retrieved from [Link]
-
Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 1234-1257. Retrieved from [Link]
-
Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Gawalska, A., et al. (1998). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 53(8-9), 595-602. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Chemistry of Biologically Active Isothiazoles. Retrieved from [Link]
- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
-
IJRAR.org. (n.d.). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Late-Stage C(sp3)–H Methylation of Drug Molecules. Retrieved from [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
-
Mamane, V., Aubert, E., & Fort, Y. (2007). The methyl group as a source of structural diversity in heterocyclic chemistry: side chain functionalization of picolines and related heterocycles. The Journal of Organic Chemistry, 72(19), 7294-7300. Retrieved from [Link]
-
Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Methyl Group as a Source of Structural Diversity in Heterocyclic Chemistry: Side Chain Functionalization of Picolines and Related Heterocycles. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Retrieved from [Link]
-
ACS Publications. (2024, August 16). Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization. Retrieved from [Link]
-
MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, June 8). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-4-nitroisothiazole
Welcome to the technical support center for the synthesis of 3-methyl-4-nitroisothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you improve your synthesis yield and overcome common experimental hurdles.
Introduction to the Synthesis
The synthesis of this compound is a critical process for the development of various pharmacologically active molecules. The most common route to this compound involves the electrophilic nitration of 3-methylisothiazole. While seemingly straightforward, this reaction is often plagued by issues such as low yield, formation of undesired isomers, and product degradation. This guide will provide you with the expertise to navigate these challenges effectively.
The core of the synthesis relies on the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid, which then acts as the electrophile in an aromatic substitution reaction with the 3-methylisothiazole ring.[1][2] The isothiazole ring is a five-membered heterocycle, and the regioselectivity of nitration is influenced by the directing effects of the methyl group and the heteroatoms.[3][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
Possible Causes:
-
Insufficiently strong nitrating agent: The nitronium ion may not be generated in a sufficient concentration if the acids are not concentrated enough or if the ratio is incorrect.
-
Reaction temperature is too low: While controlling the temperature is crucial to prevent side reactions, a temperature that is too low can significantly slow down or halt the reaction.
-
Degradation of the starting material or product: Isothiazole rings can be susceptible to decomposition in highly acidic and oxidative environments, especially at elevated temperatures.[5]
-
Inefficient extraction or purification: The desired product may be lost during workup and purification steps.
Solutions:
| Parameter | Recommended Action | Scientific Rationale |
| Nitrating Agent | Use fuming nitric acid (90-100%) and concentrated sulfuric acid (98%). The typical ratio is 1:1 to 1:2 (v/v) of nitric acid to sulfuric acid. | A higher concentration of sulfuric acid protonates nitric acid more effectively, leading to a greater concentration of the reactive nitronium ion electrophile.[1][2] |
| Reaction Temperature | Maintain the reaction temperature between 0 °C and 5 °C during the addition of the nitrating mixture. After the addition, the reaction can be allowed to slowly warm to room temperature. | Keeping the temperature low minimizes the rate of side reactions, such as dinitration and oxidative degradation of the isothiazole ring.[5] |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 1-3 hours. | Over-extending the reaction time can lead to the formation of byproducts and degradation of the desired product. |
| Workup Procedure | Quench the reaction by pouring it over crushed ice. This helps to dilute the acid and dissipate heat, preventing product degradation. | Rapid dilution and cooling prevent further reaction and degradation of the product upon workup. |
| Purification | Use column chromatography with a silica gel stationary phase and a non-polar to moderately polar mobile phase (e.g., hexane/ethyl acetate gradient) for purification. | This allows for the effective separation of the desired this compound from unreacted starting material and isomeric byproducts. |
Issue 2: Formation of Isomeric Byproducts (e.g., 3-Methyl-5-nitroisothiazole)
Possible Causes:
-
Reaction temperature is too high: Higher temperatures can overcome the activation energy barrier for the formation of the thermodynamically less favored isomer.
-
Incorrect ratio of nitrating agents: A highly aggressive nitrating mixture can reduce the regioselectivity of the reaction.
Solutions:
-
Strict Temperature Control: As mentioned above, maintaining a low temperature (0-5 °C) is critical for maximizing the yield of the desired 4-nitro isomer.
-
Slow and Controlled Addition: Add the nitrating mixture dropwise to the solution of 3-methylisothiazole in sulfuric acid. This maintains a low concentration of the nitronium ion at any given moment, favoring the kinetically controlled product.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: Under optimized conditions, a yield of 60-70% can be considered good. However, yields can vary significantly depending on the scale of the reaction and the purity of the reagents.
Q2: How can I confirm the identity and purity of my final product?
A2: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Q3: What are the key safety precautions I should take during this synthesis?
A3: This reaction involves the use of highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitrating mixture is extremely hazardous and should be prepared and handled with extreme care.[6]
Q4: Can I use a different nitrating agent?
A4: While the nitric acid/sulfuric acid system is the most common, other nitrating agents like nitric acid in acetic anhydride can also be used for the nitration of five-membered heterocycles.[4] However, this may require significant optimization of the reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
3-Methylisothiazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Crushed Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice-water bath.
-
Slowly add 2.0 g of 3-methylisothiazole to the cold sulfuric acid with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding 2.5 mL of fuming nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the 3-methylisothiazole solution over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizing the Workflow and Logic
Diagram 1: Synthesis Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
-
New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Available at: [Link]
-
Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Isothiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. PMC - NIH. Available at: [Link]
-
Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis. Jetir.Org. Available at: [Link]
-
Scheme of synthesis of methyl this compound-5-carboxylate... ResearchGate. Available at: [Link]
-
Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. NIH. Available at: [Link]
-
Direct nitration of five membered heterocycles. Semantic Scholar. Available at: [Link]
-
C-H nitration methods of (hetero)arenes using nitrating agents. ResearchGate. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. Springer. Available at: [Link]
- US2871243A - 5-amino-3-methyl-isothiazole and process. Google Patents.
-
Reactivity of 3-Methyl-4-nitro-5-styrylisoxazoles with S-Nucleophiles. ResearchGate. Available at: [Link]
-
The preparation of 3-methyl-4-nitro-5-styrylisoxazole carried out using... ResearchGate. Available at: [Link]
-
Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. NIH. Available at: [Link]
-
An improved procedure to prepare 3-methyl-4-nitroalkylenethylisoxazoles and their reaction under catalytic enantioselective Michael addition with nitromethane. PubMed. Available at: [Link]
-
Direct nitration of five membered heterocycles. ResearchGate. Available at: [Link]
-
Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica. Available at: [Link]
-
THE NITRATION OF 2-NITRAMINOTHIAZOLES AND 2-ACETAMIDOTHIAZOLES. Canadian Science Publishing. Available at: [Link]
-
Nitration of 3-Methylaceperidazines with a Large Excess of Fuming Nitric Acid. ResearchGate. Available at: [Link]
-
An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. ResearchGate. Available at: [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. Available at: [Link]
- US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture. Google Patents.
-
EAS Nitration Experiment & Recrystallization. YouTube. Available at: [Link]
-
An improved procedure to prepare 3-methyl-4- nitroalkylenethylisoxazoles and their reactivity in catalytic enantioselective. The Royal Society of Chemistry. Available at: [Link]
-
Nitration of methyl benzoate | Resource. RSC Education. Available at: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. PubMed Central. Available at: [Link]
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- 2. aiinmr.com [aiinmr.com]
- 3. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
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- 5. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Technical Support Center: Synthesis of 3-Methyl-4-nitroisothiazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 3-Methyl-4-nitroisothiazole. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the integrity and reproducibility of your experiments.
Section 1: Understanding the Synthetic Landscape
The synthesis of this compound is not a trivial undertaking. The isothiazole ring, while aromatic, possesses unique electronic properties and sensitivities that can lead to a variety of side reactions, particularly during electrophilic substitution like nitration or when handling highly reactive intermediates like diazonium salts.[1] The two most plausible synthetic strategies each present a distinct set of challenges that must be carefully managed.
-
Route A: Direct Nitration. This approach involves the direct electrophilic nitration of a 3-methylisothiazole precursor. While seemingly straightforward, this pathway is often complicated by the harsh acidic conditions required, which can lead to ring degradation or oxidation of the sulfur atom. Controlling the regioselectivity to favor substitution at the C4 position over the C5 position is also a critical challenge.
-
Route B: Diazotization-Sandmeyer Pathway. This more versatile, multi-step approach typically starts with 4-amino-3-methylisothiazole. The amino group is converted to a diazonium salt, which is then displaced by a nitro group using a nitrite source, often with copper catalysis in a Sandmeyer-type reaction.[2][3][4] This route offers better regiochemical control but introduces the instability of diazonium intermediates and the potential for numerous nucleophilic side reactions.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on the more intricate Diazotization-Sandmeyer pathway (Route B), which is a frequent source of technical inquiries.
Problem 1: Low or No Yield of the Final Product
Q: My reaction has failed or the yield of this compound is significantly lower than expected. What are the most likely causes?
A: Low yield is a common problem that can typically be traced to the stability and reactivity of the diazonium salt intermediate. Here are the primary checkpoints:
-
Inefficient Diazotization: The conversion of the primary amine to the diazonium salt is critically dependent on temperature. This reaction must be performed at low temperatures (typically 0–5 °C) to prevent the premature decomposition of both nitrous acid (formed in situ from NaNO₂ and acid) and the resulting diazonium salt.[5][6] If the temperature rises, the diazonium salt will decompose, primarily by reacting with water to form a phenolic byproduct, drastically reducing the yield of your desired product.
-
Premature Decomposition of the Diazonium Salt: Heteroaromatic diazonium salts can be significantly less stable than their carbocyclic aryl counterparts.[7] Even at 0–5 °C, slow decomposition can occur. It is imperative to use the diazonium salt solution immediately in the subsequent Sandmeyer step. Any delay will lead to yield loss.
-
Incorrect Acidity: Sufficiently strong acid (e.g., HCl, H₂SO₄) is required to generate the reactive nitrosonium ion (+NO) from sodium nitrite.[5] An insufficient amount of acid will result in incomplete diazotization. Conversely, excessively high acid concentrations can sometimes accelerate side reactions.
-
Inactive Copper Catalyst: In the Sandmeyer step, a copper(I) salt is typically used as a catalyst.[2][8] If your Cu(I) source has been oxidized to Cu(II) through prolonged exposure to air, its catalytic activity will be significantly diminished. It is best practice to use freshly prepared or purified Cu(I) salts.
Problem 2: Significant Impurities Detected in Crude Product Analysis (NMR/LC-MS)
Q: My crude product analysis shows several major impurities alongside my target molecule. What are these side products and how are they formed?
A: The presence of multiple byproducts is characteristic of competing reactions involving the highly electrophilic diazonium intermediate. The main culprits are detailed below.
-
3-Methylisothiazol-4-ol (Phenolic Impurity): This is often the most common byproduct. It forms when the diazonium salt is attacked by water, which acts as a nucleophile, leading to the loss of N₂ gas and the formation of a hydroxyl group.[2] This reaction is highly favored at elevated temperatures but can still occur at 0–5 °C if the reaction time is prolonged.
-
Azo Dyes (Colored Impurities): If the diazotization is incomplete or if the pH drifts upwards, the unreacted 4-amino-3-methylisothiazole can act as a nucleophile and attack an already-formed diazonium cation. This results in the formation of a highly colored diazo-amino compound (an azo dye), which can contaminate your product.
-
Biaryl Byproducts: The Sandmeyer reaction proceeds via a radical mechanism.[2] This radical nature can lead to the formation of symmetrical bi-isothiazole compounds through the dimerization of two isothiazole radicals. While typically a minor byproduct, it can complicate purification.
-
3-Methyl-4-chloroisothiazole (Halogenated Impurity): If using hydrochloric acid for diazotization and a copper(I) chloride catalyst, a competing Sandmeyer chlorination reaction can occur, yielding the chloro-isothiazole derivative instead of the nitro-isothiazole.
Problem 3: Challenges in Product Purification
Q: I'm finding it difficult to separate the desired this compound from the various side products. What purification strategies are most effective?
A: Purification requires a multi-step approach tailored to the specific impurities present.
-
Acid-Base Extraction: The phenolic byproduct (3-methylisothiazol-4-ol) is weakly acidic. After the reaction is complete and neutralized, you can perform a liquid-liquid extraction with a dilute aqueous base (e.g., 1M sodium carbonate solution). The phenolic impurity will be deprotonated and move into the aqueous layer, while your neutral nitro product remains in the organic layer.
-
Column Chromatography: This is the most effective method for separating the desired product from non-polar byproducts like the biaryl dimer and the halogenated isothiazole. A silica gel column is standard. Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate or dichloromethane. The desired nitro-compound is quite polar and will elute later than the less polar impurities.
-
Recrystallization: If the crude product is obtained as a solid and is relatively pure (>85%), recrystallization can be an excellent final purification step. Experiment with solvent systems like ethanol/water or ethyl acetate/hexane to find conditions that allow the product to crystallize out while leaving impurities in the mother liquor.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the single most critical parameter to control during the diazotization step? A: Temperature. Unquestionably, maintaining a temperature between 0 °C and 5 °C is paramount. Use an ice-salt bath for effective cooling. A rise to even 10 °C can cause a rapid decrease in yield due to the decomposition of the diazonium salt.[5]
Q2: Is there a way to confirm the formation of the diazonium salt before proceeding with the Sandmeyer reaction? A: Yes, a simple spot test can be performed. Take a drop of your cold diazonium salt solution and add it to a cold, alkaline solution of a coupling agent like 2-naphthol. The immediate formation of an intense reddish-orange precipitate (an azo dye) provides qualitative confirmation that the diazonium salt has formed successfully.
Q3: Are there any "greener" or less hazardous alternatives to the classical Sandmeyer reaction? A: Research into greener chemical methodologies is ongoing. Some modern protocols explore the use of more environmentally benign solvents or catalysts.[9] For nitration, some methods aim to avoid the use of mixed acids. However, for the specific transformation of an amino group to a nitro group via a diazonium salt, the classical Sandmeyer or related methods remain the most established and widely used in literature.
Q4: Why is the choice of acid so important? Can I use any strong acid? A: The choice of acid is crucial because its conjugate base can act as a nucleophile. If you use HCl, the chloride ion (Cl⁻) can compete with the desired nitrite ion (NO₂⁻) in the Sandmeyer step, leading to the formation of 4-chloro-3-methylisothiazole.[2] Using a non-nucleophilic acid like sulfuric acid (H₂SO₄) or tetrafluoroboric acid (HBF₄) for the diazotization can minimize this side reaction, although it may require adjustments to the overall procedure.
Section 4: Reference Experimental Protocol
Synthesis of this compound via Diazotization-Sandmeyer Pathway
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Diazonium salts may be explosive when isolated in a dry state; they should always be handled as solutions.
Step 1: Diazotization of 4-Amino-3-methylisothiazole
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-amino-3-methylisothiazole (5.7 g, 50 mmol) and water (50 mL).
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid (6.0 mL, ~110 mmol) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir until a clear solution of the amine salt is formed.
-
Maintain the temperature between 0–5 °C. In a separate beaker, dissolve sodium nitrite (3.8 g, 55 mmol) in water (15 mL).
-
Add the sodium nitrite solution dropwise to the stirred amine salt solution over 30 minutes. Crucially, ensure the internal temperature remains below 5 °C throughout the addition.
-
After the addition is complete, stir the resulting pale yellow diazonium salt solution for an additional 15 minutes at 0–5 °C. Use this solution immediately in the next step.
Step 2: Sandmeyer Nitration
-
In a separate 500 mL flask, prepare a solution of sodium nitrite (17.3 g, 250 mmol) in water (50 mL).
-
Add copper(I) oxide (0.7 g, 5 mmol) to this solution and stir to create a suspension.
-
Cool this copper/nitrite suspension to 10-15 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper/nitrite suspension over 45-60 minutes. Vigorous nitrogen evolution will be observed. Control the rate of addition to manage the effervescence and maintain the temperature below 20 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
Step 3: Work-up and Purification
-
Extract the reaction mixture with dichloromethane (3 x 75 mL).
-
Combine the organic extracts and wash with a 1M sodium carbonate solution (2 x 50 mL) to remove any acidic phenolic byproducts.
-
Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexane) to afford pure this compound as a solid.
Section 5: Summary of Potential Side Products
| Side Product | Chemical Name | Formation Pathway | Key Characterization Notes |
| Phenolic Byproduct | 3-Methylisothiazol-4-ol | Nucleophilic attack by H₂O on the diazonium salt. | Acidic proton in ¹H NMR; broad -OH stretch in IR; removable with base wash. |
| Azo Impurity | (E)-1,2-di(3-methylisothiazol-4-yl)diazene | Electrophilic attack of diazonium salt on unreacted amine. | Highly colored (yellow/orange/red); complex aromatic region in NMR. |
| Halogenated Byproduct | 3-Methyl-4-chloroisothiazole | Sandmeyer reaction with chloride ions from HCl. | Isotopic pattern for Chlorine in Mass Spec; typically less polar than the nitro product. |
| Biaryl Byproduct | 3,3'-dimethyl-4,4'-biisothiazole | Radical dimerization during the Sandmeyer reaction. | High molecular weight in Mass Spec; highly symmetric structure may simplify NMR. |
Section 6: References
-
Wikipedia. Sandmeyer reaction .
-
Journal of Chemical Sciences. (2018). An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania .
-
Molecules. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review .
-
Organic Chemistry Portal. Sandmeyer Reaction .
-
YouTube. (2020). Sandmeyer Reaction .
-
Request PDF. Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole .
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions .
-
Wikipedia. Isothiazole .
-
Request PDF. Mannich-type Reaction for Synthesis of 3Methyl4-Nitroimino-Tetrahydro-1,3,5-Oxadiazine .
-
PubMed. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity .
-
Organic Chemistry Portal. Diazotisation .
-
ResearchGate. Reactivity of 3-Methyl-4-nitro-5-styrylisoxazoles with S-Nucleophiles .
-
Journal of Applied Pharmaceutical Science and Research. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives .
-
ResearchGate. Coordination chemistry of thiazoles, isothiazoles and thiadiazoles .
-
Google Patents. US2871243A - 5-amino-3-methyl-isothiazole and process .
-
ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance .
-
Chemistry Steps. The Reaction of Amines with Nitrous Acid .
-
ResearchGate. The reactivity of 3-methyl-4-nitro-5-styrylisoxazole with some bis-enolisable ketones .
-
Nature Communications. (2022). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur .
-
Der Pharma Chemica. (2015). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives .
-
Baghdad Science Journal. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole .
-
ResearchGate. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole .
-
Journal of the Chemical Society B: Physical Organic. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions .
Sources
- 1. Isothiazole - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. ias.ac.in [ias.ac.in]
"3-Methyl-4-nitroisothiazole" byproduct identification
Technical Support Center: 3-Methyl-4-nitroisothiazole
A Guide to Byproduct Identification and Troubleshooting in Synthesis
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who are working with this compound. Here, we will address common issues encountered during its synthesis, with a specific focus on the identification and characterization of process-related byproducts. Our approach is rooted in mechanistic understanding and validated analytical strategies to ensure the integrity of your research.
Section 1: The Chemistry of Formation and Potential Side Reactions
This section addresses the fundamental chemical principles governing the synthesis of this compound and the origins of common impurities.
Q1: What is the standard synthetic route for this compound, and what is the core mechanism?
A: The most common and direct method for synthesizing this compound is through the electrophilic aromatic substitution (EAS) nitration of 3-methylisothiazole. This reaction typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), often referred to as "mixed acid."
Mechanism: The role of sulfuric acid is to act as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[1][2] The isothiazole ring, acting as the nucleophile, then attacks the nitronium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final nitroisothiazole product.[1] The reaction is driven by the potent electrophilicity of the nitronium ion.
Q2: During my synthesis, I'm observing multiple product spots on my TLC plate. What are the most probable byproducts?
A: The observation of multiple products is common due to the reactive nature of the nitration conditions. The byproducts can be categorized into three main classes: positional isomers, oxidation products, and ring-opening products.
-
Positional Isomers: The primary byproduct is often the 3-methyl-5-nitroisothiazole isomer. The directing effect of the methyl group and the isothiazole ring heteroatoms can lead to substitution at both the C4 and C5 positions. The ratio of these isomers is highly dependent on reaction conditions such as temperature and the specific composition of the mixed acid.[3] Dinitrated products are also possible under forcing conditions.
-
Oxidation Products: The sulfur atom in the isothiazole ring is susceptible to oxidation under the strongly oxidative conditions of nitration. This can lead to the formation of This compound S-oxide . This byproduct will have a molecular weight 16 Da higher than the desired product.
-
Ring-Opening Products: The isothiazole ring, while aromatic, can be susceptible to cleavage under harsh acidic and oxidative stress.[4][5] This can lead to a complex mixture of acyclic sulfonated and carboxylated fragments, which are often highly polar and may not elute easily in standard chromatography.
Section 2: Analytical Strategy and Troubleshooting
A systematic analytical approach is crucial for identifying unknown impurities. Modern chromatographic and spectroscopic techniques are indispensable tools in this process.[6][7]
Q3: My crude reaction mixture shows several peaks in the initial HPLC analysis. What is the most effective strategy for identifying them?
A: The most powerful and efficient strategy is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[8] This hyphenated technique provides two critical pieces of information simultaneously: the retention time (from HPLC), which indicates the polarity of the compound, and the mass-to-charge ratio (m/z) (from MS), which helps determine its molecular weight.
Initial Workflow:
-
Develop a Robust HPLC Method: Start with a gradient method on a C18 column to resolve all components in the mixture.
-
Run HPLC-MS: Obtain the mass spectrum for each resolved peak.
-
Analyze the Mass Data: Compare the molecular ions (M+H)⁺ of the unknown peaks with the theoretical masses of potential byproducts.
Q4: How can I use mass spectrometry to differentiate between the potential byproducts?
A: Mass spectrometry is a cornerstone of impurity identification.[9] The first step is to examine the molecular ion peak to propose a molecular formula. The second, more informative step, is to analyze the fragmentation patterns, often using tandem MS (MS/MS).
-
Molecular Ion (M+H)⁺: This tells you the molecular weight of the compound. A high-resolution mass spectrometer (HRMS) can provide a highly accurate mass, allowing you to predict the elemental composition with confidence.[8]
-
Fragmentation (MS/MS): By isolating a specific parent ion and fragmenting it, you can generate a unique "fingerprint." Isomers, while having the same mass, will often fragment differently, allowing for their distinction.[10]
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Expected (M+H)⁺ | Key Differentiator |
| This compound | C₄H₄N₂O₂S | 144.00 | 145.01 | Fragmentation Pattern |
| 3-Methyl-5-nitroisothiazole | C₄H₄N₂O₂S | 144.00 | 145.01 | Fragmentation Pattern |
| This compound S-oxide | C₄H₄N₂O₃S | 160.00 | 161.00 | Mass is +16 Da |
Q5: What are the expected MS/MS fragmentation patterns for this compound and its 5-nitro isomer?
A: The fragmentation of nitroaromatic compounds is well-documented. Common fragmentation pathways involve the loss of neutral species related to the nitro group.[11]
-
Loss of NO₂ (46 Da): A common fragmentation pathway is the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂).
-
Loss of NO (30 Da): Another characteristic fragmentation involves the loss of nitric oxide (•NO).[11]
-
Ring Fragmentation: The isothiazole ring itself can fragment. A key fragmentation may involve the loss of a methyl cyanide (CH₃CN) molecule or cleavage of the S-N bond.
While both the 4-nitro and 5-nitro isomers will exhibit losses of NO₂ and NO, the relative intensities of these fragment ions and the subsequent fragmentation of the remaining ring structure can be used to differentiate them. The stability of the resulting fragment ions will differ based on the original position of the nitro group, leading to a distinct MS/MS spectrum for each isomer.
Q6: I have isolated an unknown byproduct. How can Nuclear Magnetic Resonance (NMR) spectroscopy definitively confirm its structure?
A: NMR spectroscopy is the gold standard for unambiguous structure elucidation.[6] For distinguishing between the 4-nitro and 5-nitro isomers, ¹H NMR is particularly powerful.
-
This compound (Desired Product): The isothiazole ring has one proton at the C5 position. This proton will appear as a singlet in the aromatic region of the spectrum (typically δ 8.5-9.5 ppm). The methyl group at C3 will also be a singlet (typically δ 2.5-3.0 ppm).
-
3-Methyl-5-nitroisothiazole (Isomeric Byproduct): The isothiazole ring has one proton at the C4 position. This proton will also be a singlet but will likely have a different chemical shift compared to the C5 proton (typically δ 8.0-9.0 ppm). The methyl group singlet will also be present.
The key is the chemical shift of the single aromatic proton. The electron-withdrawing nitro group strongly deshields adjacent protons. Therefore, the chemical shift of the proton on the isothiazole ring will be a clear indicator of the nitro group's position. ¹³C NMR and 2D-NMR experiments (like HMBC and HSQC) can further confirm assignments.
| Compound | Key ¹H NMR Signals | Expected Chemical Shift (δ ppm) |
| This compound | H-5 (singlet), CH₃ (singlet) | H-5: ~8.8 ppm, CH₃: ~2.8 ppm |
| 3-Methyl-5-nitroisothiazole | H-4 (singlet), CH₃ (singlet) | H-4: ~8.2 ppm, CH₃: ~2.7 ppm |
| (Note: These are estimated chemical shifts and can vary based on solvent and other factors.[12]) |
Section 3: Standard Operating Protocols
Protocol 1: HPLC-UV/MS Method for Impurity Profiling
-
Column: C18 reverse-phase, 2.1 x 100 mm, 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 254 nm and 310 nm.
-
MS Detection: Electrospray Ionization (ESI) in positive mode. Scan range m/z 50-500.
-
Rationale: The C18 column provides good retention for the target compounds. The formic acid modifier ensures good peak shape by protonating the analytes. The gradient elution is necessary to separate compounds with a range of polarities, from potential polar ring-opened products to the less polar nitroisothiazoles.[8]
Section 4: Frequently Asked Questions (FAQs)
-
Q: I see a peak with the same mass as my product (m/z 145) but it elutes earlier in my reverse-phase HPLC method. What is it?
-
A: An earlier eluting peak is more polar. This is likely the 3-methyl-5-nitroisothiazole isomer. The difference in dipole moment between the 4-nitro and 5-nitro isomers can lead to different retention behavior. Isolate and confirm with NMR.
-
-
Q: My mass spectrum shows a significant peak at m/z 161. What could this be?
-
A: This corresponds to a mass increase of 16 Da (an oxygen atom) from your product. This is highly indicative of an oxidation byproduct, most likely the This compound S-oxide .
-
-
Q: My reaction turned very dark, and the HPLC shows a broad, unresolved mess at the beginning of the chromatogram with very low yield of the desired product. What happened?
-
A: This strongly suggests significant degradation. The reaction conditions (temperature, time, or acid concentration) were likely too harsh, leading to extensive ring-opening of the isothiazole nucleus.[4] Consider reducing the reaction temperature, shortening the reaction time, or using a milder nitrating agent.
-
-
Q: Are there any specific safety precautions?
-
A: Yes. Nitroaromatic and nitroheterocyclic compounds can be thermally unstable and potentially explosive, especially in a purified, dry state. Always handle with appropriate personal protective equipment (PPE). The synthesis involves strong, corrosive acids (nitric and sulfuric) and should be performed in a well-ventilated fume hood.
-
References
-
ResearchGate. (n.d.). Scheme of synthesis of methyl this compound-5-carboxylate. Retrieved from ResearchGate. [Link]
-
de Petris, G., et al. (1994). Experimental Study on the Mechanism of Gas-Phase Aromatic Nitration by Protonated Methyl Nitrate. Journal of the American Chemical Society. [Link]
-
Journal of Chemical Sciences. (2018). An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. Springer. [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Cureus. (n.d.). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Retrieved from Cureus. [Link]
-
ScienceDirect. (n.d.). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from ScienceDirect. [Link]
-
International Journal of Research Trends and Innovation. (n.d.). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from Wikipedia. [Link]
-
LibreTexts. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved from LibreTexts. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from Wikipedia. [Link]
-
PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
VPScience.org. (n.d.). NITRATION. [Link]
-
ResearchGate. (2019). Oxidative ring-opening of benzothiazole derivatives. [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
ResearchGate. (n.d.). Reductive ring opening of thiazoles. Retrieved from ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. vpscience.org [vpscience.org]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 8. jpharmsci.com [jpharmsci.com]
- 9. ijrti.org [ijrti.org]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. organicchemistrydata.org [organicchemistrydata.org]
"3-Methyl-4-nitroisothiazole" stability and degradation issues
Welcome to the technical support center for 3-Methyl-4-nitroisothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability and degradation issues that may be encountered during experimentation. As direct stability and degradation studies on this compound are not extensively available in the public domain, this guide synthesizes information from the known chemistry of the isothiazole ring, the effects of nitro and methyl substituents on heterocyclic systems, and general principles of organic compound degradation.[1][2]
Introduction to the Stability of this compound
This compound is a heterocyclic compound featuring a stable isothiazole ring.[3] The isothiazole ring itself is an aromatic system, which confers a degree of stability.[3] However, the presence of a nitro group and a methyl group introduces specific reactivity and potential degradation pathways. The nitro group is strongly electron-withdrawing, which can influence the electron density of the isothiazole ring and its susceptibility to nucleophilic attack.[1][4] Conversely, the electron-withdrawing nature of the nitro group can make the aromatic ring more resistant to oxidative degradation.[5] The methyl group, while generally considered to be electron-donating, can also influence the reactivity and stability of the molecule.[6][7]
Understanding the potential interplay of these functional groups is crucial for designing robust experiments and ensuring the integrity of your results. This guide will walk you through common stability challenges and provide a framework for troubleshooting.
Troubleshooting Guide: Stability and Degradation Issues
This section is formatted in a question-and-answer style to directly address potential issues you may face during your experiments with this compound.
Issue 1: Unexpected loss of compound in aqueous solution.
Question: I am observing a decrease in the concentration of this compound in my aqueous buffer over time. What could be the cause and how can I investigate it?
Answer:
The loss of this compound in aqueous media could be attributed to hydrolysis. The stability of the isothiazole ring and the influence of the nitro group can be pH-dependent.
Causality behind Experimental Choices:
-
pH Range: Testing a wide pH range is critical because the isothiazole ring or its substituents might be susceptible to acid- or base-catalyzed hydrolysis.
-
Time Points: Multiple time points allow for the determination of degradation kinetics, which can provide insights into the reaction mechanism.
-
Temperature Control: Temperature can significantly affect the rate of hydrolysis. Maintaining a constant and relevant temperature is essential for reproducible results.
-
Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is necessary to separate the parent compound from any potential degradation products.[8]
Experimental Protocol: pH-Dependent Hydrolysis Study
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, and 11).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) and spike them into the prepared buffers to a final concentration of 100 µg/mL.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 40°C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample.
-
HPLC Analysis: Analyze the aliquots using a validated, stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each pH and calculate the degradation rate constant.
Data Presentation: Expected Hydrolytic Degradation Profile
| pH | Temperature (°C) | Half-life (t½) in hours (Hypothetical) |
| 3.0 | 40 | > 100 |
| 5.0 | 40 | 72 |
| 7.0 | 40 | 48 |
| 9.0 | 40 | 24 |
| 11.0 | 40 | 8 |
Logical Relationship Diagram: Hydrolysis Troubleshooting Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potential of Methyl Groups: Can Methyl Groups Unlock Reactivity Limitations of the Acceptorless Dehydrogenation of N‑Heterocycles? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 8. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: Purification of 3-Methyl-4-nitroisothiazole
Welcome to the technical support center for the purification of 3-Methyl-4-nitroisothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure you achieve the desired purity for your downstream applications.
Introduction: The Purification Challenge
This compound is a heterocyclic compound whose synthesis, typically involving the nitration of 3-methylisothiazole, presents notable purification challenges. The primary difficulties arise from the formation of isomeric byproducts, residual starting materials, and potential decomposition products. The key to successful purification lies in understanding the physicochemical properties of the target molecule and its impurities to select and optimize the appropriate purification strategy.
This guide will walk you through a logical, step-by-step approach to troubleshooting common issues and provide robust protocols for achieving high purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during the purification of this compound.
Q1: My final product has a low melting point and a broad melting range. What is the likely cause?
A1: A low and broad melting point is a classic indicator of impurities. The most common impurities in the synthesis of this compound are positional isomers (e.g., 3-Methyl-5-nitroisothiazole), unreacted 3-methylisothiazole, and di-nitrated byproducts. These impurities disrupt the crystal lattice of the desired product, leading to a depression and broadening of the melting point.
-
Troubleshooting Steps:
-
Assess Purity: Utilize analytical techniques like HPLC, GC, or TLC to identify the number and relative abundance of impurities.[1][2][3]
-
Recrystallization: Perform a systematic recrystallization using a solvent system in which the solubility of the desired product and impurities differs significantly with temperature.
-
Chromatography: If recrystallization is ineffective due to very similar solubility profiles of the impurities, column chromatography is the recommended next step.[4][5]
-
Q2: I'm seeing a persistent yellow coloration in my product, even after recrystallization. How can I remove it?
A2: The yellow color is likely due to residual nitro-aromatic impurities or degradation products. While this compound itself is expected to be a colored compound, persistent off-colors or darker shades suggest impurities.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal). The activated carbon will adsorb colored impurities. Hot filter the solution to remove the carbon before allowing it to cool for crystallization.
-
Solvent Selection: Experiment with different recrystallization solvents. A solvent that poorly dissolves the colored impurity at all temperatures may leave it behind.
-
Column Chromatography: This is a highly effective method for separating colored impurities from the target compound.[4][5]
-
Q3: My yield is very low after purification. What are the common causes of product loss?
A3: Significant product loss during purification can be attributed to several factors:
-
Inappropriate Recrystallization Solvent: If the chosen solvent has a high solubility for your product even at low temperatures, a significant amount will remain in the mother liquor.
-
Multiple Purification Steps: Each purification step (e.g., multiple recrystallizations, chromatography) will inevitably lead to some product loss.
-
Product Decomposition: this compound may be susceptible to degradation under certain conditions (e.g., high temperatures, presence of strong acids or bases).
-
Troubleshooting Steps:
-
Optimize Recrystallization: Conduct small-scale solvent screening to find a solvent that provides a high recovery of your product. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Minimize Transfers: Plan your purification workflow to minimize the number of transfers between flasks and apparatus.
-
Monitor Stability: Use TLC or HPLC to check for any new spots or peaks appearing during the purification process, which might indicate decomposition. If decomposition is suspected, consider milder purification conditions (e.g., lower temperatures).
-
Q4: How do I choose the right chromatographic conditions to separate isomeric impurities?
A4: Separating isomers, such as this compound and 3-Methyl-5-nitroisothiazole, can be challenging due to their similar polarities.
-
Troubleshooting Steps:
-
TLC Optimization: Before running a column, optimize the separation on a TLC plate.[6] Test various mobile phase compositions, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. The goal is to achieve a clear separation (different Rf values) between the spots corresponding to your product and the impurities.
-
Stationary Phase: Silica gel is a good starting point for the stationary phase. If separation is still poor, consider using a different stationary phase, such as alumina.
-
Gradient Elution: For complex mixtures, a gradient elution in your column chromatography, where the polarity of the mobile phase is gradually increased, can provide better separation than an isocratic (constant composition) elution.
-
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines the steps for purifying this compound by recrystallization, a technique that relies on the differences in solubility between the compound and its impurities in a given solvent at different temperatures.
Materials:
-
Crude this compound
-
Selection of solvents for screening (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the test tubes. A suitable solvent will dissolve the compound when hot.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will be one from which the product crystallizes out in high yield.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
-
Protocol 2: Column Chromatography
This protocol describes the separation of this compound from its impurities using column chromatography. This technique is based on the differential partitioning of compounds between a stationary phase and a mobile phase.[4]
Materials:
-
Crude this compound
-
Silica gel (for the stationary phase)
-
Solvents for the mobile phase (e.g., hexane, ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed and drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin adding the mobile phase to the top of the column, collecting the eluent in fractions.
-
If using a gradient elution, gradually increase the polarity of the mobile phase over time.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause(s) | Recommended Actions |
| Low/Broad Melting Point | Isomeric impurities, residual starting materials | Purity assessment (HPLC, GC, TLC), Recrystallization, Column Chromatography |
| Persistent Color | Nitro-aromatic impurities, degradation products | Activated carbon treatment, Solvent screening, Column Chromatography |
| Low Yield | Inappropriate recrystallization solvent, multiple transfers, product decomposition | Optimize recrystallization, minimize transfers, monitor stability |
| Poor Isomer Separation | Similar polarities of isomers | TLC optimization, alternative stationary phases, gradient elution |
Visualization of Workflows
Purification Workflow
Caption: A typical purification workflow for this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting purification issues.
References
-
Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Available at: [Link]
-
Campbell, R. M., & Lee, M. L. (Year). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry. Available at: [Link]
-
Unknown. (n.d.). Nitration of Phenol and Purification by Column Chromatography. CDN. Available at: [Link]
-
Unknown. (n.d.). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. International Journal of Chemical and Physical Sciences. Available at: [Link]
-
Chemistry by Dr. Narinderjit Bawa. (2021). Column Chromatography-Separation of ortho & para Nitrophenols. YouTube. Available at: [Link]
-
Unknown. (2018). An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. Journal of Chemical Sciences. Available at: [Link]
-
PubChem. (n.d.). 4-Nitroisothiazole. Available at: [Link]
-
PubChem. (n.d.). 3-Methylisothiazole. Available at: [Link]
-
PubChem. (n.d.). 3-Methyl-4-nitrophenol. Available at: [Link]
-
Unknown. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods. Available at: [Link]
-
Unknown. (n.d.). Mannich-type Reaction for Synthesis of 3Methyl4-Nitroimino-Tetrahydro-1,3,5-Oxadiazine. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications. Available at: [Link]
-
Unknown. (n.d.). Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. ResearchGate. Available at: [Link]
-
Unknown. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology. Available at: [Link]
-
Unknown. (2021). Derivatives from Thiazole Derivative. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). An improved procedure to prepare 3-methyl-4- nitroalkylenethylisoxazoles and their reactivity in catalytic enantioselective. The Royal Society of Chemistry. Available at: [Link]
-
Unknown. (n.d.). The preparation of 3-methyl-4-nitro-5-styrylisoxazole carried out using... ResearchGate. Available at: [Link]
-
Unknown. (n.d.). Reactivity of 3-Methyl-4-nitro-5-styrylisoxazoles with S-Nucleophiles. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). The reactivity of 3-methyl-4-nitro-5-styrylisoxazole with some bis-enolisable ketones. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica. Available at: [Link]
-
Unknown. (n.d.). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. MDPI. Available at: [Link]
-
PubChem. (n.d.). Methylisothiazolinone. Available at: [Link]
Sources
Technical Support Center: Troubleshooting the Scale-Up of 3-Methyl-4-nitroisothiazole Synthesis
Welcome to the technical support center for the synthesis and scale-up of 3-Methyl-4-nitroisothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory and manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the scale-up of the this compound synthesis?
A1: The primary hazards stem from the nitration process itself, which is highly exothermic.[1] Key risks include:
-
Thermal Runaway: The reaction can generate heat faster than it can be removed, leading to a rapid increase in temperature and pressure, potentially causing an explosion.[2][3] Nitrated products are often thermally unstable, and elevated temperatures can initiate decomposition.[2]
-
Over-nitration: Higher temperatures can lead to the formation of more highly nitrated, and potentially more unstable, byproducts.[2]
-
Corrosivity and Toxicity: Nitrating agents like nitric acid are highly corrosive and toxic.[4][5][6] Inhalation of fumes can cause severe respiratory damage.[6]
Q2: What is the most common synthetic route to this compound and what are the key steps?
A2: While various synthetic routes to isothiazoles exist, a common approach to introducing a nitro group at the 4-position is through electrophilic nitration of a suitable 3-methylisothiazole precursor. The reaction typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺).
A plausible synthetic pathway is the direct nitration of 3-methylisothiazole. However, given the potential for side reactions, an alternative might involve the nitration of a more activated precursor, followed by subsequent chemical modification.
Q3: Are there any specific analytical techniques recommended for monitoring the reaction progress and purity of this compound?
A3: Yes, a combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the consumption of the starting material and the formation of the product and byproducts. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Thin Layer Chromatography (TLC): A quick and effective method for in-process checks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identification of any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.
-
Differential Scanning Calorimetry (DSC): Crucial for assessing the thermal stability of the final product and any isolated intermediates, especially during scale-up.[7]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Possible Causes & Solutions
-
Incomplete Reaction:
-
Explanation: The reaction may not have proceeded to completion due to insufficient reaction time, inadequate temperature, or poor mixing.
-
Solution:
-
Monitor the reaction closely using TLC or HPLC to determine the point of maximum conversion.
-
Gradually increase the reaction temperature in small increments (e.g., 5 °C), while carefully monitoring for any signs of exotherm or byproduct formation.
-
Ensure efficient stirring, especially in larger vessels, to maintain homogeneity.
-
-
-
Degradation of Product or Starting Material:
-
Explanation: The isothiazole ring can be sensitive to harsh acidic conditions and elevated temperatures. The nitro product itself may also be unstable under the reaction conditions.[8]
-
Solution:
-
Maintain strict temperature control throughout the reaction. Use a cooling bath to manage the exotherm during the addition of the nitrating agent.[2]
-
Consider using a milder nitrating agent or a different solvent system.
-
-
-
Sub-optimal Nitrating Agent Concentration:
-
Explanation: The concentration of the nitronium ion is critical. Too low a concentration will result in a slow or incomplete reaction, while too high a concentration can lead to side reactions.
-
Solution:
-
Carefully control the ratio of nitric acid to sulfuric acid (or other dehydrating agent).
-
Ensure the nitrating agents are of high purity and appropriate concentration.
-
-
Issue 2: Formation of Impurities and Byproducts
Possible Causes & Solutions
-
Over-nitration:
-
Explanation: The reaction conditions, particularly temperature, may be too harsh, leading to the introduction of additional nitro groups onto the isothiazole ring or oxidation of the methyl group.[2]
-
Solution:
-
Maintain a low reaction temperature.
-
Slowly add the nitrating agent to the substrate solution to better control the exotherm.[2]
-
Use the stoichiometric amount of the nitrating agent.
-
-
-
Ring Opening or Decomposition:
-
Explanation: Isothiazolium salts are susceptible to ring-opening by nucleophiles.[9] While the reaction is electrophilic, localized high temperatures or the presence of certain species could promote degradation pathways.
-
Solution:
-
Strict temperature control is paramount.
-
Quench the reaction carefully by pouring it onto ice or into a cold, buffered solution to neutralize the strong acid.
-
-
-
Starting Material Impurities:
-
Explanation: Impurities in the 3-methylisothiazole starting material can lead to the formation of undesired byproducts.
-
Solution:
-
Ensure the purity of the starting material using techniques like distillation or chromatography.
-
Characterize the starting material thoroughly by NMR and GC-MS before use.
-
-
Issue 3: Difficulties with Product Isolation and Purification
Possible Causes & Solutions
-
Product is an Oil or Gummy Solid:
-
Explanation: The crude product may be impure, leading to difficulty in crystallization.
-
Solution:
-
Attempt to purify a small sample by column chromatography to obtain a pure reference material, which can then be used for seeding during crystallization.
-
Experiment with different recrystallization solvents or solvent mixtures.
-
Trituration with a non-polar solvent like hexane may help to induce crystallization.[10]
-
-
-
Product is Water-Soluble:
-
Explanation: The nitroisothiazole may have some solubility in the aqueous phase after quenching.
-
Solution:
-
Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Saturate the aqueous layer with sodium chloride (salting out) to decrease the solubility of the organic product.
-
-
Issue 4: Thermal Runaway During Scale-Up
Possible Causes & Solutions
-
Inadequate Heat Removal:
-
Explanation: As the reaction volume increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient.[2]
-
Solution:
-
-
Poor Mixing:
-
Explanation: Inadequate mixing can lead to localized "hot spots" where the temperature is much higher than the bulk temperature, potentially initiating a runaway reaction.
-
Solution:
-
Use an appropriately sized and shaped agitator for the reactor.
-
Ensure the stirring speed is sufficient to maintain a homogeneous mixture.
-
-
Experimental Protocols
Protocol 1: General Procedure for Nitration of 3-Methylisothiazole
-
Safety Precautions: This reaction must be performed in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory.[5][11] An emergency eyewash and shower must be accessible.[4]
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 3-methylisothiazole to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, pre-cooled to 0-5 °C.
-
Add the nitrating mixture dropwise to the isothiazole solution, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time, monitoring by TLC or HPLC.
-
Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).
-
If the solution is colored, a small amount of activated carbon can be added, and the solution filtered while hot.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Recommended Starting Conditions for Laboratory Scale Synthesis
| Parameter | Recommended Value | Rationale |
| Temperature | 0-10 °C | To control the exotherm of the nitration reaction and minimize byproduct formation.[2] |
| Solvent | Sulfuric Acid | Acts as both a solvent and a catalyst by protonating nitric acid to form the nitronium ion.[12] |
| Nitrating Agent | Nitric Acid in Sulfuric Acid | A standard and effective nitrating mixture for aromatic and heteroaromatic compounds.[12] |
| Addition Time | 1-2 hours | Slow addition is crucial for maintaining temperature control.[2] |
| Reaction Time | 2-4 hours | Should be optimized by monitoring the reaction progress. |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Diagram 2: Key Parameters for Safe Reaction Scale-Up
Caption: Interrelated factors for a safe and successful scale-up.
References
- Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. ResearchGate.
- Nitration reaction safety. YouTube.
- Product Class 15: Isothiazoles.
- Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
- NITRIC ACID SAFETY.
- Nitric Acid Safety Tips & Health Hazards. VelocityEHS.
- Hazard of Runaway of Nitration Processes in Nitrocompounds Production. ResearchGate.
- Handling Nitric Acid: Best Practices for Corrosive Chemical Management. The Safety Master.
- Runaway reaction hazards in processing organic nitrocompounds. IChemE.
- US2871243A - 5-amino-3-methyl-isothiazole and process. Google Patents.
- WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds. Google Patents.
- Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. google.com [google.com]
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- 7. researchgate.net [researchgate.net]
- 8. icheme.org [icheme.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds - Google Patents [patents.google.com]
- 11. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 12. aiinmr.com [aiinmr.com]
Technical Support Center: Purification of 3-Methyl-4-nitroisothiazole
Welcome to the technical support center for 3-Methyl-4-nitroisothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this polar, nitro-heterocyclic compound. Here, we move beyond simple protocols to explain the causality behind our recommendations, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this compound.
Q1: What are the likely impurities in my crude this compound sample?
A1: The impurity profile is intrinsically linked to the synthetic route. Assuming a standard electrophilic nitration of 3-methylisothiazole, you can anticipate several classes of impurities:
-
Isomeric Byproducts: The primary impurities are often other nitrated isomers, such as 3-methyl-5-nitroisothiazole. The directing effects of the methyl group and the isothiazole ring system are not perfectly selective, leading to substitution at other available positions.
-
Unreacted Starting Materials: Incomplete nitration will leave residual 3-methylisothiazole in your crude product.
-
Over-nitrated Products: Under harsh reaction conditions, dinitro- or other polynitrated species may form.
-
Degradation Products: Nitroaromatic and nitro-heterocyclic compounds can be susceptible to thermal and chemical degradation, especially in the presence of strong acids or bases, leading to colored impurities.[1][2]
Q2: My crude (or even purified) product is yellow to brownish. Is this normal?
A2: A yellow or brownish hue is common for nitro-heterocyclic compounds. This coloration can arise from two sources:
-
Intrinsic Color: The molecule itself has chromophores that absorb light in the visible spectrum. A pale-yellow color in a highly pure sample is often acceptable.
-
Impurities: More intense coloration (deep yellow, brown, or red) often indicates the presence of minor, highly colored byproducts, possibly from degradation or side reactions.[3] If the color persists after initial purification, a more rigorous method like column chromatography may be necessary to remove these trace impurities.
Q3: How do I choose between recrystallization and column chromatography for purification?
A3: The choice depends on the impurity profile and the required final purity. Recrystallization is ideal for removing small amounts of impurities from a crude product that is already relatively pure (>90%). Column chromatography offers superior separation power and is necessary for complex mixtures with multiple components or impurities with similar solubility to the main product.[1]
Below is a decision-making framework to guide your choice.
Caption: Decision tree for selecting a purification method.
Q4: What specific safety precautions should I take?
A4: Nitro-containing compounds are energetically active and should be handled with care.
-
Thermal Stability: Avoid excessive heating. Many nitro compounds can decompose exothermically.[4][5] Perform a small-scale test before heating a large quantity.
-
Solvent Hazards: Always work in a well-ventilated fume hood. The solvents used for purification (e.g., ethyl acetate, hexane, dichloromethane) are flammable and/or toxic.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves at all times.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but can be problematic if not optimized.[6]
Problem 1: My compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly. The resulting oil is an amorphous, impure form of your compound.
-
Solutions:
-
Increase Solvent Volume: You may be using too little solvent, causing the saturation point to be at too high a temperature. Add more hot solvent until the oil redissolves, then allow it to cool slowly.
-
Slow Down Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then move it to the ice bath. Slow cooling encourages the formation of a stable crystal lattice.
-
Use a Different Solvent: The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point.[7]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Problem 2: My yield is very low after recrystallization.
-
Causality: A low yield can result from using too much solvent, premature crystallization during hot filtration, or the product having significant solubility in the cold solvent.
-
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling.
-
Pre-heat Funnel: When performing a hot filtration to remove insoluble impurities, pre-heat your funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely.
-
Thoroughly Chill the Filtrate: Ensure the solution is cooled sufficiently (an ice-water bath is recommended) to minimize the amount of product that remains dissolved.
-
Solvent Selection: Your chosen solvent might be too "good," meaning the compound remains soluble even at low temperatures. Consider a mixed-solvent system.
-
Problem 3: I can't find a single suitable solvent.
-
Causality: The ideal solvent poorly dissolves the compound when cold but dissolves it completely when hot.[7] For polar molecules like this compound, finding a single solvent with this perfect profile can be difficult.
-
Solution: Use a Mixed-Solvent System.
-
Principle: Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, add a "bad" hot solvent (in which it is poorly soluble, but is miscible with the "good" solvent) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Recommended Systems for this compound:
-
Ethanol / Water
-
Acetone / Hexane
-
Ethyl Acetate / Hexane
-
-
Protocol: Mixed-Solvent Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Select a "good" solvent (e.g., Ethanol) and a "bad" solvent (e.g., Water).
-
Heat the "good" solvent and add the minimum amount required to just dissolve the crude solid at boiling.
-
While keeping the solution hot, add the "bad" solvent dropwise until a persistent cloudiness appears.
-
Add 1-2 drops of the hot "good" solvent to re-clarify the solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent mixture.
-
Dry the crystals under vacuum.
Troubleshooting Guide: Column Chromatography
For complex mixtures, flash column chromatography is the method of choice.[1]
Problem 1: My compound streaks badly and gives poor separation on a silica gel TLC/column.
-
Causality: this compound is a polar compound. The isothiazole nitrogen and the nitro group can interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking (tailing) and poor resolution.[1][8]
-
Solutions:
-
Add a Polar Modifier to the Eluent: Add a small amount (0.5-2%) of a modifier to your mobile phase to compete for the active sites on the silica. For a neutral/acidic compound like this, acetic acid can sometimes help. For basic compounds, triethylamine is used.[9]
-
Use a Different Stationary Phase: Switch to a less acidic stationary phase. Alumina (neutral or basic) can be an excellent alternative for compounds that are sensitive to silica gel.[10]
-
Consider Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography (e.g., using a C18-functionalized silica) with a polar mobile phase (like acetonitrile/water or methanol/water) can provide excellent separation.[11][12]
-
Problem 2: My compound won't move off the baseline (Rf = 0).
-
Causality: The mobile phase is not polar enough to elute the compound from the highly polar stationary phase.
-
Solution: Increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. If that is insufficient, switch to a more polar solvent system, such as dichloromethane/methanol.[10]
Data Summary Tables
Table 1: Comparison of Purification Techniques
| Parameter | Recrystallization | Column Chromatography |
| Best For | Crude product with >90% purity | Complex mixtures, low-purity crude |
| Throughput | High (can process large batches) | Low to Medium (batch size limited by column) |
| Solvent Usage | Moderate | High |
| Purity Achievable | Good to Excellent (>99%) | Excellent (>99.5%) |
| Yield | Can be lower due to solubility losses | Generally higher recovery of material |
| Complexity | Relatively simple | More complex and labor-intensive |
Table 2: Suggested Solvents for Method Development
| Solvent | Polarity | Boiling Point (°C) | Potential Use for this compound |
| Hexane | Non-polar | 69 | "Bad" solvent for mixed-solvent recrystallization; low-polarity component of chromatography eluent. |
| Toluene | Low | 111 | Potential recrystallization solvent.[13] |
| Dichloromethane | Medium | 40 | Component of chromatography eluent. |
| Ethyl Acetate | Medium | 77 | "Good" solvent for recrystallization; high-polarity component of chromatography eluent. |
| Acetone | Medium-High | 56 | "Good" solvent for recrystallization. |
| Ethanol | High | 78 | Excellent "good" solvent for mixed-solvent recrystallization with water.[14] |
| Methanol | High | 65 | Component of highly polar chromatography eluent. |
| Water | Very High | 100 | "Bad" solvent for mixed-solvent recrystallization. |
Protocol: Flash Column Chromatography (Silica Gel)
Caption: Standard workflow for flash column chromatography.
-
Method Development: Use Thin Layer Chromatography (TLC) to find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of ~0.25-0.35 and separates it from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under pressure, ensuring a flat, stable bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity. If a gradient is needed, slowly increase the proportion of the more polar solvent (e.g., ethyl acetate) to elute the product.
-
Fraction Collection & Analysis: Collect the eluent in a series of test tubes. Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment
After purification, it is essential to confirm the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase method is most suitable.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and identifying the presence of any residual starting materials or isomeric impurities.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.
By understanding the principles behind these purification techniques and anticipating common problems, you can develop a robust and efficient process for obtaining high-purity this compound for your research and development needs.
References
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]
-
Reddit Community. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry Stack Exchange Community. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
- Hultquist, M. E. (1959). U.S. Patent No. US2874196A: Method of crystallizing nitro products. Google Patents.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Fessenden, R. J., & Fessenden, J. S. (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]
-
Wang, G., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of Molecular Modelling, 25(9), 298. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Propanenitrile, 3-[ethyl[3-methyl-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Reddit Community. (2024). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]
-
Chennaiah, M. (2017). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 4(4). Retrieved from [Link]
-
Kumar, V., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 136-145. Retrieved from [Link]
-
Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]
-
Dong, M. W. (2015). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International, 28(6). Retrieved from [Link]
-
Reddy, T. J., et al. (2018). An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. Journal of Chemical Sciences, 130(122). Retrieved from [Link]
-
Surur, A., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1), 36-42. Retrieved from [Link]
-
Li, Z., et al. (2021). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 12(1), 6061. Retrieved from [Link]
-
Surur, A., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods. Retrieved from [Link]
-
ResearchGate Community. (n.d.). Mannich-type Reaction for Synthesis of 3Methyl4-Nitroimino-Tetrahydro-1,3,5-Oxadiazine. Retrieved from [Link]
-
ResearchGate Community. (2024). A mitigation strategy for the thermal stability threshold of nitrocellulose with additives. Retrieved from [Link]
-
Dejeaifve, A., et al. (2012). Effect of stabilizers and nitrogen content on thermal properties of nitrocellulose granules. Journal of Thermal Analysis and Calorimetry, 112, 559–566. Retrieved from [Link]
-
Samide, A., et al. (2014). Thermal behaviour and adsorption properties of some benzothiazole derivatives. Journal of Thermal Analysis and Calorimetry, 120, 235-243. Retrieved from [Link]
-
ResearchGate Community. (n.d.). Thermal Stability Determination, Anti-Biodegradation, and Thermal Degradation of Nitrocellulose with Various Nitrogen Content by DSC and FT-IR. Retrieved from [Link]
-
ResearchGate Community. (n.d.). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. Retrieved from [Link]
-
Al-Masoudi, N. A. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6). Retrieved from [Link]
-
ResearchGate Community. (n.d.). Reactivity of 3-Methyl-4-nitro-5-styrylisoxazoles with S-Nucleophiles. Retrieved from [Link]
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- 17. researchgate.net [researchgate.net]
Preventing degradation of "3-Methyl-4-nitroisothiazole" during workup
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-Methyl-4-nitroisothiazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into handling this compound, with a specific focus on preventing its degradation during reaction workup and purification.
Core Principles of Stability: Understanding the Vulnerabilities
This compound is a heterocyclic compound whose stability is governed by the interplay between its two key structural features: the isothiazole ring and the nitro group. The isothiazole ring, particularly when unsubstituted or bearing certain activating groups, can be susceptible to cleavage. The powerful electron-withdrawing nature of the nitro group significantly lowers the electron density of the aromatic ring system.[1][2] This electron deficiency makes the ring highly susceptible to attack by nucleophiles, a primary pathway for degradation during workup procedures.[3][4] Understanding these inherent vulnerabilities is the first step toward designing a robust experimental plan.
Key degradation pathways to consider are:
-
Base-Mediated Hydrolysis: The most significant risk. Alkaline conditions can promote nucleophilic attack by hydroxide ions, leading to the degradation of the isothiazole ring. Studies on related isothiazolone compounds show a direct correlation between increasing pH and a faster rate of degradation.[5][6]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring is prone to attack by other nucleophiles present in the reaction mixture (e.g., amines, thiolates, excess starting materials), displacing a group on the ring.[2][4]
-
Photodegradation: Like many nitroaromatic compounds, this compound may be sensitive to UV or even strong visible light, which can initiate radical reactions and lead to complex impurity profiles.[7][8][9]
-
Thermal Degradation: While many nitro-heterocycles exhibit good thermal stability, prolonged exposure to high temperatures, such as during solvent evaporation, can cause decomposition.[10][11]
Troubleshooting Guide
This section addresses common problems encountered during the workup of this compound in a direct question-and-answer format.
Q1: My reaction was successful according to TLC, but my final yield is very low after a standard aqueous workup. What is the likely cause?
A1: The most probable cause is degradation due to excessive basicity during the workup. Many standard protocols for reactions like nitrations involve a wash with a base such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to neutralize residual strong acids.[12] However, for this compound, this is a high-risk step.
Causality: The electron-deficient isothiazole ring is activated towards nucleophilic attack. A strong base (high concentration of OH⁻) can attack the ring, leading to hydrolysis and ring-opening byproducts, which are typically highly water-soluble and would be lost to the aqueous phase, thus decimating your yield. Related isothiazolone biocides are known to be stable in acidic media but degrade rapidly in alkaline solutions, with the degradation rate increasing as the pH rises.[5][6]
Troubleshooting Steps:
-
Re-evaluate your washing procedure. Did you use NaOH, K₂CO₃, or a concentrated NaHCO₃ solution? These are likely too basic.
-
Check the pH of your aqueous washes. If the pH exceeded ~8.5, significant degradation is possible.[6]
-
Solution: Modify the workup to use a milder base. A saturated or, preferably, a 5% aqueous solution of sodium bicarbonate (NaHCO₃) is the recommended choice. Wash the organic layer with the bicarbonate solution only until the effervescence stops or until the aqueous layer is confirmed to be neutral (pH ~7) with pH paper.[12] Follow immediately with a water wash to remove residual bicarbonate.
Q2: After extraction and solvent removal, my product is a dark, tarry substance instead of the expected solid. What went wrong?
A2: This issue typically points to one of three culprits: residual acid, thermal decomposition, or photodegradation.
Causality & Diagnosis:
-
Residual Acid: If strong acids (e.g., H₂SO₄, HNO₃) from the reaction are not completely removed, they can catalyze polymerization or decomposition reactions when the product is heated during solvent evaporation. This is a common issue in nitration workups.[12] To check for this, take a small sample of your washed organic layer before evaporation, shake it with a few drops of deionized water, and test the pH of the water. If it is still strongly acidic, your neutralization wash was insufficient.
-
Thermal Decomposition: Removing the solvent on a rotary evaporator at too high a temperature can "cook" the sample. Nitro-containing compounds can be thermally sensitive.[13]
-
Photodegradation: Exposure of the reaction mixture or the isolated compound to direct sunlight or strong laboratory light can cause degradation, often forming colored impurities.[7][9]
Preventative Measures & Solutions:
-
Ensure Complete Neutralization: Use the recommended mild bicarbonate wash and verify that the final aqueous wash is neutral before drying the organic layer.[12]
-
Control Temperature: Remove the solvent under reduced pressure at a low temperature. Aim for a water bath temperature no higher than 30-40°C. If the compound has a low melting point, consider alternative methods like high-vacuum drying at room temperature.
-
Protect from Light: Conduct the workup in a fume hood with the sash lowered to block overhead light, or wrap the separatory funnel and flasks in aluminum foil. Store the final compound in an amber vial in a dark location.[14]
Q3: I'm seeing multiple new spots on my TLC plate after my workup that weren't in the initial reaction mixture. How do I identify and prevent them?
A3: The appearance of new spots indicates that impurities are being generated during the workup itself. The most likely cause is a reaction between your target compound and a nucleophilic species present in the workup or reaction mixture.
Causality: The nitro group makes the isothiazole ring highly electrophilic.[1][2] If your reaction mixture contains unreacted nucleophilic starting materials (e.g., an amine, a thiol) or if you use a nucleophilic reagent in the workup (e.g., adding sodium bisulfite to quench an oxidant), these can react with your product via Nucleophilic Aromatic Substitution (SNAr).[3][4]
Troubleshooting & Prevention:
-
Identify the Nucleophile: Consider all reagents used. Is there an unreacted starting material? Did you use a quenching agent that is also a nucleophile?
-
Optimize the Reaction: Ensure the reaction goes to completion to consume all nucleophilic starting materials. Monitor carefully by TLC.
-
Design a Non-Nucleophilic Workup:
-
Quench the reaction by pouring it slowly into a stirred slurry of ice and water. This dilutes reagents and dissipates heat effectively.[12]
-
Avoid quenching agents like bisulfite if possible. If an oxidant must be quenched, consider a non-nucleophilic reducing agent or a reverse quench (adding the quenching agent to a large volume of water before slowly adding the reaction mixture).
-
Wash thoroughly with water and brine to remove water-soluble nucleophiles before proceeding to other steps.
-
Q4: My compound seems to decompose when I try to purify it by silica gel column chromatography. What are my options?
A4: Decomposition on silica gel is a common problem for sensitive compounds. Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the degradation of acid-sensitive molecules. Conversely, base-washed or "neutralized" silica can still have basic sites that degrade base-labile compounds.
Causality: The polar, high-surface-area environment of silica gel can be highly reactive. The silanol groups (Si-OH) on the surface are acidic and can promote hydrolysis or rearrangement. Basic impurities in the silica can catalyze base-mediated degradation. For this compound, both pathways are a concern.
Solutions:
-
Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in your starting eluent containing 1% triethylamine (or another volatile base like pyridine). This will neutralize the acidic sites. Caution: This makes the column basic and should only be used if your compound is stable to mild bases.
-
Use an Alternative Stationary Phase:
-
Alumina (Al₂O₃): Can be obtained in acidic, neutral, or basic forms. Neutral alumina is often a good starting point for sensitive compounds.
-
Florisil® or Celite®: These are less reactive alternatives that can be used for filtration or chromatography.
-
-
Avoid Chromatography: If possible, purify the compound by recrystallization . This is often the gentlest purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene) to find one that gives good quality crystals.
FAQs and Best Practices
What is the single most important factor for preventing degradation during workup?
pH Control. Maintaining a pH between 4 and 7 throughout the aqueous extraction process is critical.[15] The compound is most stable in mildly acidic to neutral conditions.[5] Avoid both strong acids and, most importantly, strong bases.
What is the recommended general workup protocol?
This protocol is designed to minimize chemical stress on the compound.
Protocol: Gentle Workup for this compound
-
Quenching: Slowly pour the completed reaction mixture into a beaker containing a well-stirred slurry of crushed ice and water (5-10 times the reaction volume).[12] This rapidly cools and dilutes the reaction.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) 2-3 times. Combine the organic layers.
-
Neutralization Wash (Critical Step): Wash the combined organic layers with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Add the solution, swirl gently (venting frequently to release CO₂), and drain the aqueous layer. Repeat until the aqueous wash is neutral (test with pH paper). Do not use stronger bases.
-
Final Washes: Wash the organic layer once with deionized water, followed by one wash with saturated sodium chloride (brine) to aid in drying.[16]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator with the water bath temperature kept below 40°C.
-
Storage: Store the final product in an amber vial at low temperature (<4°C) and protected from light.[14]
How should I choose my extraction solvent?
The ideal solvent should have high solubility for your product, low solubility for impurities, be immiscible with water, and have a low boiling point for easy removal. Ethyl acetate and dichloromethane (DCM) are common first choices. Avoid ethers if peroxides are a concern, as these can initiate radical reactions.
Data & Visualization Summary
Table 1: pH Stability Profile (Inferred from Related Compounds)
| pH Range | Stability Outlook | Primary Degradation Pathway | Source |
| < 4 | Good | Acid-catalyzed hydrolysis (slow) | [5] |
| 4 - 7 | Excellent | Minimal degradation | [5][6] |
| 7 - 8.5 | Fair to Poor | Base-mediated hydrolysis (slow to moderate) | [5][6] |
| > 8.5 | Very Poor | Rapid base-mediated hydrolysis & ring-opening | [5][6] |
Diagram 1: Workup Decision Workflow
This diagram helps you choose the correct workup steps based on your reaction conditions.
Caption: Decision workflow for workup of this compound.
Diagram 2: Major Degradation Pathways
This diagram illustrates the two primary routes of degradation during workup.
Caption: Key degradation pathways for this compound.
References
- J Environ Sci (China). 2005;17(6):886-93. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
- BenchChem Technical Support Center.
- Semantic Scholar. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
- Ge, M., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters.
- Zimecki, M., et al. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed.
- U.S. Army Corps of Engineers. (2002).
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences.
- Mąkosza, M. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism.
- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- Wikipedia.
- Barman, B. (2018). The effects of pH on the degradation of isothiazolone biocides.
- Barman, B. (2018). The effects of pH on the degradation of isothiazolone biocides.
- U.S. Department of Defense. (1965). Thermal Stability of Organic Compounds by the Isoteniscope Method.
- ResearchGate.
- J Mol Model. (2019).
Sources
- 1. svedbergopen.com [svedbergopen.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. d-nb.info [d-nb.info]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. pubs.usgs.gov [pubs.usgs.gov]
- 15. ibisscientific.com [ibisscientific.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Methyl-4-nitroisothiazole: Navigating Pathways to a Niche Heterocycle
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the isothiazole scaffold holds a significant position due to its presence in a range of biologically active compounds. Among its derivatives, 3-methyl-4-nitroisothiazole presents a unique substitution pattern that is of interest for further functionalization in medicinal chemistry and materials science. However, a survey of the current literature reveals a notable scarcity of direct, well-documented synthetic protocols for this specific molecule. This guide, therefore, aims to provide a comprehensive analysis of plausible synthetic routes to this compound, drawing upon established methodologies for the synthesis of substituted isothiazoles. By critically evaluating two primary conceptual pathways—the synthesis of the isothiazole ring followed by functionalization, and the construction of the ring from already functionalized precursors—this document offers a strategic framework for researchers navigating the synthesis of this niche yet valuable compound.
Unveiling the Synthetic Challenge
The direct synthesis of this compound is not extensively reported, with many searches leading to its isomer, 3-methyl-4-nitro-5-styrylisoxazole. This highlights the need for a rational design of synthetic strategies based on fundamental principles of heterocyclic chemistry. This guide will compare two logical and experimentally feasible approaches, providing detailed protocols and a comparative analysis of their potential strengths and weaknesses.
Pathway 1: The "Build and Functionalize" Approach
This strategy involves the initial construction of the 3-methylisothiazole core, followed by a subsequent nitration step to introduce the nitro group at the C4 position. This is a classical and often reliable approach in heterocyclic synthesis.
Step 1A: Synthesis of 3-Methylisothiazole
The synthesis of the 3-methylisothiazole precursor is the cornerstone of this pathway. Based on established methods for isothiazole ring formation, a plausible and efficient route involves the reaction of a β-iminothioamide with an oxidizing agent. A specific patent outlines the synthesis of the closely related 5-amino-3-methylisothiazole from β-iminothiobutyramide, which can be adapted for our purpose.
Conceptual Protocol: Synthesis of 3-Methylisothiazole
-
Preparation of β-Thio-butyramide: Acetoacetamide is treated with Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or pyridine under reflux to yield β-thio-butyramide.
-
Cyclization to 3-Methylisothiazole: The crude β-thio-butyramide is then subjected to an oxidative cyclization. A variety of oxidizing agents can be employed, such as hydrogen peroxide, chloramine-T, or potassium persulfate, in an aqueous or alcoholic medium. The reaction is typically carried to completion at room temperature or with gentle heating.
-
Purification: The resulting 3-methylisothiazole is then isolated by extraction and purified by distillation or chromatography.
Step 1B: Nitration of 3-Methylisothiazole
The second critical step is the regioselective nitration of the 3-methylisothiazole ring at the C4 position. The isothiazole ring is an electron-rich aromatic system, susceptible to electrophilic substitution. The directing effects of the ring heteroatoms and the methyl group will influence the position of nitration. The sulfur atom tends to direct electrophiles to the C4 position, while the nitrogen has a deactivating effect. The methyl group at C3 is weakly activating and would also favor substitution at C4 and C5. Therefore, careful control of reaction conditions is crucial to achieve the desired 4-nitro isomer.
Conceptual Protocol: Nitration of 3-Methylisothiazole
-
Nitrating Agent Preparation: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared by slowly adding nitric acid to sulfuric acid at low temperatures (0-5 °C) to generate the nitronium ion (NO₂⁺).
-
Nitration Reaction: 3-Methylisothiazole is dissolved in a suitable solvent, such as concentrated sulfuric acid, and the pre-cooled nitrating mixture is added dropwise while maintaining a low temperature to control the exothermicity of the reaction.
-
Work-up and Isolation: After the reaction is complete, the mixture is carefully poured onto crushed ice, and the precipitated this compound is collected by filtration.
-
Purification: The crude product is then washed with water and can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Pathway 2: The "Pre-functionalized Assembly" Approach
This alternative strategy involves the construction of the isothiazole ring from precursors that already contain the necessary methyl and nitro functionalities. This approach can offer advantages in terms of regioselectivity, as the position of the nitro group is predetermined by the starting materials.
Conceptual Protocol: Cyclocondensation Synthesis
This method would involve the reaction of a nitro-substituted β-dicarbonyl equivalent with a sulfur and nitrogen source.
-
Starting Material Synthesis: A potential starting material is 2-nitroacetoacetamide. This can be synthesized by the nitration of acetoacetamide under controlled conditions.
-
Thionation: The 2-nitroacetoacetamide is then treated with a thionating agent like Lawesson's reagent to convert the keto group into a thioketo group, yielding 2-nitro-3-oxobutanamide.
-
Cyclization: The resulting intermediate can then be cyclized to form the this compound ring. This cyclization could be promoted by a dehydrating agent or by heating, leading to the formation of the S-N bond.
Comparative Analysis of Synthetic Pathways
To provide a clear overview for researchers, the following table summarizes the key aspects of the two proposed synthetic pathways. The data for yield and purity are estimations based on similar reactions reported in the literature for related isothiazole syntheses, as direct experimental data for this compound is scarce.
| Feature | Pathway 1: Build and Functionalize | Pathway 2: Pre-functionalized Assembly |
| Starting Materials | Readily available (acetoacetamide, Lawesson's reagent, nitric acid, sulfuric acid) | Requires synthesis of a specific nitro-substituted precursor (e.g., 2-nitroacetoacetamide) |
| Number of Steps | Two distinct synthetic steps (synthesis of precursor, nitration) | Potentially a one-pot or two-step process |
| Regioselectivity | Nitration step requires careful control to favor the C4 isomer over other potential isomers (e.g., 5-nitro). | The position of the nitro group is predetermined by the starting material, offering higher regioselectivity. |
| Potential Yield | Moderate to good for both steps, but overall yield may be lower due to the multi-step nature. | Potentially higher overall yield if the cyclization is efficient. |
| Purity of Final Product | May require careful purification to separate isomeric byproducts from the nitration step. | Purity is generally dependent on the efficiency of the cyclization and the purity of the starting materials. |
| Scalability | Both steps are generally scalable, although the nitration step requires careful temperature control on a larger scale. | Scalability depends on the accessibility and stability of the nitro-substituted precursor. |
| Safety Considerations | Use of strong acids (sulfuric and nitric acid) requires careful handling. Nitration reactions are exothermic and require strict temperature control to prevent runaway reactions. | Handling of potentially unstable nitro-containing starting materials. Thionation reagents like Lawesson's reagent are malodorous and require a well-ventilated fume hood. |
Visualizing the Synthetic Workflows
To further clarify the proposed synthetic strategies, the following diagrams illustrate the key transformations in each pathway.
Caption: Pathway 1: Synthesis of this compound via the "Build and Functionalize" approach.
Caption: Pathway 2: Synthesis of this compound via the "Pre-functionalized Assembly" approach.
Detailed Experimental Protocols (Conceptual)
The following are detailed, step-by-step conceptual methodologies for the key experiments described in this guide. These protocols are based on established procedures for similar transformations and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Protocol 1: Synthesis of 3-Methylisothiazole (from Pathway 1)
Materials:
-
Acetoacetamide
-
Lawesson's Reagent
-
Toluene (anhydrous)
-
Hydrogen Peroxide (30% solution)
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether
Procedure:
-
Thionation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetoacetamide (1.0 eq) in anhydrous toluene. Add Lawesson's reagent (0.5 eq) portion-wise. Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter to remove any solid byproducts. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Oxidative Cyclization: Concentrate the dried organic layer under reduced pressure to obtain crude β-thio-butyramide. Dissolve the crude product in a mixture of ethanol and water. Cool the solution in an ice bath and add 30% hydrogen peroxide (2.0 eq) dropwise with vigorous stirring.
-
Isolation: Allow the reaction to stir at room temperature overnight. Extract the product with diethyl ether. Wash the combined organic layers with water and brine.
-
Purification: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude 3-methylisothiazole by fractional distillation or column chromatography.
Protocol 2: Nitration of 3-Methylisothiazole (from Pathway 1)
Materials:
-
3-Methylisothiazole
-
Concentrated Nitric Acid (fuming)
-
Concentrated Sulfuric Acid
-
Crushed Ice
-
Sodium Bicarbonate solution (saturated)
-
Ethanol
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (3.0 eq) with constant stirring. Keep the temperature below 10 °C.
-
Nitration: In a separate flask, dissolve 3-methylisothiazole (1.0 eq) in concentrated sulfuric acid and cool to 0 °C. Add the pre-formed nitrating mixture dropwise to the solution of 3-methylisothiazole, ensuring the temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: Recrystallize the crude this compound from ethanol to obtain the purified product.
Conclusion and Future Outlook
The synthesis of this compound, while not prominently featured in the existing chemical literature, is an achievable target through rational synthetic design. This guide has presented two viable, albeit conceptual, pathways: a "build and functionalize" approach and a "pre-functionalized assembly" strategy. The "build and functionalize" pathway, involving the synthesis of 3-methylisothiazole followed by nitration, relies on more established and general methodologies. However, it may present challenges in controlling the regioselectivity of the nitration step. Conversely, the "pre-functionalized assembly" approach offers the potential for superior regiocontrol but hinges on the synthesis of a less common nitro-substituted precursor.
For researchers embarking on the synthesis of this compound, the choice between these pathways will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's expertise in handling nitration reactions and potentially unstable intermediates. It is recommended that initial small-scale trials be conducted to optimize the reaction conditions for either pathway. Further research into the direct synthesis of this compound would be a valuable contribution to the field of heterocyclic chemistry, potentially unlocking new avenues for the development of novel pharmaceuticals and functional materials.
References
Due to the limited direct literature on the synthesis of this compound, the following references provide foundational knowledge on isothiazole synthesis and nitration of heterocyclic compounds, which informed the conceptual protocols in this guide.
-
General Isothiazole Synthesis
- Title: Isothiazoles (1,2-Thiazoles)
- Source: ResearchG
-
URL: [Link]
- Source: Google Patents (US2871243A)
-
Nitration of Heterocycles
- Title: Direct nitr
- Source: ResearchGate (ARKIVOC public
-
URL: [Link]
-
Synthesis of Isoxazole Analogs (for context on nitro-heterocycle synthesis)
- Title: An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania
- Source: Journal of Chemical Sciences
-
URL: [Link]
-
General Heterocyclic Chemistry
- Title: Comprehensive Organic Chemistry
- Source: ScienceDirect (Book Series)
-
URL: [Link]
A Comparative Guide to the Synthesis of 3-Methyl-4-nitroisothiazole for Researchers and Drug Development Professionals
Abstract
This guide provides a detailed comparative analysis of two primary synthetic strategies for obtaining 3-Methyl-4-nitroisothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore a traditional two-step approach involving the synthesis of the 3-methylisothiazole core followed by electrophilic nitration, and a more direct cyclocondensation method that constructs the nitro-substituted ring system from an acyclic precursor. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, experimental protocols, and a comparative assessment of the performance, efficiency, and scalability of each method.
Introduction
The isothiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a nitro group at the 4-position of a 3-methylisothiazole core can significantly influence the molecule's electronic properties and biological profile. Consequently, efficient and reliable synthetic routes to this compound are of considerable interest. This guide will dissect two distinct synthetic philosophies for accessing this target molecule, providing the necessary data and insights for researchers to select the most appropriate method for their specific needs.
Method 1: Synthesis via Ring Formation Followed by Electrophilic Nitration
This classical and widely applicable approach involves two main stages: the initial construction of the 3-methylisothiazole heterocyclic core, followed by its functionalization via electrophilic nitration.
Part A: Synthesis of 3-Methylisothiazole
The synthesis of the 3-methylisothiazole precursor can be achieved through the oxidative cyclization of β-iminothiobutyramide. This method, while established, requires careful control of reaction conditions.
Reaction Pathway:
Caption: Synthesis of 3-methylisothiazole via oxidative cyclization and deamination.
Experimental Protocol: Synthesis of 5-amino-3-methylisothiazole [1]
-
Preparation of Chloramine Solution: An ice-cooled solution of sodium hydroxide (9.2 g) in water (44 cc) and ice (51 g) is treated with chlorine gas until the weight increases by 7.15 g. This solution is then stirred into an ice-cooled solution of aqueous ammonia (10.6 cc; d=0.88) in water (147 cc) and ice (147 g) to form a chloramine solution.
-
Cyclization: To the freshly prepared chloramine solution, powdered β-iminothio-n-butyramide (11.6 g) is added. The mixture is shaken for two hours and then left to stand overnight.
-
Work-up: The resulting solution is filtered and extracted with ether. The combined ether extracts are dried and the solvent is evaporated to yield 5-amino-3-methylisothiazole.
Experimental Protocol: Deamination of 5-amino-3-methylisothiazole to 3-methylisothiazole
-
Diazotization: 5-amino-3-methylisothiazole is dissolved in an acidic medium (e.g., HCl/H₂O) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.
-
Reduction: The resulting diazonium salt solution is then treated with a reducing agent, such as hypophosphorous acid, to replace the diazonium group with a hydrogen atom.
-
Isolation: The reaction mixture is neutralized and extracted with a suitable organic solvent. The organic extracts are dried and the solvent is removed. The crude 3-methylisothiazole is then purified by distillation.
Part B: Nitration of 3-Methylisothiazole
With the 3-methylisothiazole core in hand, the final step is the introduction of the nitro group at the C4 position through electrophilic aromatic substitution.
Reaction Pathway:
Caption: Electrophilic nitration of 3-methylisothiazole.
Experimental Protocol: Nitration of 3-chloro-isothiazole (as a model) [2]
Note: This protocol for a related compound provides a strong starting point for the nitration of 3-methylisothiazole.
-
Preparation: 24 grams (0.2 mol) of 3-chloroisothiazole is slowly stirred into 126 ml of concentrated sulfuric acid, previously cooled to 15 °C. The temperature of the solution is maintained below 30 °C during the addition.
-
Nitration: The resulting solution is cooled to 5 °C, and 12 ml of fuming nitric acid (density 1.49-1.50) is added in portions while cooling, ensuring the temperature remains below 10 °C.
-
Reaction: The stirred mixture is slowly heated to 98 °C on a steam bath and maintained at 94-98 °C for 4.3 hours.
-
Work-up: The reaction mixture is cooled and poured over 300 grams of ice. 700 ml of water is added, and the mixture is extracted three times with 150 ml of ether per extraction.
-
Purification: The combined ether extracts are washed three times with 50 ml portions of water, once with 100 ml of 10% sodium bicarbonate solution, and finally twice with 50 ml portions of water. The ether solution is dried over anhydrous magnesium sulfate, filtered, and the ether is removed by distillation. The resulting product is then purified by vacuum distillation.
Method 2: Synthesis via Cyclocondensation of a Nitro-Substituted Precursor
This approach aims to construct the this compound ring system in a more convergent manner, by using a starting material that already contains the requisite nitro group. This can offer advantages in terms of step economy.
Conceptual Reaction Pathway:
Sources
Comparative Analysis of 3-Methyl-4-nitroisothiazole and Other Nitroaromatic Building Blocks
An In-Depth Technical Guide for Researchers
Introduction: The Enduring Utility of Nitroaromatics in Synthesis
Nitroaromatic compounds are foundational building blocks in the landscape of modern chemistry, pivotal to the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their significance stems from the powerful electron-withdrawing nature of the nitro group, which profoundly influences the electronic properties of the aromatic ring to which it is attached.[3][4] This activation is most critically exploited in Nucleophilic Aromatic Substitution (SNAr) reactions, a cornerstone of synthetic chemistry for forging carbon-heteroatom and carbon-carbon bonds.[5][6][7]
While traditional nitro-benzenoid scaffolds are well-established, the field of medicinal chemistry continuously seeks to expand its toolkit. Nitrogen-containing heterocycles are integral to a vast majority of FDA-approved drugs, prized for their ability to modulate physicochemical properties, improve metabolic profiles, and form specific, high-affinity interactions with biological targets.[1][8][9] In this context, nitro-heterocyclic compounds like 3-Methyl-4-nitroisothiazole represent a compelling, albeit less explored, alternative to their carbocyclic cousins.
This guide provides a comparative analysis of this compound against archetypal nitroaromatic building blocks. We will delve into the fundamental principles governing their reactivity, explore their physicochemical properties, and present experimental frameworks to contextualize their practical application for researchers, scientists, and professionals in drug development.
Part 1: The Benchmarks: Reactivity of Common Nitroaromatic Scaffolds
To understand the unique characteristics of this compound, we must first establish a baseline using well-understood building blocks, such as 1-chloro-4-nitrobenzene and 1-chloro-2,4-dinitrobenzene. These molecules are classic substrates for the SNAr reaction.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step addition-elimination mechanism.[6][10] It is fundamentally different from SN1 and SN2 reactions, as it occurs on an sp²-hybridized carbon. The reaction is initiated by the attack of a nucleophile on the electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][10] The reaction concludes with the departure of a leaving group, which re-establishes the aromaticity of the ring.
The presence of strongly electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, is crucial for activating the ring and stabilizing the negatively charged Meisenheimer intermediate.[6][7]
Caption: Generalized workflow for the SNAr addition-elimination mechanism.
Comparative Physicochemical Properties
The properties of these building blocks dictate their handling, solubility, and reaction conditions.
| Compound | Formula | Mol. Weight | Melting Point (°C) | Boiling Point (°C) | logP (Calculated) |
| 1-Chloro-4-nitrobenzene | C₆H₄ClNO₂ | 157.56 | 83-86 | 242 | 2.39 |
| 1-Chloro-2,4-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 | 49-51 | 315 | 2.33 |
| 2-Chloro-5-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 106-108 | 253 | 1.45 |
| This compound | C₄H₄N₂O₂S | 144.15 | 45-48 [11][12] | N/A | 1.35 (Predicted) |
Data compiled from various chemical supplier databases and calculated values where experimental data is unavailable.
Part 2: The Isothiazole Ring System: A Heterocyclic Alternative
The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms.[13] This arrangement makes the ring system inherently electron-deficient, a feature that can be synthetically advantageous.
In medicinal chemistry, the isothiazole scaffold is recognized as a valuable bioisostere for other aromatic systems.[14] Its unique geometry and capacity for hydrogen bonding and dipole interactions can lead to improved potency, selectivity, and pharmacokinetic profiles. This is evidenced by its incorporation into pharmaceuticals such as the antipsychotic drug ziprasidone.[13]
When a nitro group is appended to this already electron-poor ring, as in 4-nitroisothiazole, the system becomes highly activated towards nucleophilic attack. The combination of the ring's inherent properties and the strong withdrawing effect of the nitro group creates a potent electrophile, primed for functionalization.
Part 3: In Focus: this compound
Structural and Electronic Profile
This compound combines three key features on a single scaffold:
-
Isothiazole Core: An electron-deficient aromatic system.
-
Nitro Group (C4): A powerful activating group for nucleophilic attack. Its position is analogous to the meta position in a benzene ring relative to the heteroatoms, but its electronic influence is felt across the small, conjugated ring.
-
Methyl Group (C3): A weakly electron-donating group that can subtly modulate reactivity and provides a steric handle.
This specific arrangement of substituents makes the C5 position highly susceptible to nucleophilic attack, provided a suitable leaving group is present. The molecule serves as a precursor or building block for creating more complex 5-substituted-3-methyl-4-nitroisothiazoles.
Reactivity and Synthetic Potential
While direct, extensive experimental data on the SNAr reactivity of a 5-halo-3-methyl-4-nitroisothiazole is not widely published, we can infer its behavior from related systems. For instance, studies on 5-nitroisoxazoles (isomers of nitroisothiazoles) demonstrate their excellent reactivity in SNAr reactions with a variety of nucleophiles, where the nitro group itself can act as the leaving group under certain conditions.[15] More relevantly, the synthesis of various substituted isothiazoles often involves nucleophilic displacement of a halogen at the C5 position, a reaction driven by an electron-withdrawing group at C3 or C4.[14]
Caption: Predicted SNAr pathway on a 5-halo-3-methyl-4-nitroisothiazole scaffold.
Representative Protocol: Synthesis of a 4-Nitroisothiazole Derivative
The following protocol for the synthesis of methyl this compound-5-carboxylate illustrates a key transformation starting from a related scaffold. This highlights the chemical robustness of the nitroisothiazole ring and provides a validated method for its synthesis.
Objective: Synthesize Methyl this compound-5-carboxylate.[16]
Materials:
-
Methyl 3-methyl-5-aminoisothiazole-4-carboxylate
-
Trifluoroacetic anhydride (TFAA)
-
Fuming nitric acid (90%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Diazotization:
-
Dissolve methyl 3-methyl-5-aminoisothiazole-4-carboxylate in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride dropwise to the cooled solution while maintaining the temperature.
-
Stir the mixture for 30 minutes at 0 °C.
-
-
Nitration:
-
To the resulting mixture, slowly add fuming nitric acid dropwise. Causality: The use of fuming nitric acid in the presence of the in-situ generated diazonium species facilitates the replacement of the amino group with a nitro group. The low temperature is critical to control the exothermic reaction and prevent unwanted side reactions.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer three times with dichloromethane. Causality: This step transfers the organic product from the aqueous phase to the organic phase.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure methyl this compound-5-carboxylate.
-
Part 4: Head-to-Head Comparison and Strategic Application
Choosing the right building block depends entirely on the specific goals of the synthesis and the desired properties of the final molecule.
| Feature | 1-Chloro-2,4-dinitrobenzene | 2-Chloro-5-nitropyridine | 5-Halo-3-methyl-4-nitroisothiazole |
| Ring System | Benzenoid (Carbocycle) | Pyridine (Heterocycle) | Isothiazole (Heterocycle) |
| Activation | Very High (2x NO₂) | High (NO₂ + Ring N) | High (NO₂ + Ring N/S) |
| Reactivity in SNAr | Very Fast | Fast | Predicted to be Fast |
| Key Advantage | Well-established, predictable reactivity. | Introduces H-bond acceptor (N), modulates solubility. | Offers novel chemical space, unique geometry, and metabolic profile. |
| Potential Liability | High reactivity can lead to side reactions; potential toxicity. | Basicity of the ring can complicate some reaction conditions. | Limited availability; N-S bond can be labile under harsh reductive conditions. |
| Strategic Use | When robust, high-yielding SNAr is the primary goal. | In medicinal chemistry for SAR exploration and property modulation. | For creating novel IP, fine-tuning ADME properties, and exploring unique bioisosteric replacements. |
Conclusion
This compound and its derivatives represent a specialized class of nitroaromatic building blocks. While classic reagents like dinitrochlorobenzene offer raw, predictable reactivity, the isothiazole scaffold provides a more nuanced tool for the modern synthetic chemist. Its inherent electronic properties, combined with the activating nitro group, prime it for SNAr chemistry, while the heterocyclic core offers distinct advantages in modulating the physicochemical and biological properties of the target molecule.
For researchers aiming to move beyond conventional scaffolds and explore novel chemical space, this compound serves as an intriguing entry point. Its strategic application can unlock unique structure-activity relationships and lead to the development of next-generation compounds with tailored properties, making it a valuable, if specialized, addition to the synthetic chemist's arsenal.
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A Comparative Guide to the Reactivity of 3-Methyl-4-nitroisothiazole and Nitroisoxazoles for Drug Development Professionals
For researchers at the forefront of medicinal chemistry and drug development, a nuanced understanding of the reactivity of heterocyclic scaffolds is paramount. This guide provides an in-depth technical comparison of the reactivity profiles of 3-methyl-4-nitroisothiazole and its close structural analogs, the nitroisoxazoles. By examining their behavior in key chemical transformations, we aim to equip scientists with the predictive insights necessary for designing novel molecular entities with desired pharmacological properties.
Introduction: The Electron-Deficient Landscape of Nitro-Substituted Azoles
The introduction of a nitro group onto the isothiazole or isoxazole ring dramatically alters its electronic landscape, rendering the heterocyclic system highly electron-deficient. This fundamental characteristic governs the reactivity of these scaffolds, predisposing them to specific types of chemical transformations. This guide will dissect the subtle yet significant differences in reactivity arising from the presence of a sulfur atom in the isothiazole ring versus an oxygen atom in the isoxazole ring.
I. Synthesis of the Core Scaffolds
A reliable and efficient synthesis of the core heterocyclic structures is the foundational first step in any drug discovery program.
Synthesis of this compound
The synthesis of this compound is less commonly reported than that of its isoxazole counterparts. However, established methods for the construction of the isothiazole ring can be adapted. A common strategy involves the reaction of a suitable precursor with a nitrating agent. For instance, the synthesis of methyl this compound-5-carboxylate has been reported, providing a handle for further functionalization.
Synthesis of Nitroisoxazoles
The synthesis of nitroisoxazoles is well-documented, with several versatile methods available to researchers. A prevalent approach involves the condensation of aldehydes or activated ketones with primary nitro compounds[1]. For example, 3,5-dimethyl-4-nitroisoxazole can be synthesized, and its 5-methyl group can be further functionalized to generate styryl derivatives under solvent-free conditions using a nano-titania catalyst[2][3].
II. Comparative Reactivity Analysis
The inherent differences in the electronegativity and polarizability of the sulfur and oxygen heteroatoms, coupled with the strong electron-withdrawing nature of the nitro group, lead to distinct reactivity profiles for this compound and nitroisoxazoles.
A. Reactivity of the Ring Towards Electrophilic Aromatic Substitution
General Principles: Electrophilic aromatic substitution (SEAr) on electron-deficient aromatic systems is generally disfavored due to the reduced nucleophilicity of the ring[4][5]. The nitro group is a powerful deactivating group, making these reactions challenging for both isothiazoles and isoxazoles[6].
Nitroisoxazoles: Information regarding electrophilic substitution on the nitroisoxazole ring itself is scarce. The electron-withdrawing nature of both the nitro group and the isoxazole ring system makes direct substitution difficult. When substitution does occur, it is often on a pendant aromatic ring rather than the isoxazole core.
Comparative Outlook: Both ring systems are poor candidates for electrophilic aromatic substitution due to the strong deactivating effect of the nitro group. Direct comparative studies are lacking, but it is reasonable to predict that both would exhibit low reactivity.
B. Reactivity of the Ring Towards Nucleophilic Aromatic Substitution (SNAr)
General Principles: The electron-deficient nature of these nitro-substituted heterocycles makes them excellent candidates for nucleophilic aromatic substitution (SNAr)[7][8]. The reaction typically proceeds via an addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a stabilized Meisenheimer complex[9]. The nitro group is a potent activator for SNAr, particularly when positioned ortho or para to a suitable leaving group.
Nitroisoxazoles: There is a wealth of information on SNAr reactions of nitroisoxazoles where the nitro group itself acts as the leaving group. This provides a powerful tool for the functionalization of the isoxazole ring[2][10]. These reactions proceed under mild conditions with a variety of nucleophiles, including amines, alkoxides, and thiolates, to afford polysubstituted isoxazoles in good to excellent yields[11][12].
Experimental Protocol: Nucleophilic Aromatic Substitution on a 5-Nitroisoxazole [2]
-
Reaction: Displacement of the nitro group from a 3-substituted-5-nitroisoxazole with a nucleophile.
-
Substrate: 3-Ester-functionalized 5-nitroisoxazole.
-
Nucleophile: Various O, N, and S-centered nucleophiles.
-
Solvent: Acetonitrile.
-
Temperature: Room temperature to reflux.
-
Observations: The reactions generally proceed smoothly to give the corresponding 5-substituted isoxazoles in high yields.
Nitroisothiazoles: While less extensively studied, the 4-nitroisothiazole scaffold is also activated towards SNAr. The presence of the sulfur atom, which is more polarizable than oxygen, may influence the stability of the Meisenheimer intermediate and thus the overall reaction rate. However, a direct kinetic comparison with nitroisoxazoles is not available in the literature.
Comparative Outlook: Both nitroisoxazoles and nitroisothiazoles are activated for SNAr. Nitroisoxazoles have been more thoroughly investigated, with the nitro group itself serving as a versatile leaving group. The greater polarizability of sulfur in the isothiazole ring could potentially lead to different reaction kinetics compared to the corresponding isoxazole, though experimental verification is needed.
C. Reactivity of the C-3 Methyl Group
The acidity of the protons on the methyl group at the C-3 position is a critical aspect of the reactivity of these compounds, as it allows for the generation of a nucleophilic carbanion.
General Principles: The acidity of a C-H bond is enhanced when the resulting carbanion is stabilized by adjacent electron-withdrawing groups. The nitro group at the C-4 position in both heterocycles is expected to significantly increase the acidity of the C-3 methyl protons.
Nitroisoxazoles: The reactivity of the methyl group in 3,5-dimethyl-4-nitroisoxazole is well-established. The acidic methyl protons can be readily deprotonated by a base to form a carbanion, which can then participate in various reactions, including Michael additions and condensations with aldehydes[13]. This reactivity has been exploited for the synthesis of a variety of derivatives[14].
Experimental Workflow: Knoevenagel Condensation of 3,5-Dimethyl-4-nitroisoxazole
Caption: Workflow for the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles.
This compound: While direct experimental data on the acidity and reactivity of the C-3 methyl group in this compound is limited, theoretical studies can provide valuable insights. A computational analysis of the electronic structure of this compound suggests that the molecule is susceptible to reduction[15]. The electron-withdrawing effect of the nitro group and the isothiazole ring would certainly render the methyl protons acidic.
Comparative Outlook: The methyl group in both this compound and analogous nitroisoxazoles is activated by the adjacent nitro group. Based on the extensive literature on the reactivity of 3,5-dimethyl-4-nitroisoxazole, it is highly probable that the methyl group in this compound will exhibit similar reactivity, serving as a nucleophile in various C-C bond-forming reactions. The relative acidities of the methyl protons in the two systems would be an interesting area for future experimental and computational investigation.
D. Ring-Opening Reactions
General Principles: The stability of the isothiazole and isoxazole rings can be compromised under certain conditions, leading to ring-opening reactions. These reactions can be initiated by nucleophiles, electrophiles, or photochemical methods and can provide access to unique acyclic structures.
Nitroisoxazoles: Nitroisoxazoles can undergo ring-opening reactions, particularly when activated by additional functional groups. For instance, 2-methyl-4-nitro-3-isoxazolin-5(2H)-one readily generates a nitrile oxide upon treatment with water under mild conditions[16]. The nitroisoxazole moiety can also act as a masked nitrile oxide electrophile, which is a key mechanism for the inhibition of enzymes like glutathione peroxidase 4 (GPX4)[3].
This compound: Specific examples of ring-opening reactions for this compound are not well-documented in the reviewed literature. However, the isothiazole ring, in general, can be cleaved under various conditions. The presence of the electron-withdrawing nitro group may influence the susceptibility of the ring to nucleophilic attack and subsequent cleavage.
Comparative Outlook: Nitroisoxazoles have demonstrated utility as precursors to reactive intermediates via ring-opening. The potential for similar reactivity in this compound exists but requires experimental validation. The different bond energies and electronic properties of the S-N bond in isothiazole versus the O-N bond in isoxazole would likely lead to different propensities for and products of ring-opening reactions.
III. Quantitative Data Summary
A direct quantitative comparison of the reactivity of this compound and a structurally analogous nitroisoxazole is hampered by the lack of side-by-side experimental studies. The following table summarizes available data and highlights areas where further research is needed.
| Reaction Type | This compound | Nitroisoxazoles (Representative Examples) | Data Gap/Comparison Outlook |
| Electrophilic Substitution | No direct experimental data available. Expected to be highly unreactive. | No direct experimental data on the nitroisoxazole ring itself. Expected to be highly unreactive. | Direct comparative studies are needed, but both are predicted to be poor substrates. |
| Nucleophilic Substitution (SNAr) | Limited experimental data. Theoretical studies suggest susceptibility to reduction[15]. | The nitro group can be displaced by various nucleophiles with good to excellent yields[2][11]. | Quantitative kinetic data for this compound is needed for a direct comparison. The polarizability of sulfur may influence reaction rates. |
| Reactivity of C-3 Methyl Group | No direct experimental data on acidity or reactivity. | The methyl group in 3,5-dimethyl-4-nitroisoxazole is acidic and participates in condensation and Michael reactions[13][14]. | Experimental determination of the pKa of the methyl protons in this compound is required for a direct acidity comparison. |
| Ring-Opening Reactions | Limited specific experimental data. | Can act as masked nitrile oxide electrophiles and undergo ring-opening to form reactive intermediates[3][16]. | The propensity and mechanism of ring-opening for this compound need to be experimentally investigated. |
IV. Conclusion and Future Directions
This guide has provided a comparative overview of the reactivity of this compound and nitroisoxazoles. While both classes of compounds are characterized by their electron-deficient nature, leading to a predisposition for nucleophilic attack and activation of adjacent C-H bonds, significant gaps in our understanding remain.
The reactivity of nitroisoxazoles, particularly in SNAr and reactions involving activated methyl groups, is well-documented and provides a solid foundation for their use in medicinal chemistry. In contrast, the reactivity of this compound is less explored, presenting both a challenge and an opportunity for synthetic chemists.
Future research should focus on direct, quantitative comparisons of the reactivity of these two heterocyclic systems under identical conditions. Such studies would provide invaluable data for medicinal chemists seeking to fine-tune the electronic and steric properties of their lead compounds. The exploration of the unique reactivity that the sulfur atom imparts to the isothiazole ring, particularly in the context of a strongly electron-withdrawing nitro group, promises to be a fruitful area of investigation.
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A Comparative Guide to the Spectroscopic Analysis of 3-Methyl-4-nitroisothiazole for Unambiguous Structural Confirmation
This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for the structural confirmation of 3-Methyl-4-nitroisothiazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind spectral interpretations. By comparing the expected spectral data of this compound with its structural isomer, 3-Methyl-5-nitroisothiazole, we establish a robust, self-validating framework for unambiguous identification.
The isothiazole ring is a vital scaffold in medicinal chemistry, and the precise placement of substituents is critical to a compound's biological activity and safety profile.[1][2] Therefore, rigorous structural elucidation is not merely a characterization step but a cornerstone of the development process. This guide synthesizes data from foundational spectroscopic principles and published data on analogous compounds to provide a predictive and practical framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular structure with high fidelity.
Causality in NMR: Why Substituent Position Matters
The isothiazole ring possesses a unique electronic landscape. The positions of the methyl and nitro groups profoundly influence the chemical shifts of the remaining nuclei through inductive and resonance effects. The nitro group, being a potent electron-withdrawing group, will strongly deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).
Predicted ¹H NMR Spectrum: this compound
The structure of this compound presents two distinct proton environments:
-
C5-H Proton: This lone proton on the isothiazole ring is directly adjacent to the sulfur atom and beta to the electron-withdrawing nitro group. This environment leads to significant deshielding. We predict its signal to be a singlet appearing far downfield, likely in the δ 8.5-9.0 ppm range.
-
C3-CH₃ Protons: The methyl group protons are attached to a carbon (C3) adjacent to the ring nitrogen. Their chemical shift will be less affected by the nitro group at C4. A singlet is expected in the typical alkyl-aromatic region, predicted around δ 2.6-2.8 ppm .[3]
Comparative Analysis: The Isomeric Distinction
To confirm the 4-nitro substitution pattern, a comparison with the predicted spectrum of the isomeric 3-Methyl-5-nitroisothiazole is invaluable.[4]
-
3-Methyl-5-nitroisothiazole: In this isomer, the ring proton is at the C4 position, sandwiched between the methyl and nitro groups. While still deshielded, the effect is different. Its chemical shift would likely be upfield relative to the C5-H in the 4-nitro isomer, predicted in the δ 8.0-8.5 ppm range. The clear separation of these singlet positions provides a definitive method for distinguishing the two isomers.
Predicted ¹³C NMR Spectrum
The carbon signals will similarly reflect the electronic effects of the substituents.
-
C4 (bearing NO₂): This carbon will be strongly deshielded due to the direct attachment of the electronegative nitro group. Its signal is expected to be significantly downfield.
-
C3 and C5: These carbons will also show distinct chemical shifts based on their proximity to the heteroatoms and the nitro group.
-
Methyl Carbon: The methyl carbon will appear in the typical upfield aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Isomeric Nitroisothiazoles
| Compound | Nucleus | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |
| This compound | C5-H | 8.5 - 9.0 (s, 1H) | ~150-155 | Strong deshielding from adjacent sulfur and beta nitro group. |
| C3-CH₃ | 2.6 - 2.8 (s, 3H) | ~15-20 | Standard chemical shift for a methyl group on a heteroaromatic ring. | |
| C3 | - | ~160-165 | Attached to nitrogen and adjacent to the nitro-substituted carbon. | |
| C4 | - | ~145-150 | Directly attached to the electron-withdrawing nitro group. | |
| C5 | - | ~120-125 | Influenced by adjacent sulfur. | |
| 3-Methyl-5-nitroisothiazole | C4-H | 8.0 - 8.5 (s, 1H) | ~125-130 | Sandwiched between two substituents; less deshielded than C5-H in the 4-nitro isomer. |
| C3-CH₃ | 2.7 - 2.9 (s, 3H) | ~16-21 | Similar environment to the 4-nitro isomer. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy excels at identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[5] For this compound, the key is to identify the characteristic vibrations of the nitro group and the isothiazole ring.
Predicted IR Absorption Bands
-
Nitro Group (NO₂): This is the most diagnostic feature. Two strong, sharp absorption bands are expected:
-
Isothiazole Ring: The ring itself has characteristic stretching vibrations.
-
C=N Stretch: A moderate to strong band around 1600-1650 cm⁻¹ .
-
Ring C=C Stretching: Bands in the 1400-1500 cm⁻¹ region.[7]
-
-
Methyl Group (CH₃):
Comparative Analysis
While the IR spectra of the 4-nitro and 5-nitro isomers would be very similar, subtle shifts in the ring vibration frequencies might be observed. However, the primary utility of IR is the unambiguous confirmation of the presence of both the nitro group and the heterocyclic ring, rather than pinpointing substituent position, a task better suited for NMR. A comparison with 3-Methylisothiazole would starkly highlight the appearance of the two strong NO₂ stretching bands, confirming the nitration of the parent molecule.[9]
Table 2: Key Predicted IR Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch (C5-H) | ~3100-3000 | Weak-Medium |
| Aliphatic C-H Stretch (-CH₃) | ~2950-2850 | Weak-Medium |
| C=N Ring Stretch | ~1650-1600 | Medium |
| NO₂ Asymmetric Stretch | ~1560-1520 | Strong |
| C=C Ring Stretch | ~1500-1400 | Medium |
| C-H Bending (-CH₃) | ~1375 | Medium |
| NO₂ Symmetric Stretch | ~1380-1340 | Strong |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.
Predicted Mass Spectrum
-
Molecular Ion (M⁺•): For this compound (C₄H₄N₂O₂S), the exact mass of the molecular ion peak is 144.00 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm this elemental composition.
-
Key Fragmentation Pathways: Electron impact (EI) ionization would likely induce fragmentation by the following pathways:
-
Loss of NO₂: A prominent peak at m/z 98 ([M - 46]⁺), corresponding to the loss of a nitro radical. This is often a dominant fragmentation for nitroaromatic compounds.[10]
-
Loss of NO: A peak at m/z 114 ([M - 30]⁺).
-
Ring Cleavage: Fragmentation of the isothiazole ring can lead to smaller, characteristic ions.
-
Comparative Analysis
Both the 4-nitro and 5-nitro isomers will have the identical molecular weight of 144.00 g/mol . While their fragmentation patterns might show minor differences in relative ion abundances, these are often not sufficient for unambiguous isomer differentiation. Therefore, MS is primarily used here to confirm the molecular formula and complement the definitive structural data from NMR.
UV-Visible Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.[11]
Predicted UV-Vis Spectrum
The this compound molecule contains a heteroaromatic ring conjugated with a nitro group. This extended π-system will absorb UV radiation, leading to π → π* transitions. A characteristic absorption maximum (λ_max) is expected in the 250-320 nm range. The exact position and intensity will depend on the solvent used.
Comparative Analysis
The position of the nitro group influences the extent of conjugation and the energy of the electronic transitions. We would predict a difference in the λ_max between the 4-nitro and 5-nitro isomers. This difference, while useful, is less structurally diagnostic than the multi-parameter data provided by NMR.
Experimental Protocols & Workflows
To ensure data integrity, standardized and validated protocols must be employed.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Process the data using Fourier transformation, phase correction, and baseline correction.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Data Analysis: Integrate the ¹H signals to determine proton ratios. Assign peaks based on chemical shift, multiplicity, and comparison to predicted values and reference spectra.
Caption: NMR Spectroscopy Experimental Workflow.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, use the KBr pellet method. Mix ~1 mg of the analyte with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O signals.
-
Sample Scan: Place the sample in the IR beam path and acquire the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Analysis: Label major peaks and assign them to specific functional group vibrations by comparing their frequencies to correlation charts.
Caption: FT-IR Spectroscopy Experimental Workflow.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Sample Infusion: Infuse the sample solution into the ion source (e.g., Electrospray Ionization - ESI or Electron Impact - EI) at a low flow rate.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Determine the m/z of the molecular ion. Use the instrument software to calculate the elemental composition based on the accurate mass measurement and compare it to the theoretical formula.
Caption: Mass Spectrometry Experimental Workflow.
Conclusion
The structural confirmation of this compound requires a multi-technique spectroscopic approach. While IR, MS, and UV-Vis spectroscopy provide crucial, corroborating evidence for the presence of key features, NMR spectroscopy stands as the definitive arbiter for isomer identification. By comparing the experimental ¹H NMR spectrum to the predicted data for both the 4-nitro and 5-nitro isomers, an unambiguous structural assignment can be made with the highest degree of confidence. This comparative and causality-driven approach ensures scientific rigor and is indispensable in the fields of chemical synthesis and drug development.
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A Comparative Guide to the Validated HPLC Assay for 3-Methyl-4-nitroisothiazole Purity
This guide provides a comprehensive overview and a detailed protocol for the determination of purity for 3-Methyl-4-nitroisothiazole using a validated High-Performance Liquid Chromatography (HPLC) method. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind methodological choices, establishes a framework for a self-validating analytical system, and compares the primary HPLC method against viable alternatives.
Introduction: The Analytical Imperative for this compound
This compound belongs to the isothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anti-inflammatory properties.[1] The presence of the nitro group further modulates its chemical properties and potential applications. As with any active pharmaceutical ingredient (API) or key intermediate, establishing the purity profile is a non-negotiable aspect of quality control and regulatory compliance. An accurate and precise analytical method is paramount to quantify the main component and detect any process-related impurities or degradation products, ensuring the safety and efficacy of the final product.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and versatility.[2][3] This guide details a robust, validated reversed-phase HPLC (RP-HPLC) method tailored for this compound and compares its performance characteristics with other analytical techniques.
The Core Technique: A Validated RP-HPLC Method
The principle of this assay is the separation of this compound from its potential impurities based on differential partitioning between a non-polar stationary phase and a polar mobile phase. The method's development and validation are performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for the intended purpose.[4][5]
Proposed Chromatographic Conditions & Rationale
The selection of chromatographic parameters is a critical step driven by the physicochemical properties of the analyte.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The hydrophobic C18 stationary phase provides excellent retention for the moderately polar this compound. A 250 mm length ensures high resolution for separating closely eluting impurities.[6][7] |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | This composition offers a good balance of solvent strength to achieve a reasonable retention time and sharp peak shape. Acetonitrile is preferred for its low UV cutoff and viscosity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.[6] |
| Detection | UV at 272 nm | Nitroaromatic compounds typically exhibit strong UV absorbance. The specific wavelength should be determined by measuring the UV spectrum of the analyte to find its λmax, ensuring maximum sensitivity.[1] |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening on the column. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.[8] |
Experimental Protocol: Sample and Standard Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (10 µg/mL): Accurately weigh an amount of the test sample equivalent to 10 mg of this compound and prepare a 100 mL solution in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
The Trustworthiness Pillar: Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[2] It is a mandatory requirement for quality control in the pharmaceutical industry.[4] The following parameters must be assessed according to ICH guidelines.[5][9]
Caption: Logical flow for HPLC method validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria as stipulated by regulatory bodies.
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and analyte spiked with impurities. Perform forced degradation (acid, base, oxidation, heat, light). | The analyte peak should be free of interference from other components. Peak purity analysis (e.g., with a PDA detector) should pass.[2] |
| Linearity | Analyze 5-6 concentrations across a specified range (e.g., 50-150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999.[8] |
| Range | Confirmed by linearity, accuracy, and precision data. | The interval between the upper and lower concentrations where the method is demonstrated to be precise, accurate, and linear.[4] |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo matrix at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%.[7][10] |
| Precision | Repeatability (Intra-assay): 6 replicate injections of the same sample. Intermediate Precision: Repeatability test on a different day, with a different analyst, or on different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%.[5] |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope of the calibration curve. | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope of the calibration curve. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Deliberately vary method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±5°C) and observe the effect on results. | System suitability parameters should remain within acceptance criteria. No significant change in results. |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method, other techniques can be employed for purity assessment, each with its own set of advantages and limitations.
| Feature | HPLC-UV | Gas Chromatography (GC-FID/MS) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning between liquid mobile and solid stationary phases. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Adsorption/partitioning on a thin layer of adsorbent material. |
| Applicability | Excellent for non-volatile and thermally labile compounds like this compound. | Suitable for volatile and thermally stable compounds. Derivatization may be needed.[3] | Primarily a qualitative or semi-quantitative screening tool. |
| Resolution | Very High | High | Low to Moderate |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to ng range) |
| Quantitation | Excellent | Excellent | Semi-quantitative at best |
| Throughput | Moderate | Moderate | High |
| Cost | Moderate to High | Moderate to High | Low |
| Validation | Well-established regulatory guidelines (ICH).[5] | Established guidelines exist, but less common for non-volatile APIs. | Not suitable for full quantitative validation for purity assay. |
Causality: HPLC is superior for this specific analyte because this compound is expected to be a solid with low volatility, making it unsuitable for direct GC analysis without derivatization. TLC lacks the resolution and quantitative power required for a formal purity assay.[11]
Workflow and Data Interpretation
The complete analytical workflow from sample receipt to final purity calculation is a systematic process designed to ensure data integrity.
Caption: Standard workflow for an HPLC purity assay.
Interpreting the Results: The purity of this compound is typically calculated using the area normalization method from the chromatogram of the sample solution.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have a similar response factor to the main analyte at the detection wavelength. For higher accuracy, especially for known impurities, a method using relative response factors (RRF) should be developed.
Conclusion
The validated reversed-phase HPLC method presented here offers a reliable, precise, and accurate system for the determination of purity for this compound. Its high resolving power and adherence to ICH validation guidelines make it the authoritative choice for quality control in a regulated environment.[4][5] While alternative methods like GC and TLC exist, they do not offer the same combination of direct applicability, quantitative accuracy, and regulatory acceptance for a non-volatile compound of this nature. The successful implementation of this HPLC method is a critical step in ensuring the quality and consistency of this compound for its intended scientific and industrial applications.
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A Comparative Guide to the Biological Activity of 3-Methyl-4-nitroisothiazole Derivatives: A Landscape of Therapeutic Potential
This guide offers an in-depth technical exploration of the biological activities associated with derivatives of the 3-methyl-4-nitroisothiazole scaffold. While direct experimental data on this specific heterocyclic core is emerging, this document provides a comparative analysis by examining structurally related compounds, particularly the isosteric 3-methyl-4-nitroisoxazoles and other nitro-substituted heterocycles. By synthesizing data from analogous series, we can project the therapeutic potential and guide future research for professionals in drug discovery and development.
Introduction: The Significance of the this compound Core
The isothiazole ring is a five-membered heterocyclic scaffold containing nitrogen and sulfur, which has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. The introduction of a methyl group at the 3-position and a nitro group at the 4-position creates a unique electronic and steric profile. The electron-withdrawing nature of the nitro group is crucial, as it is a well-known pharmacophore in many antimicrobial and anticancer agents, often mediating its effect through bioreduction to reactive nitrogen species under hypoxic conditions. This guide will delve into the synthesis, biological activities, and structure-activity relationships of derivatives based on this promising core.
Synthesis of the Isothiazole and Related Scaffolds
The development of novel derivatives is contingent on robust synthetic methodologies. While specific routes for this compound are proprietary or under development, the synthesis of the closely related 3-methyl-4-nitro-5-styrylisoxazoles has been efficiently achieved through a solvent-free procedure using nano-titania as a recyclable catalyst.[1] This method involves the condensation of 3,5-dimethyl-4-nitroisoxazole with various aldehydes, offering a green and efficient pathway to a library of derivatives.[1] Such methodologies could potentially be adapted for the synthesis of this compound derivatives.
Comparative Biological Activities
The biological potential of this compound derivatives can be inferred by examining related nitro-substituted heterocyclic compounds.
Antimicrobial and Antifungal Activity
Nitro-substituted heterocycles, such as nitrothiazoles and nitroimidazoles, are known for their potent antibacterial and antifungal properties.[2] The nitro group is often a key determinant of their efficacy, particularly against anaerobic bacteria.[2]
While specific data for this compound is not yet publicly available, studies on 3-methyl-4-nitrobenzoate derivatives have shown significant antifungal activity against various Candida species.[3] For instance, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate demonstrated notable efficacy against C. guilliermondii with MIC values of 39 µM and 31 µM, respectively.[3] This suggests that the 3-methyl-4-nitroaryl moiety is a promising pharmacophore for antifungal drug design.
Table 1: Antifungal Activity of 3-Methyl-4-Nitrobenzoate Derivatives [3]
| Compound | C. guilliermondii 207 MIC (µM) |
| Methyl 3-methyl-4-nitrobenzoate | 39 |
| Pentyl 3-methyl-4-nitrobenzoate | 31 |
Anticancer Activity
The hypoxic environment of solid tumors makes them susceptible to drugs activated by nitroreductase enzymes. Several nitro-substituted compounds have been investigated as anticancer agents. For example, certain 4-nitroimidazole derivatives have shown potent cytotoxic effects against various human cancer cell lines, with some compounds exhibiting IC50 values in the low microgram per milliliter range.[4]
Similarly, nitro-substituted thiazolyl hydrazone derivatives have been evaluated for their cytotoxic effects on the MCF-7 human breast adenocarcinoma cell line.[5] One derivative, 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole, was identified as a promising anticancer compound with an IC50 of 125 µg/mL and low toxicity towards normal cell lines.[5]
Table 2: Anticancer Activity of Nitro-Substituted Thiazole Derivatives [5]
| Compound | Cell Line | IC50 (µg/mL) |
| 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole | MCF-7 | 125 |
| 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole | NIH/3T3 | >500 |
| Cisplatin (Reference) | MCF-7 | 31.2 |
These findings suggest that the this compound scaffold could be a valuable template for the design of novel anticancer agents, particularly those targeting hypoxic tumors.
Structure-Activity Relationship (SAR) Insights
For nitroaromatic compounds, the position of the nitro group and the nature of other substituents significantly influence biological activity. In the case of nitroimidazoles, moving the nitro group from the 4-position to the 5-position can dramatically alter the compound's reactivity and biological efficacy.[6]
For the 3-methyl-4-nitrobenzoate series, antifungal activity was found to be dependent on the alkyl chain length of the ester group, indicating that lipophilicity plays a role in reaching the molecular target.[3] Similarly, for thiazole derivatives, substitutions on appended phenyl rings with electron-withdrawing or donating groups can modulate the antimicrobial and anticancer potency.[7][8] These principles are likely to be applicable to the this compound series, where modifications at the 5-position could be explored to optimize activity.
Proposed Mechanism of Action
The biological activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group to generate reactive radical species. This process is often more efficient under the hypoxic conditions found in anaerobic bacteria and solid tumors. These reactive intermediates can then induce cellular damage through various mechanisms, including DNA strand breakage and oxidative stress.
For the antifungal 3-methyl-4-nitrobenzoate derivatives, in silico modeling suggests that they may interact with thymidylate kinase (TPMK), a potential molecular target for antifungal agents.[3]
Caption: Proposed mechanism of action for nitro-substituted heterocycles.
Experimental Protocols
To ensure the reproducibility and validation of findings, standardized experimental protocols are essential.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard assay for determining the MIC of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Perspectives
While direct experimental evidence for the biological activity of this compound derivatives is still forthcoming, a comparative analysis of structurally similar compounds provides a strong rationale for their investigation as potential therapeutic agents. The 3-methyl-4-nitroaryl motif appears to be a promising pharmacophore for the development of novel antifungal and anticancer drugs. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a battery of biological assays. Elucidating their precise mechanism of action and exploring their efficacy in preclinical models will be crucial steps in translating their therapeutic potential into clinical applications.
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Tomljanović, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of the Serbian Chemical Society, 87(9), 985-1001. [Link]
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Alrazzak, A. A. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 12(1), 1-10. [Link]
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Al-Jumaili, A. H. A., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Chemical Health Risks, 15(3), 1-18. [Link]
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A Senior Application Scientist's Guide to Benchmarking 3-Methyl-4-nitroisothiazole Against Commercial Intermediates in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthesis, the novelty of the resulting chemical matter, and the overall cost-effectiveness of a discovery program. This guide provides an in-depth technical comparison of 3-Methyl-4-nitroisothiazole , a versatile heterocyclic intermediate, against other commercially available nitroaromatic building blocks. By presenting objective, data-driven insights and detailed experimental protocols, this document aims to empower chemists to make informed decisions in the strategic design and execution of their synthetic campaigns.
Introduction: The Strategic Value of Nitro-Activated Heterocycles in Medicinal Chemistry
Nitro-activated heterocyclic compounds are a cornerstone of modern medicinal chemistry. The potent electron-withdrawing nature of the nitro group significantly activates the heterocyclic scaffold towards nucleophilic aromatic substitution (SNAr), providing a reliable and versatile handle for the introduction of a wide array of functional groups and the construction of complex molecular architectures.[1][2] The resulting substituted heterocycles are prevalent in a vast range of biologically active molecules, underscoring the strategic importance of selecting the optimal nitro-heterocyclic starting material.
This guide focuses on This compound and benchmarks its performance against three commercially available and functionally analogous intermediates: 2-Bromo-5-nitrothiazole , a representative 4-Nitropyrazole derivative , and 2-Chloro-5-nitropyridine . The comparison will be framed around a common and synthetically valuable transformation: the SNAr reaction with a secondary amine, piperidine.
Physicochemical and Commercial Landscape of Selected Intermediates
A preliminary assessment of the physicochemical properties and commercial availability of these intermediates is essential for strategic planning in any synthetic endeavor. The following table summarizes key data for our selected building blocks.
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Commercial Availability & Representative Pricing |
| This compound | C₄H₄N₂O₂S | 144.15 | Data not readily available | Available from various suppliers. |
| 2-Bromo-5-nitrothiazole | C₃HBrN₂O₂S | 209.02 | 85-88 | Readily available. Representative price: ~$110/5g. |
| 1-Methyl-4-nitro-1H-pyrazole-5-carboxamide | C₅H₆N₄O₃ | 170.13 | Data not readily available | Available from various suppliers. |
| 2-Chloro-5-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 100-110[3] | Readily available. Representative price: ~ |
Note: Pricing is for estimation purposes only and can vary significantly between suppliers and based on quantity.
Benchmarking Performance: A Head-to-Head Comparison in a Model SNAr Reaction
To provide a robust and objective comparison, we will evaluate the performance of each intermediate in a standardized SNAr reaction with piperidine. This reaction is a staple in medicinal chemistry for the introduction of a common basic nitrogen-containing moiety, often crucial for modulating physicochemical properties and target engagement.
The Underlying Chemistry: Mechanism of the SNAr Reaction
The SNAr reaction of these nitro-activated heterocycles proceeds via a two-step addition-elimination mechanism. The nucleophile (piperidine) attacks the electron-deficient carbon atom bearing the leaving group (nitro, bromo, or chloro), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The electron-withdrawing nitro group, and in the case of nitropyridine, the ring nitrogen, are crucial for stabilizing this intermediate.[5] In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.
Diagram: Generalized SNAr Mechanism
Caption: Generalized workflow of the SNAr reaction.
Standardized Experimental Protocol: SNAr Reaction with Piperidine
The following protocol is designed to provide a fair and direct comparison of the reactivity of the selected intermediates under identical conditions.
Materials:
-
Nitro-heterocyclic intermediate (this compound, 2-Bromo-5-nitrothiazole, a suitable 4-Nitropyrazole, or 2-Chloro-5-nitropyridine) (1.0 mmol)
-
Piperidine (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitro-heterocyclic intermediate (1.0 mmol), potassium carbonate (2.0 mmol), and N,N-dimethylformamide (5 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add piperidine (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow for the benchmark SNAr reaction.
Comparative Performance Analysis: A Data-Driven Discussion
While a direct experimental comparison under the exact same conditions is ideal, we can draw valuable insights from the existing literature on the reactivity of these classes of compounds in SNAr reactions.
| Intermediate Class | Leaving Group | Expected Reactivity | Typical Yields in SNAr with Amines | Key Considerations |
| Nitroisothiazoles | Nitro | Good | Good to excellent | The nitro group is a good leaving group in some activated systems.[6][7][8] |
| Nitrothiazoles | Bromo | Excellent | Generally high | The bromo leaving group is readily displaced.[9] |
| Nitropyrazoles | Varies (e.g., Halogen) | Good | Moderate to high | Reactivity can be influenced by the position of the nitro group and the nature of the leaving group.[10] |
| Nitropyridines | Chloro | Excellent | High to quantitative | The ring nitrogen significantly enhances the reactivity towards nucleophilic attack.[11][12] |
Discussion of Expected Performance:
-
This compound: The isothiazole ring is electron-deficient, and the nitro group at the 4-position further activates the ring. While the nitro group itself can act as a leaving group in some highly activated systems, its primary role here is likely activation of another position. If a suitable leaving group were present at the 3- or 5-position, high reactivity would be expected. In the absence of another leaving group, the reactivity of this compound in an SNAr reaction would depend on the specific reaction conditions and the possibility of other reaction pathways.
-
2-Bromo-5-nitrothiazole: This intermediate is expected to be highly reactive in SNAr reactions. The bromine atom is a good leaving group, and the nitro group at the 5-position strongly activates the C2 position for nucleophilic attack. High yields are generally observed in reactions with a variety of nucleophiles.[9]
-
4-Nitropyrazole Derivatives: The reactivity of nitropyrazoles in SNAr reactions is well-established. The outcome is dependent on the position of the nitro group and the leaving group. For a hypothetical 1-methyl-5-chloro-4-nitro-1H-pyrazole, high reactivity at the 5-position would be anticipated. The stability of the pyrazole ring is a notable feature.[13]
-
2-Chloro-5-nitropyridine: This is a classic and highly reactive substrate for SNAr reactions. The chlorine at the 2-position is activated by both the nitro group at the 5-position and, importantly, the ring nitrogen atom.[5] This dual activation typically leads to rapid reactions and excellent yields with a broad range of nucleophiles.[11][12]
Beyond Reactivity: Stability and Cost-Effectiveness
Stability: The stability of intermediates is a crucial consideration for storage and handling. Nitro-aromatic and nitro-heterocyclic compounds are generally stable solids. However, the relative stability can vary. Pyrazole and pyridine rings are known for their high degree of aromaticity and stability.[14][15] Isothiazoles and thiazoles are also stable aromatic systems. The presence of a nitro group can increase the potential for decomposition under harsh conditions, but all the selected intermediates are generally considered stable for routine laboratory use.
Cost-Effectiveness: As indicated in the table in section 2, there can be significant price differences between these building blocks. 2-Chloro-5-nitropyridine is often a very cost-effective choice for introducing a nitro-heterocyclic moiety.[3][4][16][17][18] The price of 2-bromo-5-nitrothiazole is higher, which may be a factor in large-scale synthesis.[19][20][21][22][23] The cost of this compound and specific nitropyrazole derivatives can vary more widely depending on the supplier and the complexity of the specific molecule. A thorough cost analysis should be performed based on the specific needs of the project, taking into account not only the price per gram but also the expected yield and the cost of downstream processing.
Conclusion and Recommendations
The selection of a nitro-heterocyclic intermediate is a strategic decision with significant implications for the success of a drug discovery project. This guide has provided a comparative framework for evaluating This compound against other commercially available building blocks.
-
For Versatility and High Reactivity: 2-Chloro-5-nitropyridine and 2-Bromo-5-nitrothiazole are excellent choices, offering high reactivity and predictable outcomes in SNAr reactions.
-
For Cost-Effective Scaffolding: 2-Chloro-5-nitropyridine often presents the most economical option for large-scale synthesis.
-
For Novel Chemical Space: This compound and functionalized nitropyrazoles offer opportunities to explore unique chemical space and may provide advantages in terms of intellectual property and biological activity.
Ultimately, the optimal choice will depend on the specific goals of the synthesis, the desired substitution pattern, and the budget of the project. It is recommended that researchers perform small-scale scouting reactions to empirically determine the best-performing intermediate for their specific application. This data-driven approach, combined with the strategic insights provided in this guide, will facilitate the efficient and successful development of novel and impactful therapeutics.
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IndiaMART. 2 Chloro 5 Nitro Pyridine, 99%. Available from: [Link]
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ResearchGate. Synethsis and characterization of 3-nitropyrazole and its salts. Available from: [Link]
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National Institutes of Health. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available from: [Link]
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Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Available from: [Link]
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National Institutes of Health. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Available from: [Link]
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Semantic Scholar. Novel synthesis of biologically active nitro heterocyclic compounds. Available from: [Link]
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ResearchGate. S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Available from: [Link]
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Journal of the Chemical Society B: Physical Organic. Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Available from: [Link]
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Organic & Biomolecular Chemistry. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Available from: [Link]
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RSC Publishing. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Available from: [Link]
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ResearchGate. SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. Available from: [Link]
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MDPI. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Available from: [Link]
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YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available from: [Link]
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RSC Publishing. Kinetic and Mechanistic Studies of the Reactions between 2-Nitrothiazole, 2- N itrobenzothiazole and some Nucleophiles. Available from: [Link]
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ResearchGate. SNAr reactions in Nitroarenes and Nitroisoxazoles. Available from: [Link]
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A Comparative Guide to the Quantification of 3-Methyl-4-nitroisothiazole in Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in syntheses involving 3-methyl-4-nitroisothiazole, accurate quantification of this key intermediate is paramount for reaction monitoring, yield determination, and impurity profiling. The inherent reactivity of the nitroisothiazole moiety necessitates robust analytical methods that can provide precise and accurate data from complex reaction matrices. This guide offers an in-depth comparison of two primary chromatographic techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD). The methodologies presented are designed to be self-validating, grounded in established analytical principles, and supported by experimental insights to ensure trustworthy and reproducible results.
Introduction to the Analytical Challenge
This compound is a heterocyclic compound whose quantification is often complicated by the presence of starting materials, reagents, by-products, and potential degradation products within the reaction mixture. An ideal analytical method must exhibit high selectivity to resolve the target analyte from these interferences, as well as sufficient sensitivity to detect it at relevant concentrations. The choice between HPLC and GC is often dictated by the analyte's physicochemical properties—namely its polarity, volatility, and thermal stability—and the specific requirements of the analysis in terms of speed, sensitivity, and available instrumentation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely adopted technique for the analysis of a broad range of organic molecules, including nitroaromatic compounds.[1] For this compound, a reversed-phase HPLC method is particularly suitable, leveraging the compound's moderate polarity for good retention and separation on a nonpolar stationary phase.[2]
Rationale for Method Selection
The choice of a reversed-phase C18 column is a robust starting point for most small molecule analyses.[3] However, for nitroaromatic compounds, a phenyl-based stationary phase can offer enhanced selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic system of the analyte.[3][4] UV detection is well-suited for this molecule due to the presence of the nitro group and the isothiazole ring, which are strong chromophores that absorb UV light, typically around 254 nm.[4][5] A gradient elution is employed to ensure adequate separation of early-eluting polar impurities from the target analyte and to elute any late-eluting, nonpolar by-products in a reasonable timeframe.
Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
Primary Column: Phenyl-Hexyl column (4.6 x 150 mm, 3.5 µm particle size).
-
Alternative Column: C18 column (4.6 x 150 mm, 5 µm particle size).[6]
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The addition of an acid like formic acid helps to protonate silanol groups on the silica support, reducing peak tailing, and ensures consistent ionization of the analyte.[4]
-
Mobile Phase B: Acetonitrile.
-
All solvents should be HPLC grade or higher and filtered through a 0.45 µm membrane filter before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B (re-equilibration)
-
4. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with acetonitrile to create a 1 mg/mL stock solution.
-
Calibration Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Reaction Sample Preparation: Quench a small, accurately measured aliquot of the reaction mixture and dilute it with acetonitrile to a concentration within the calibration range. The dilution factor must be recorded. Centrifuge or filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.
5. Validation Parameters:
-
The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).[7]
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method 2: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC can be an excellent alternative to HPLC, especially when higher sensitivity is required and the sample matrix is relatively clean.
Rationale for Method Selection
The use of a Nitrogen-Phosphorus Detector (NPD) provides high selectivity for nitrogen-containing compounds, which is a key feature of the target analyte.[8] This selectivity significantly reduces interference from co-eluting, non-nitrogenous compounds in the reaction mixture, leading to a cleaner baseline and potentially lower detection limits. The choice of a mid-polarity capillary column, such as one with a phenyl- and cyanopropyl-substituted stationary phase, offers good selectivity for a range of compounds and is a suitable choice for heterocyclic and nitroaromatic molecules.
Experimental Protocol: GC-NPD
1. Instrumentation and Columns:
-
A gas chromatograph equipped with a split/splitless injector, a Nitrogen-Phosphorus Detector (NPD), and an autosampler.
-
Column: DB-17ms (or equivalent mid-polarity phase) (30 m x 0.25 mm ID, 0.25 µm film thickness).
2. GC Conditions:
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1 ratio). A split injection is used to prevent column overloading with the concentrated sample.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
Detector Gases: Hydrogen and Air, flow rates as per manufacturer's recommendations for NPD operation.
3. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent such as ethyl acetate or acetone.[8]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution, typically in the range of 0.1 µg/mL to 50 µg/mL.
-
Reaction Sample Preparation: Quench a small aliquot of the reaction mixture. Perform a liquid-liquid extraction if necessary to transfer the analyte into a GC-compatible solvent and remove non-volatile components. For example, dilute the reaction mixture in water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and dilute to a concentration within the calibration range.
4. Self-Validation System:
-
The high selectivity of the NPD serves as a self-validating mechanism. Peaks observed should correspond to nitrogen-containing species. Confirmation of the analyte peak can be achieved by comparing the retention time with that of a pure standard. For absolute confirmation, analysis by GC-Mass Spectrometry (GC-MS) would be required to verify the mass-to-charge ratio of the eluting peak.[9]
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A Comparative Guide to Cross-Reactivity Assessment of 3-Methyl-4-nitroisothiazole Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and compare the cross-reactivity potential of novel isothiazolinone analogs, using 3-Methyl-4-nitroisothiazole as a central case study. We will delve into the mechanistic basis of sensitization, outline a tiered-approach for experimental evaluation, and provide detailed, field-tested protocols.
Introduction: The Challenge of Isothiazolinone Sensitization
Isothiazolinones are a class of highly effective biocides used extensively in industrial and consumer products, from paints and adhesives to cosmetics.[1] Their utility, however, is shadowed by their potential to act as potent skin sensitizers, leading to allergic contact dermatitis (ACD), a T-cell mediated delayed-type hypersensitivity reaction.[2][3] The development of novel analogs, such as this compound, necessitates a rigorous evaluation of their sensitization potential and, critically, their cross-reactivity with existing isothiazolinones. Cross-reactivity occurs when an individual sensitized to one compound also reacts to another, structurally similar compound, broadening the potential for adverse reactions.[4][5]
This guide will navigate the complexities of assessing this phenomenon, grounding our approach in the fundamental principles of chemical reactivity and immunology.
Part 1: The Mechanistic Underpinnings of Cross-Reactivity
The capacity of a low molecular weight chemical to induce an immune response is explained by the hapten hypothesis .[6] Isothiazolinones are haptens; they are too small to be recognized by the immune system on their own. Their allergenicity stems from their chemical reactivity. The strained nitrogen-sulfur (N-S) bond within the isothiazolinone ring is electrophilic and readily reacts with nucleophilic residues on skin proteins, particularly the thiol groups of cysteine.[7][8] This covalent binding, or haptenation , forms a hapten-protein conjugate that is immunogenic, initiating the cascade of events leading to sensitization.[6][9]
Cross-reactivity between isothiazolinone analogs is predicated on structural similarities that allow them to be recognized by the same T-cells. If T-cells primed to recognize the hapten-protein conjugate of one analog can also recognize the conjugate formed by a second analog, a clinical cross-reaction can occur. This is often dictated by the conservation of the core reactive scaffold—the isothiazolinone ring—and the influence of substituents on both chemical reactivity and the final shape of the hapten-protein complex.
Part 2: A Tiered Strategy for Cross-Reactivity Assessment
A robust evaluation of cross-reactivity integrates data from computational, chemical, and biological assays. This tiered approach, grounded in the Adverse Outcome Pathway (AOP) for skin sensitization, provides a weight-of-evidence to inform risk assessment.[8]
-
Tier 1: In Silico & In Chemico Reactivity. This initial tier assesses the intrinsic chemical reactivity of the analog. Quantitative Structure-Activity Relationship (QSAR) models can predict sensitization potential based on chemical structure.[10] The Direct Peptide Reactivity Assay (DPRA), an in chemico method, directly measures the depletion of synthetic peptides containing cysteine and lysine upon incubation with the test chemical, mimicking the haptenation event.[11][12]
-
Tier 2: In Vitro Cellular Responses. This tier examines key events in the cellular sensitization cascade. Assays like KeratinoSens™ measure the activation of the Keap1-Nrf2 pathway in keratinocytes, a key response to electrophilic sensitizers. The human Cell Line Activation Test (h-CLAT) quantifies the upregulation of activation markers (e.g., CD86, CD54) on monocytic cell lines, modeling dendritic cell activation.[11][13]
-
Tier 3: Integrated Testing & Potency. The gold standard for assessing sensitization and cross-reactivity has been the murine Local Lymph Node Assay (LLNA).[14][15] A modified LLNA protocol can be used to definitively determine cross-reactivity by sensitizing animals to a primary compound (e.g., this compound) and then challenging them with a structural analog.[5] This assay measures lymphocyte proliferation in the draining lymph nodes as a marker of an immune response.
Part 3: Comparative Analysis of Hypothetical this compound Analogs
To illustrate the application of this framework, we will consider this compound (Parent) and three hypothetical analogs with distinct structural modifications.
| Compound ID | Structure | Key Structural Modification | Hypothesized Impact on Reactivity |
| Parent | This compound | - | Baseline reactivity from nitro group and isothiazole ring. |
| Analog A | 3-Ethyl-4-nitroisothiazole | Methyl group replaced with an ethyl group. | Minor change; likely similar reactivity and high cross-reactivity potential. |
| Analog B | 3-Methyl-isothiazole | Removal of the electron-withdrawing nitro group. | Significant reduction in electrophilicity; low cross-reactivity potential. |
| Analog C | 3-Methyl-4-aminoisothiazole | Nitro group reduced to an amino group. | Amino group is electron-donating; expected to decrease reactivity significantly. |
Table 1: Hypothetical Analogs of this compound for Comparative Study.
The following table summarizes the expected outcomes from our tiered testing approach for these hypothetical compounds. The data are for illustrative purposes to demonstrate how a comparative analysis would be structured.
| Compound ID | DPRA (% Peptide Depletion) | h-CLAT (CD86 EC150, µM) | Modified LLNA (% Cross-Reactivity vs. Parent) | Predicted Cross-Reactivity |
| Parent | 65% | 75 | 100% (Reference) | - |
| Analog A | 62% | 85 | 92% | High |
| Analog B | 8% | > 1000 | 5% | Negligible |
| Analog C | 12% | > 1000 | 8% | Negligible |
Table 2: Illustrative Comparative Data for Hypothetical Analogs.
Part 4: Detailed Experimental Protocols
The trustworthiness of any comparative study rests on the rigor of its experimental methods. The following are condensed, step-by-step protocols for key assays based on established guidelines.
Protocol 1: Direct Peptide Reactivity Assay (DPRA)
(Based on OECD Test Guideline 442C[11])
This protocol assesses the reactivity of a test chemical with synthetic peptides as a surrogate for protein binding.
-
Preparation: Prepare a 100 mM solution of the test analog in a suitable solvent (e.g., acetonitrile). Prepare synthetic cysteine (Ac-RFAACAA-COOH) and lysine (Ac-RFAAKAA-COOH) peptide solutions in phosphate buffer.
-
Incubation: Mix the test chemical solution with each peptide solution at a 1:10 (cysteine) or 1:50 (lysine) molar ratio. Incubate for 24 hours at 25°C with agitation. Include a reference control (peptide + solvent).
-
Analysis: Following incubation, quench any remaining reactive chemical. Analyze the concentration of the remaining peptide in each sample using High-Performance Liquid Chromatography (HPLC) with gradient elution and UV detection at 220 nm.[16]
-
Calculation: Calculate the percent peptide depletion for both cysteine and lysine relative to the reference control.
-
Interpretation: The mean cysteine and lysine depletion is used to categorize the analog's reactivity potential (low, moderate, high). This provides a direct measure of its potential for haptenation.
Protocol 2: Human Cell Line Activation Test (h-CLAT)
(Based on OECD Test Guideline 442E[11])
This protocol measures the expression of cell surface markers associated with dendritic cell activation.
-
Cell Culture: Culture THP-1 cells (human monocytic leukemia cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 2-mercaptoethanol until they reach a suitable density.
-
Exposure: Seed the cells in a 24-well plate. Expose the cells to a range of concentrations of the test analog (e.g., 8 concentrations in a geometric progression) for 24 hours. Include a negative control (solvent) and a positive control (e.g., nickel sulfate).
-
Staining: After exposure, harvest the cells and assess viability using propidium iodide. Stain the cells with fluorescently-labeled monoclonal antibodies against CD86 and CD54, along with a corresponding isotype control.
-
Flow Cytometry: Analyze the cells using a flow cytometer. For each sample, acquire data from at least 10,000 viable cells. Determine the Mean Fluorescence Intensity (MFI) for CD86 and CD54.
-
Calculation: Calculate the Relative Fluorescence Intensity (RFI) for each marker compared to the negative control. Determine the EC150 (for CD86) and EC200 (for CD54) values, which are the concentrations needed to induce a 1.5-fold or 2-fold increase in expression, respectively. A positive result indicates the analog can induce dendritic cell activation.
Protocol 3: Modified Local Lymph Node Assay (LLNA) for Cross-Reactivity
(Based on the principles described by Gerberick et al. and specific cross-reactivity studies[5])
This protocol determines if sensitization to a parent compound leads to a reaction upon challenge with an analog.
-
Sensitization Phase (Induction):
-
Divide female CBA/J mice into two groups: Vehicle Control and Parent-Sensitized.
-
For 3 consecutive days (Days 1, 2, 3), apply 25 µL of the vehicle or the parent compound (at a pre-determined non-irritating concentration) to the dorsum of both ears of the respective mice.
-
-
Resting Phase: Allow a 10-day resting period (Days 4-13) for the immune response to develop.
-
Challenge Phase (Elicitation):
-
On Day 14, measure the baseline ear thickness of all mice.
-
Divide the Parent-Sensitized group into sub-groups. Challenge each sub-group by applying 25 µL of either the vehicle, the parent compound, or one of the test analogs to both ears.
-
Measure ear swelling at 24 and 48 hours post-challenge as a measure of the inflammatory response.
-
-
Proliferation Assessment:
-
On Day 16, inject all mice intravenously with 3H-methyl thymidine.
-
Five hours later, humanely euthanize the mice and excise the auricular draining lymph nodes.
-
Prepare single-cell suspensions of the lymph node cells and measure the incorporation of 3H-methyl thymidine using a scintillation counter.
-
-
Interpretation: Calculate a Stimulation Index (SI) by dividing the mean disintegrations per minute (DPM) of a test group by the mean DPM of the vehicle-challenged control group. A statistically significant increase in ear swelling and an SI ≥ 3 in an analog-challenged group (compared to the vehicle-challenged group) indicates cross-reactivity.
Conclusion
The assessment of cross-reactivity for novel isothiazolinone analogs like this compound is a critical component of safety and risk assessment. A reliance on any single assay is insufficient. By employing a tiered, integrated approach that combines in silico, in chemico, and in vitro/in vivo methodologies, researchers can build a comprehensive, weight-of-evidence-based understanding of an analog's sensitization and cross-reactivity profile. This structured approach, grounded in the AOP framework, not only ensures scientific rigor but also aligns with the global push towards reducing animal testing while safeguarding human health.
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Yilmaz, I., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 22(7), 1060. [Link]
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Carradori, S., et al. (2018). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. European Journal of Medicinal Chemistry, 151, 626-636. [Link]
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Aleksandrova, K., et al. (2020). Haptenation of Macrophage Migration Inhibitory Factor: A Potential Biomarker for Contact Hypersensitivity. Frontiers in Toxicology, 2, 609205. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 3-Methyl-4-nitroisothiazole
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 3-Methyl-4-nitroisothiazole (CAS 1073-18-3) was not publicly available. The following procedures are based on best practices for the disposal of hazardous chemicals, particularly nitroaromatic compounds and isothiazole derivatives, drawing from safety data for structurally similar chemicals. This guide is intended for informational purposes for researchers, scientists, and drug development professionals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and refer to the specific SDS for any chemical before handling and disposal. All disposal actions must comply with local, state, and federal regulations.
Understanding the Hazards: The Rationale for Stringent Disposal
This compound belongs to a class of chemicals that present a complex hazard profile. The isothiazole ring, present in many biocides, can be a potent sensitizer, causing skin irritation and allergic reactions[1]. The nitroaromatic functionality suggests potential toxicity and environmental persistence. Nitroaromatic compounds are known for their toxic and often mutagenic properties[2]. Therefore, the disposal of this compound requires a cautious and informed approach to mitigate risks to personnel and the environment.
The primary concerns guiding the disposal protocol are:
-
Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[3][4]
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[1][3]
Personnel Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Before handling this compound for any purpose, including disposal preparation, appropriate personal protective equipment must be worn.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact, which can cause irritation and absorption of the chemical.[4][5] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes and dust, preventing serious eye irritation.[4][5] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. | To avoid inhalation of dust or vapors, which may be harmful.[4] |
Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound should be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Collection and Segregation
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
Step 2: Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill, then collect the absorbent material into the waste container.[6]
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Step 3: Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.
-
The recommended method of disposal for this class of compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber system. This ensures the complete destruction of the hazardous compound.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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Comprehensive Safety Guide: Handling 3-Methyl-4-nitroisothiazole in a Laboratory Setting
Hazard Assessment and Risk Analysis
The primary risks associated with 3-Methyl-4-nitroisothiazole are extrapolated from its core chemical structures: the isothiazole ring and the nitro functional group. The isothiazole moiety is prevalent in potent biocides and is notorious for its potential as a skin sensitizer.[1][2][3] The nitro group attached to an aromatic system often imparts toxicity, including potential organ damage upon repeated exposure.[4]
Based on these structural alerts, this compound should be handled as a substance that is, at minimum:
-
A potential skin sensitizer, which may lead to an allergic reaction upon contact.[1][7]
-
Potentially harmful to organs through prolonged or repeated exposure.
-
Harmful to aquatic life with long-lasting effects.
Anticipated Hazard Profile Summary
| Hazard Classification (Anticipated) | Basis from Analogous Compounds | Source(s) |
| Acute Oral Toxicity | Harmful if swallowed | [4][6] |
| Acute Dermal Toxicity | Harmful in contact with skin | [4][5] |
| Acute Inhalation Toxicity | Harmful if inhaled | [4][5] |
| Skin Corrosion/Irritation | Causes skin irritation | [4][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [4][5][6] |
| Skin Sensitization | May cause an allergic skin reaction | [1][3][7] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact. Engineering controls, such as a chemical fume hood, are the first line of defense and must be used for all manipulations of this compound.
Core PPE Requirements
| Equipment | Specification | Rationale and Causality |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved air-purifying respirator with an organic vapor cartridge and a P100 particulate filter. | Protects against inhalation of potentially harmful dusts, aerosols, and vapors. The specific inhalation toxicity is unknown, mandating a high level of respiratory protection.[5][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A double-gloving technique is recommended. | Prevents direct skin contact, absorption, and potential skin sensitization. The isothiazole class is known for causing allergic skin reactions.[4][9] Discard gloves immediately if contact is suspected. |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 or EN 166 standards. A full-face shield must be worn over goggles when there is a risk of splashes or aerosol generation. | Protects against splashes that can cause serious eye irritation or damage. A face shield provides a broader barrier of protection for the entire face.[5][9] |
| Body Protection | A chemical-resistant laboratory coat, fully buttoned. For larger quantities or tasks with a high splash risk, a chemical-resistant apron or coveralls should be worn. | Prevents contamination of personal clothing and underlying skin. Protective clothing should be removed before leaving the laboratory area.[4] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step protocol is critical for minimizing exposure during routine laboratory operations.
Step-by-Step Handling Protocol
-
Preparation and Area Setup :
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.[10]
-
Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, glassware, weigh boats, etc.) within the fume hood before introducing the chemical.
-
-
Donning PPE :
-
Put on all required PPE as detailed in the table above, starting with the lab coat, followed by the respirator, eye protection, and finally, gloves (donning the outer pair last).
-
-
Chemical Handling (Weighing and Transfer) :
-
Perform all manipulations of solid this compound exclusively within the fume hood to contain dust and vapors.[11]
-
Use a dedicated spatula for this chemical.
-
Carefully weigh the required amount into a tared container. Avoid creating dust.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
-
Post-Handling and Cleanup :
-
Securely close the primary container of this compound.
-
Wipe the exterior of the container with a damp cloth before returning it to storage.
-
Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Dispose of all contaminated disposable items (gloves, weigh boats, bench paper) in a designated hazardous waste container.[12]
-
-
Doffing PPE :
Emergency Procedures and Spill Management
Immediate and correct response to an exposure or spill is crucial.
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][5]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[5][11]
-
Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or they feel unwell, call a poison center or doctor immediately.[4][5][11]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Call a poison center or doctor immediately if you feel unwell.[4][11]
Spill Response Plan
The response to a spill depends on its scale. For any spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.
Caption: Workflow for responding to a chemical spill.
Storage and Disposal Plan
Proper storage and disposal are fundamental to laboratory safety and environmental responsibility.
Storage Protocol
-
Store this compound in a tightly closed container in a cool, dry, and dark place.[11]
-
The storage area should be well-ventilated.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[4][5]
-
Segregate from foodstuffs and other consumable materials.[13]
-
Ensure the storage location is clearly labeled and accessible only to authorized personnel.
Disposal Plan
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
-
Waste Segregation : All materials contaminated with this compound, including residual solid, contaminated solutions, and disposable PPE, must be collected as hazardous waste.
-
Containerization : Collect waste in a clearly labeled, sealed container that is compatible with the chemical. The label should read "Hazardous Waste" and include the full chemical name.[14]
-
Professional Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[4][12] Follow all local, state, and federal regulations for hazardous waste disposal.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
